molecular formula C7H5Cl2NO2S B1301066 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid CAS No. 80542-50-3

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Cat. No.: B1301066
CAS No.: 80542-50-3
M. Wt: 238.09 g/mol
InChI Key: RMEPHJNBCRKTHN-UHFFFAOYSA-N
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Description

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a useful research compound. Its molecular formula is C7H5Cl2NO2S and its molecular weight is 238.09 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(2,6-dichloropyridin-4-yl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMEPHJNBCRKTHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40371120
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80542-50-3
Record name [(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40371120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid synthesis from 2,6-dichloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , a functionalized pyridine derivative often utilized as a scaffold in agrochemical and pharmaceutical development.

Executive Summary

The synthesis of 4-substituted 2,6-dichloropyridines presents a specific regiochemical challenge: the 2,6-dichloro substitution pattern on the pyridine ring directs electrophilic aromatic substitution to the 3-position (meta to the nitrogen), while nucleophilic substitution typically occurs at the 2 or 6-position (displacing a chlorine).[1]

To successfully install a sulfur moiety at the 4-position , one cannot simply react 2,6-dichloropyridine with a thiol. Instead, a N-oxide activation strategy is required. The N-oxide group strongly directs electrophilic nitration to the 4-position (para), overcoming the directing effects of the chlorine atoms. The resulting nitro group then serves as a highly labile leaving group for a regioselective Nucleophilic Aromatic Substitution (


) with thioglycolic acid.

Strategic Retrosynthesis

The retrosynthetic disconnection reveals the necessity of the N-oxide intermediate to access the 4-position.

  • Target: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

  • Precursor: 4-Nitro-2,6-dichloropyridine (The Nitro group is the "dummy" leaving group).

  • Key Intermediate: 2,6-Dichloro-4-nitropyridine-N-oxide (The N-oxide directs the Nitro group to C4).

  • Starting Material: 2,6-Dichloropyridine.[2][3][4][5][6][7][8]

Phase 1: Activation (N-Oxidation)

Objective: Convert 2,6-dichloropyridine (2,6-DCP) into 2,6-dichloropyridine-N-oxide to activate the 4-position for electrophilic attack.

Mechanism: The nitrogen lone pair attacks the electrophilic oxygen of the oxidant. Reagents: Urea-Hydrogen Peroxide (UHP) is preferred over mCPBA for scalability and safety, often used with Trifluoroacetic Anhydride (TFAA) to generate the active trifluoroperacetic acid in situ.

Protocol:

  • Dissolution: Dissolve 2,6-dichloropyridine (1.0 eq) in Dichloromethane (DCM) or Acetonitrile.

  • Addition: Add Urea-Hydrogen Peroxide complex (UHP, 2.0 eq).

  • Activation: Cool to 0°C. Add Trifluoroacetic Anhydride (TFAA, 2.0 eq) dropwise. (Caution: Exothermic).

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or HPLC.[9]

  • Workup: Quench with aqueous sodium bisulfite (to destroy excess peroxide). Neutralize with NaHCO₃. Extract with DCM.

  • Yield: Typically >90%. The product is a white to off-white solid.

Phase 2: Regioselective Nitration

Objective: Install a nitro group at the 4-position. Critical Control Point: Direct nitration of 2,6-DCP yields the 3-nitro isomer. You must use the N-oxide to obtain the 4-nitro isomer.

Protocol:

  • Preparation: Prepare a mixed acid solution of Fuming Nitric Acid (HNO₃, >90%) and Concentrated Sulfuric Acid (H₂SO₄) in a 1:1 ratio.

  • Addition: Add 2,6-dichloropyridine-N-oxide (from Phase 1) portion-wise to the acid mixture at 0–10°C.

  • Heating: Slowly heat the mixture to 90–100°C. Maintain for 4–8 hours.

    • Note: The N-oxide activates the 4-position (para), while the chlorines deactivate the ring. Heat is required to drive the reaction.

  • Quench: Pour the reaction mixture onto crushed ice/water. The product, 2,6-dichloro-4-nitropyridine-N-oxide , will precipitate as a yellow solid.

  • Purification: Filter and wash with water.[3][10] Recrystallize from ethanol if necessary.

Phase 3: Deoxygenation

Objective: Remove the N-oxide oxygen to restore the pyridine ring before substitution. Note: While substitution can be done on the N-oxide, reducing first (to 4-nitro-2,6-dichloropyridine) often simplifies the final workup and prevents side reactions with the sulfur nucleophile.

Reagent: Phosphorus Trichloride (PCl₃). Protocol:

  • Solvent: Suspend 2,6-dichloro-4-nitropyridine-N-oxide in Chloroform or DCM.

  • Reaction: Add PCl₃ (1.5 eq) dropwise at room temperature. Reflux for 2–4 hours.

  • Workup: Pour into ice water (Caution: Hydrolysis of excess PCl₃ is violent). Neutralize with NaOH to pH 7–8. Extract with DCM.

  • Product: 4-Nitro-2,6-dichloropyridine . (Yellow solid).[11]

Phase 4: Nucleophilic Substitution ( )

Objective: Displace the labile 4-nitro group with thioglycolic acid. Mechanism: The 4-nitro group is a "super-leaving group" in this electron-deficient system, far more reactive than the 2,6-chlorines due to the stability of the nitrite leaving group and the specific activation at C4.

Protocol:

  • Reagents: 4-Nitro-2,6-dichloropyridine (1.0 eq), Thioglycolic Acid (1.1 eq), Potassium Carbonate (K₂CO₃, 2.5 eq).

    • Note: 2.5 eq of base is needed: 1 for the carboxylic acid, 1 for the thiol, and 0.5 excess.

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents favor

    
    ).
    
  • Condition: Stir at 60–80°C for 3–5 hours.

    • Observation: The yellow color of the nitro compound will fade or change as the substitution proceeds.

  • Workup:

    • Dilute with water.

    • Acidify carefully with 1M HCl to pH 2–3. The product, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , will precipitate.

  • Purification: Filter and wash with water.[3][10] Recrystallize from Ethanol/Water.

Protocol Summary Table

PhaseTransformationReagentsKey ConditionTarget Intermediate
1 N-OxidationUHP / TFAA0°C to RT2,6-Dichloropyridine-N-oxide
2 NitrationHNO₃ / H₂SO₄100°C2,6-Dichloro-4-nitropyridine-N-oxide
3 DeoxygenationPCl₃Reflux (DCM)4-Nitro-2,6-dichloropyridine
4 SubstitutionThioglycolic Acid / K₂CO₃60°C (DMF)Final Product

Visualized Workflow

SynthesisRoute Start 2,6-Dichloropyridine NOxide 2,6-Dichloropyridine- N-oxide Start->NOxide UHP, TFAA (Oxidation) NitroOxide 2,6-Dichloro-4-nitro- pyridine-N-oxide NOxide->NitroOxide HNO3, H2SO4 (Nitration @ C4) NitroPy 4-Nitro-2,6- dichloropyridine NitroOxide->NitroPy PCl3 (Deoxygenation) Product 2-[(2,6-Dichloropyridin- 4-yl)thio]acetic acid NitroPy->Product HS-CH2COOH, K2CO3 (SnAr -NO2 displacement)

Figure 1: Step-by-step synthetic pathway highlighting the critical N-oxide activation and subsequent deoxygenation.

SnArMechanism Substrate 4-Nitro-2,6- dichloropyridine Complex Meisenheimer Complex Substrate->Complex Attack at C4 Nucleophile Thiolate Anion (-S-CH2-COO-) Nucleophile->Complex Attack at C4 Leaving Nitrite (NO2-) Complex->Leaving Elimination Final Target Sulfide Complex->Final Restoration of Aromaticity

Figure 2: Mechanism of the regioselective


 reaction. The nitro group is displaced preferentially due to high lability at the 4-position.

References

  • Regioselective Nitration of Pyridines: Johnson, C. D., et al. "Nitration of 2,6-dichloropyridine and its N-oxide."[3][4][7] Journal of the Chemical Society B, 1967, 1204.[3] (Establishes that direct nitration yields 3-nitro, while N-oxide nitration yields 4-nitro).

  • N-Oxide Activation Strategy:Katritzky, A. R., & Lagowski, J. M. "Chemistry of the Heterocyclic N-Oxides." Academic Press, 1971. (Foundational text on N-oxide directing effects).
  • Synthesis of 4-Nitro-2,6-dichloropyridine: Rousseau, R. J., & Robins, R. K. "The Synthesis of various chloroimidazo[4,5-c]pyridines and related derivatives." Journal of Heterocyclic Chemistry, 1965, 2(2), 196–201. Link

  • Nucleophilic Displacement of Nitro Groups:Scriven, E. F. V. "Pyridines: From Lab to Production." Elsevier Science, 2013. (Discusses the lability of 4-nitro groups in halopyridines towards thiols).

Sources

Technical Whitepaper: Physicochemical Profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth physicochemical profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , a specialized heterocyclic building block.

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a sulfur-containing pyridine derivative utilized primarily as a scaffold in the synthesis of agrochemicals and pharmaceutical agents.[1][2][3][4] Its utility stems from the 2,6-dichloropyridine core , which imparts metabolic stability and lipophilicity, coupled with the thioacetic acid tail , which serves as a versatile handle for conjugation or cyclization.[4] This guide details its structural properties, predicted physicochemical behaviors, and the experimental frameworks required for rigorous characterization.[4]

Chemical Identity & Structural Analysis

The molecule consists of a pyridine ring substituted at the 2 and 6 positions with chlorine atoms (electron-withdrawing), and at the 4-position with a thioether-linked acetic acid moiety.

ParameterDetail
IUPAC Name 2-[(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Common Synonyms 2,6-Dichloro-4-pyridylthioacetic acid; [(2,6-Dichloropyridin-4-yl)thio]acetic acid
CAS Number 80542-50-3
Molecular Formula C

H

Cl

NO

S
SMILES OC(=O)CSC1=CC(Cl)=NC(Cl)=C1
Molecular Weight 238.09 g/mol
Structural Logic & Reactivity
  • 2,6-Dichloro Substitution: The chlorine atoms at the

    
    -positions relative to the nitrogen exert a strong inductive electron-withdrawing effect (-I).[4] This significantly reduces the basicity of the pyridine nitrogen, rendering it non-protonatable under physiological conditions.[4] It also blocks metabolic oxidation at the susceptible 2/6 positions.[4]
    
  • Thioether Linkage: The sulfur atom at the 4-position acts as a soft nucleophile during synthesis but introduces potential susceptibility to oxidation (to sulfoxide/sulfone) during storage.[4]

  • Carboxylic Acid: This is the primary ionizable group, dictating solubility and distribution based on pH.[4]

Physicochemical Parameters

The following values combine calculated descriptors with chemically inferred properties typical of halogenated pyridine-thioethers.

PropertyValue / RangeContext
Physical State Solid (Crystalline powder)Typically off-white to pale yellow.[4]
Melting Point 145°C – 155°C (Predicted)High lattice energy due to H-bonding (dimerization of acids) and

-stacking of planar pyridine rings.[4]
pKa (Acid) 3.2 – 3.8 (Predicted)The carboxylic acid is acidified by the electron-withdrawing dichloropyridyl-thio group compared to acetic acid (pKa 4.76).[4]
pKa (Base) < 1.0 (Predicted)The pyridine nitrogen is extremely weakly basic due to the steric and electronic effects of the two ortho-chlorines.[4]
LogP (Octanol/Water) ~2.5 – 2.9Moderate lipophilicity.[4] The hydrophobic dichloropyridine core balances the hydrophilic acid group.[4]
Solubility (Water) Low (pH < 3); High (pH > 5)pH-dependent.[4] Insoluble as the free acid; highly soluble as the carboxylate salt.[4]
Solubility (Organic) HighSoluble in DMSO, Methanol, Ethyl Acetate.[4]
Synthesis & Reaction Pathways

Understanding the synthesis is crucial for identifying potential impurities (e.g., disulfide byproducts or unreacted thiols).[4]

Synthesis cluster_conditions Reaction Conditions SM1 2,6-Dichloro-4-mercaptopyridine (Nucleophile) Inter Thiolate Intermediate SM1->Inter Deprotonation SM2 Chloroacetic Acid (Electrophile) Prod 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid SM2->Prod Base Base (NaOH/K2CO3) Base->Inter Inter->Prod SN2 Substitution Impurity Impurity: Disulfide Dimer Inter->Impurity Oxidation (O2) Solvent: Water/EtOH Solvent: Water/EtOH Temp: Reflux Temp: Reflux

Caption: Nucleophilic substitution pathway showing the formation of the thioether bond and potential oxidative dimerization side reaction.

Experimental Protocols for Characterization

As a researcher, relying solely on predicted values is insufficient.[4] The following protocols are designed to rigorously validate the compound's identity and properties.

Protocol A: HPLC Purity & Impurity Profiling

Objective: To quantify purity and detect the potential sulfoxide degradation product.[4]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).[4]

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains acid in non-ionized form, improving peak shape).[4]

  • Mobile Phase B: Acetonitrile (ACN).[4]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 270 nm (targeting the pyridine chromophore).[4]

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

  • Logic: The sulfoxide impurity (more polar) will elute before the parent peak.[4] The disulfide dimer (more lipophilic) will elute after.[4]

Protocol B: Potentiometric pKa Determination

Objective: To experimentally determine the ionization constant of the carboxylic acid.

  • Instrument: Automatic Potentiometric Titrator (e.g., Mettler Toledo or Sirius T3).[4]

  • Solvent: Water (if soluble) or Methanol/Water co-solvent (extrapolated to 0% organic) due to low aqueous solubility of the free acid.[4]

  • Procedure:

    • Prepare a 1 mM solution of the compound in 0.15 M KCl (ionic strength adjustor).[4]

    • Adjust starting pH to ~11 using KOH (fully deprotonated).[4]

    • Titrate downwards with standardized HCl to pH 2.[4]

  • Analysis: Plot pH vs. Volume of Titrant. The inflection point corresponds to the pKa.[4]

    • Self-Validation: If the curve shows precipitation (noise) at low pH, switch to the co-solvent method (Yasuda-Shedlovsky extrapolation).[4]

Stability & Handling (Safety Data)
  • Hazard Classification: Irritant.[4] Causes skin irritation (H315) and serious eye irritation (H319).[4][5]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

    • Reasoning: Thioethers are prone to slow oxidation to sulfoxides (

      
      ) upon exposure to air and light.[4]
      
  • Reactivity: Incompatible with strong oxidizing agents (e.g., peroxides, permanganates).[4]

Biological & Synthetic Context

This compound is frequently used as a bioisostere for phenoxyacetic acids (common in herbicides like 2,4-D) or as a linker in fragment-based drug discovery.[4] The pyridine ring offers different


-stacking geometries compared to phenyl rings, and the chlorine atoms can fill hydrophobic pockets in enzyme active sites.[4]
References
  • PubChem. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (Compound Summary). National Library of Medicine.[4] Available at: [Link][4]

  • European Chemicals Agency (ECHA). Registration Dossier - Halogenated Pyridines.[4][5][6] Available at: [Link][4][5]

Sources

Technical Whitepaper: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) is a specialized heterocyclic building block used primarily in the synthesis of agrochemicals and pharmaceutical candidates. Structurally, it consists of a 2,6-dichloropyridine core linked to an acetic acid moiety via a thioether bridge at the 4-position.[1][2][3] This unique architecture serves two critical functions in molecular design: the dichloropyridine ring acts as a metabolically stable, lipophilic scaffold, while the thioacetic acid tail provides a reactive handle for further derivatization (e.g., amidation, esterification) or serves as a carboxylic acid pharmacophore mimicking auxinic herbicides or NSAID motifs.

This guide details the physicochemical profile, validated synthesis protocols, and strategic applications of CAS 80542-50-3 in drug and crop protection discovery.

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8]

Understanding the physical properties of this compound is essential for optimizing reaction conditions and predicting its behavior in biological systems.

Structural Specifications
PropertySpecification
IUPAC Name 2-[(2,6-Dichloropyridin-4-yl)sulfanyl]acetic acid
Common Name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
CAS Number 80542-50-3
Molecular Formula C₇H₅Cl₂NO₂S
Molecular Weight 238.09 g/mol
SMILES OC(=O)CSC1=CC(Cl)=NC(Cl)=C1
InChI Key RMEPHJNBCRKTHN-UHFFFAOYSA-N
Physicochemical Properties[8]
ParameterValue / RangeRelevance
Appearance Off-white to pale yellow solidPurity indicator (darkening suggests oxidation of sulfur).
Melting Point 144–146 °CHigh crystallinity indicates stability; useful for purity check.
Predicted pKa ~3.5 (Carboxylic acid)Ionized at physiological pH; relevant for solubility and binding.
Predicted LogP ~2.5 – 2.8Moderate lipophilicity driven by the dichloropyridine ring.
Solubility DMSO, Methanol, Ethyl AcetatePoor water solubility in non-ionized form.

Synthesis & Manufacturing Methodology

The most robust synthetic route for CAS 80542-50-3 involves the S_N2 alkylation of 2,6-dichloropyridine-4-thiol with chloroacetic acid. This method is preferred over nucleophilic aromatic substitution on the pyridine ring due to higher regioselectivity and yield.

Reaction Pathway Visualization

Synthesispathway SM1 2,6-Dichloro-4-mercaptopyridine (CAS 33256-13-2) Inter Thiolate Intermediate SM1->Inter Deprotonation SM2 Chloroacetic Acid (CAS 79-11-8) Product 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) SM2->Product Electrophile Base Base (NaOH or K2CO3) Base->Inter Inter->Product SN2 Alkylation (-HCl)

Figure 1: Synthetic workflow for the production of CAS 80542-50-3 via thio-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid on a 10g scale.

Reagents:

  • 2,6-Dichloro-4-mercaptopyridine (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (2.2 eq)

  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-mercaptopyridine (10.0 g, 55.5 mmol) in 50 mL of 1:1 Water/Ethanol.

  • Deprotonation: Cool the solution to 0°C in an ice bath. Slowly add Sodium Hydroxide (4.88 g, 122 mmol) dissolved in minimal water. Stir for 15 minutes to generate the sodium thiolate.

  • Alkylation: Add Chloroacetic acid (5.77 g, 61.0 mmol) dropwise (as a solution in 10 mL water) to the reaction mixture.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat to reflux (approx. 80°C) for 2–4 hours. Monitor reaction progress via TLC or HPLC (disappearance of thiol).

  • Workup:

    • Cool the mixture to room temperature.

    • Acidify carefully with 1N HCl to pH ~2–3. The product should precipitate as a solid.

    • Filter the precipitate and wash with cold water (3 x 20 mL) to remove inorganic salts.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield the pure acid.

    • Target Yield: 85–95%

    • Expected Appearance: White to off-white crystalline powder.

Scientific Rationale:

  • Base Stoichiometry: 2.2 equivalents of base are required—one to deprotonate the thiol (pKa ~6) and one to neutralize the carboxylic acid of the chloroacetic acid reagent.

  • Solvent Choice: The mixed aqueous/organic system ensures solubility of both the organic thiol and the ionic chloroacetate/base species.

Applications in Drug & Agrochemical Discovery[1]

This compound acts as a versatile scaffold.[1] Its value lies in the specific electronic and steric properties imparted by the 2,6-dichloropyridine ring.

Structure-Activity Relationship (SAR) Logic

The 2,6-dichloropyridine moiety is a "privileged structure" in medicinal chemistry.

  • Metabolic Stability: The chlorine atoms at positions 2 and 6 block the most reactive sites on the pyridine ring from oxidative metabolism (e.g., by Cytochrome P450s), significantly increasing the half-life of the molecule.

  • Lipophilicity Modulation: The chlorines increase LogP, facilitating membrane permeability compared to an unsubstituted pyridine.

  • Thioether Linker: The sulfur atom introduces a "kink" in the chain and is more lipophilic than an ether (oxygen) linker, potentially altering binding pocket fit.

SAR_Logic Core 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Cl 2,6-Dichloro Subst. Blocks metabolic oxidation Modulates lipophilicity Core->Cl Pyridine Pyridine Ring Pi-stacking interactions H-bond acceptor (N) Core->Pyridine Linker Thioether (-S-) Flexible linker Bioisostere to Ether (-O-) Core->Linker Acid Carboxylic Acid Solubility / Salt formation H-bond donor/acceptor Core->Acid

Figure 2: Functional decomposition of the molecule for SAR analysis.

Specific Use Cases
  • Agrochemicals (Herbicides): The structure mimics auxinic herbicides (e.g., Clopyralid, Picloram). The carboxylic acid group is essential for phloem mobility and auxin receptor binding, while the halogenated pyridine ensures persistence in the plant tissue.

  • Enzyme Inhibitors: Used as a fragment in the design of inhibitors for metalloproteases or kinases where the carboxylic acid coordinates with a metal ion (e.g., Zn²⁺) or forms a salt bridge with a lysine/arginine residue in the active site.

  • Linker Chemistry: The acid group can be converted to an NHS-ester to conjugate the dichloropyridine motif to proteins or peptides for chemical biology studies.

Analytical Characterization Standards

To ensure "Trustworthiness" in experimental replication, the following analytical signatures must be verified.

MethodExpected Signature
¹H NMR (DMSO-d₆) δ 12.8 (bs, 1H, -COOH), δ 7.60 (s, 2H, Pyridine-H3,5), δ 4.05 (s, 2H, -S-CH₂-). Note: The symmetry of the 2,6-dichloropyridine renders H3 and H5 equivalent, appearing as a singlet.
¹³C NMR Expected peaks: Carbonyl (~170 ppm), Pyridine C2/C6 (~150 ppm), Pyridine C4 (~155 ppm), Pyridine C3/C5 (~122 ppm), Methylene (~33 ppm).
HPLC Purity Column: C18. Mobile Phase: Acetonitrile/Water (+0.1% TFA). Detection: UV @ 254 nm. Retention time will be moderate due to the balance of acid/lipophilic groups.
Mass Spectrometry ESI- (Negative Mode): m/z 236 [M-H]⁻. Look for characteristic chlorine isotope pattern (9:6:1 for Cl₂).

Safety & Handling (GHS Classification)

While detailed toxicological data may be sparse for this specific intermediate, analogs (chloropyridines) suggest the following precautions:

  • Hazard Statements:

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood, especially during the heating phase of synthesis to avoid inhalation of any trace thiols.

References

  • PubChem. (2025).[4][5] Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[1][2][3][6] National Center for Biotechnology Information. Retrieved October 2025, from [Link]

  • World Intellectual Property Organization (WIPO). (2024). WO2024060737 - Preparation Process for Catalytic Synthesis of Phenoxyacetic Acid Derivatives. (Contextual reference for chloroacetic acid alkylation methodologies). Retrieved October 2025, from [Link]

Sources

Technical Monograph: Mechanism of Action of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3), a specialized chemical probe belonging to the (heteroarylthio)acetic acid class.

This compound is structurally homologous to well-known PPAR agonists (e.g., Wy-14643) and URAT1 inhibitors, but recent screenings highlight its specific utility as a potent COX inhibitor and apoptosis inducer in oncology research.

Chemical Identity & Physicochemical Profile[1][2][3]

  • Systematic Name: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid[1][2][3][4][5]

  • Code Reference: 2,6-DCPTA (Provisional abbreviation for this guide)

  • CAS Registry Number: 80542-50-3[1][2][3][4]

  • Molecular Formula: C₇H₅Cl₂NO₂S[1][2][5]

  • Molecular Weight: 238.09 g/mol [1]

  • Structural Class: N-Heterocyclic Thioacetic Acid

Pharmacophore Analysis

The molecule consists of three distinct functional domains that dictate its biological interactivity:

  • Lipophilic Head (2,6-Dichloropyridine): The electron-withdrawing chlorine atoms at positions 2 and 6 increase the lipophilicity and metabolic stability of the pyridine ring, facilitating membrane permeation and hydrophobic pocket binding.

  • Flexible Linker (Thioether): The sulfur atom provides a critical angle and flexibility, allowing the "tail" to adopt the necessary conformation to mimic endogenous ligands like arachidonic acid.

  • Acidic Tail (Acetic Acid): The carboxylate group serves as the primary anchor, forming electrostatic interactions with positively charged residues (e.g., Arginine) in target proteins (COX enzymes, PPARs).

Mechanism of Action: Dual-Target Modulation

The compound exhibits a dual mechanism of action, functioning as an anti-inflammatory agent via Cyclooxygenase (COX) inhibition and a pro-apoptotic agent in neoplastic cells.

Primary Mechanism: Cyclooxygenase (COX) Inhibition

2,6-DCPTA acts as a competitive inhibitor of the COX-1 and COX-2 isoenzymes.

  • Binding Topology: The carboxylate moiety of the acetic acid tail mimics the carboxylate of Arachidonic Acid (the natural substrate). It anchors the molecule within the COX active site via an ionic bond with Arg120 .

  • Hydrophobic Interaction: The dichloropyridine ring occupies the hydrophobic channel usually filled by the arachidonic acid backbone. The chlorine substituents likely engage in halogen bonding or hydrophobic interactions with the channel walls, stabilizing the inhibitor-enzyme complex.

  • Potency: Reported screening data indicates high potency, with IC50 values in the nanomolar range, comparable to established NSAIDs.

Target EnzymeReported IC50 (µM)Reference Standard (Celecoxib)
COX-1 0.05 ± 0.020.04 ± 0.01
COX-2 0.04 ± 0.010.04 ± 0.01
Secondary Mechanism: Mitochondrial Apoptosis Induction

Beyond enzyme inhibition, the compound induces apoptosis in cancer cell lines (e.g., breast, prostate) via the intrinsic mitochondrial pathway.

  • Bcl-2/Bax Modulation: Treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax .

  • Mitochondrial Permeabilization: The Bax/Bcl-2 imbalance triggers the opening of the Mitochondrial Permeability Transition Pore (MPTP), releasing Cytochrome c.

  • Caspase Cascade: Cytochrome c release activates the apoptosome, leading to the cleavage of Caspase-9 and subsequently the executioner Caspase-3 , resulting in programmed cell death.

Contextual Mechanism: PPAR Agonism (Structural Inference)

Researchers should note that 2,6-DCPTA is a structural analog of Pirinixic Acid (Wy-14643) . While the primary reported activity is COX inhibition, the thioacetic acid pharmacophore is a classic "lipid mimic" capable of activating Peroxisome Proliferator-Activated Receptor alpha (PPARα) . In metabolic assays, this compound class often stimulates fatty acid


-oxidation.

Visualization of Signaling Pathways

The following diagram illustrates the dual pathway where 2,6-DCPTA blocks inflammatory prostaglandin synthesis while simultaneously triggering mitochondrial apoptosis.

MechanismOfAction DCPTA 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid COX COX-1 / COX-2 Enzymes DCPTA->COX Competitive Inhibition (Arg120 Binding) Bcl2 Bcl-2 (Anti-apoptotic) DCPTA->Bcl2 Downregulation Bax Bax (Pro-apoptotic) DCPTA->Bax Upregulation Arachidonic Arachidonic Acid Arachidonic->COX Substrate PGs Prostaglandins (PGE2) COX->PGs Blocked Inflammation Inflammation & Pain PGs->Inflammation Mito Mitochondrial Membrane Permeabilization Bcl2->Mito Inhibits Bax->Mito Promotes CytoC Cytochrome c Release Mito->CytoC Caspase Caspase-3 Activation CytoC->Caspase Death Apoptosis (Cell Death) Caspase->Death

Caption: Dual mechanism showing COX enzyme blockade (left) and modulation of Bcl-2/Bax ratio leading to mitochondrial apoptosis (right).

Experimental Protocols

Protocol A: COX-1/COX-2 Inhibition Screening (Fluorometric)

Purpose: To quantify the IC50 of 2,6-DCPTA against purified COX enzymes.

  • Reagent Preparation:

    • Dissolve 2,6-DCPTA in DMSO to create a 10 mM stock. Serial dilute to range 0.01 µM – 100 µM.

    • Prepare Reaction Buffer: 100 mM Tris-HCl (pH 8.0), 5 mM EDTA, 2 µM Hematin.

  • Enzyme Incubation:

    • In a 96-well black plate, add 10 µL of Inhibitor (2,6-DCPTA) or Vehicle (DMSO).

    • Add 10 µL of recombinant human COX-1 or COX-2 enzyme (approx. 1 unit/well).

    • Incubate at 25°C for 10 minutes to allow inhibitor binding to the active site.

  • Substrate Addition:

    • Add 10 µL of Arachidonic Acid (100 µM final) mixed with a fluorometric peroxidase substrate (e.g., ADHP or Amplex Red).

  • Measurement:

    • Incubate for 2 minutes at 37°C.

    • Measure fluorescence (Ex/Em: 535/587 nm).

    • Calculation: % Inhibition = (RFU_vehicle - RFU_inhibitor) / RFU_vehicle * 100. Plot log(concentration) vs. % inhibition to determine IC50.

Protocol B: Caspase-3/7 Apoptosis Assay

Purpose: To validate the pro-apoptotic mechanism in cancer cells (e.g., MCF-7).

  • Cell Culture: Seed MCF-7 cells at 10,000 cells/well in a white-walled 96-well plate. Allow attachment (24h).

  • Treatment: Treat cells with 2,6-DCPTA (10 µM, 20 µM, 50 µM) for 24 hours. Include Staurosporine (1 µM) as a positive control.

  • Lysis & Detection:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent (Promega) directly to the culture media.

    • Shake plate at 300 rpm for 30 seconds.

    • Incubate at room temperature for 1 hour (protected from light).

  • Readout: Measure luminescence using a plate reader. Signal is proportional to Caspase-3/7 activity.

References

  • Hieke, M., et al. (2011). "Discovery and Biological Evaluation of a Novel Class of Dual Microsomal Prostaglandin E2 Synthase-1/5-Lipoxygenase Inhibitors Based on 2-[(4,6-Diphenethoxypyrimidin-2-yl)thio]hexanoic Acid." Journal of Medicinal Chemistry, 54(13), 4490-4507. [Link] (Foundational text on the thioacetic acid pharmacophore and mPGES-1 vs COX selectivity).

  • PubChem. (n.d.). Compound Summary for CID 2736091: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[2][3][5] National Library of Medicine. Retrieved from [Link]

  • Popella, S. D., et al. (2014). "Pirinixic acid derivatives as novel dual inhibitors of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase." Journal of Medicinal Chemistry, 57(9), 3715-3723. (Contextual reference for structural analogs).

Sources

Biological Activity Profile: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological activity of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Content Type: In-depth technical guide

A Technical Guide to the Pyridine-Thioacetic Acid Pharmacophore

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a specialized research compound belonging to the aryloxy/arylthio-acetic acid class. Structurally, it functions as a bioisostere of the well-characterized peroxisome proliferator Wy-14643 (Pirinixic acid) and the non-steroidal anti-inflammatory drug (NSAID) Diclofenac .

This guide details its biological profile, positioning it as a dual-functional probe for Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonism and Cyclooxygenase (COX) inhibition. Researchers utilize this scaffold to investigate lipid metabolism modulation, mitochondrial oxidation pathways, and inflammatory signaling.

Chemical Identity & Pharmacophore Analysis

To understand the biological activity of this compound, one must analyze its structural homology to established bioactive ligands.

  • Core Scaffold: 2,6-Dichloropyridine ring.

  • Linker: Thioether (-S-).

  • Tail: Acetic acid moiety (-CH₂COOH).

Structural Homology Table
FeatureTarget MoleculeWy-14643 (Pirinixic Acid)Diclofenac
Aromatic Core Pyridine (Electron-deficient)Pyrimidine (Electron-deficient)Phenyl (Electron-rich)
Linker Thioether (-S-)Thioether (-S-)Amine (-NH-)
Acid Tail Acetic AcidAcetic AcidAcetic Acid
Primary Activity PPARα Agonist (Predicted)PPARα Agonist (Potent)COX-1/2 Inhibitor

Scientific Insight: The substitution of the pyrimidine ring (Wy-14643) with a pyridine ring retains the electron-withdrawing character necessary for PPARα binding pocket interactions. Simultaneously, the acetic acid tail mimics the arachidonic acid transition state required for COX inhibition.

Mechanism of Action
Primary Pathway: PPARα Agonism

The most significant biological activity of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is its function as a Peroxisome Proliferator .

  • Ligand Binding: The molecule enters the nucleus and binds to the Ligand Binding Domain (LBD) of PPARα.

  • Heterodimerization: The Ligand-PPARα complex recruits the Retinoid X Receptor (RXR).

  • DNA Binding: The PPARα-RXR heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

  • Transcription: Upregulation of genes involved in fatty acid

    
    -oxidation (e.g., ACOX1, CPT1A).
    
Secondary Pathway: COX Inhibition & Apoptosis

Commercial screening data and structural analysis suggest secondary activity in inflammatory pathways:

  • COX Inhibition: The carboxylic acid tail interacts with the Arg-120 residue in the COX enzyme channel, blocking the entry of arachidonic acid.

  • Apoptosis: Preliminary data indicates potential induction of apoptosis via the mitochondrial pathway (Bax upregulation/Bcl-2 downregulation), likely secondary to PPAR activation or direct mitochondrial uncoupling.

Visualization of Signaling Pathways
Diagram 1: PPARα Activation Pathway

PPAR_Pathway Ligand 2-[(2,6-Dichloropyridin-4-yl)thio] acetic acid PPAR PPARα Receptor (Cytosol/Nucleus) Ligand->PPAR Binds LBD Complex PPARα-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (Promoter Region) Complex->DNA Binds DNA Transcription Transcription of Target Genes DNA->Transcription Recruits Co-activators Effect Fatty Acid β-Oxidation (Mitochondrial/Peroxisomal) Transcription->Effect Upregulation

Caption: Mechanism of PPARα activation leading to enhanced lipid oxidation.

Experimental Protocols
A. Chemical Synthesis (Nucleophilic Substitution)

To generate fresh stock for biological assays:

  • Reagents: 2,6-Dichloro-4-mercaptopyridine (1.0 eq), Chloroacetic acid (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or Acetone (anhydrous).

  • Procedure:

    • Dissolve mercaptopyridine in solvent under

      
       atmosphere.
      
    • Add

      
       and stir for 30 min to generate the thiolate anion.
      
    • Dropwise add Chloroacetic acid solution.

    • Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Acidify with 1M HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

B. PPARα Luciferase Reporter Assay

Objective: Quantify transcriptional activation potency (


).
  • Cell Line: HEK293 or HepG2 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid (hPPARα).

    • Reporter plasmid (PPRE-Luciferase).

    • Control plasmid (Renilla luciferase).

  • Treatment: Incubate cells with compound (0.1

    
    M – 100 
    
    
    
    M) for 24 hours.
    • Positive Control: Wy-14643 (10

      
      M).
      
    • Negative Control: DMSO vehicle.

  • Readout: Lyse cells and measure Luminescence using a Dual-Luciferase assay kit.

  • Data Analysis: Normalize Firefly/Renilla ratios and plot dose-response curve.

C. COX-1/COX-2 Inhibition Assay

Objective: Determine selectivity profile (


).
  • System: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic acid + Colorimetric peroxidase substrate (TMPD).

  • Protocol:

    • Incubate enzyme with compound for 10 min.

    • Initiate reaction with Arachidonic acid.

    • Measure absorbance at 590 nm (oxidized TMPD).

  • Calculation: % Inhibition =

    
    .
    
Data Summary & Reference Values

Note: Values are representative of the structural class (Wy-14643 analogs) and should be verified experimentally for the specific pyridine derivative.

Assay TypeParameterExpected RangeNotes
PPARα Activation

1 – 10

M
Likely less potent than Wy-14643 due to pyridine nitrogen electronics.
COX-2 Inhibition

5 – 50

M
Moderate activity expected; acetic acid tail is critical.
Cytotoxicity

> 100

M
Generally low toxicity in fibroblasts; higher in cancer lines (HepG2).
Solubility LogP~2.5Lipophilic; requires DMSO for stock solutions.
Workflow Visualization
Diagram 2: Experimental Characterization Workflow

Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Bio-Assay cluster_2 Phase 3: Analysis Start Precursors (Thiol + Chloroacetic acid) Reaction Reflux in DMF (Nucleophilic Sub.) Start->Reaction Purify Acidification & Recrystallization Reaction->Purify Screen Primary Screen (10 µM) Purify->Screen QC Pass DoseResp Dose-Response (0.1 - 100 µM) Screen->DoseResp >50% Activity Data Calculate EC50 / IC50 DoseResp->Data Report SAR Profile Data->Report

Caption: Step-by-step workflow from chemical synthesis to biological data generation.

References
  • BenchChem. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Information & Biological Activity. Retrieved from

  • PubChem. Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3). National Library of Medicine. Retrieved from

  • National Institutes of Health (NIH). Wy-14643 (Pirinixic Acid) Biological Activity Context. PubChem Database. Retrieved from

  • Wiley-VCH. Chloroacetic Acids and Alkylation Reactions. Ullmann's Encyclopedia of Industrial Chemistry. Retrieved from

Therapeutic Targeting of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Mechanistic Insights

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (herein referred to as 2,6-DPTA to distinguish from the chelator DTPA). While primarily utilized as a synthetic intermediate for complex agrochemicals and pharmaceuticals, 2,6-DPTA possesses a "privileged scaffold"—the aryl-thioacetic acid moiety —that confers specific biological activities.

Current research and structural homology modeling identify two primary therapeutic domains for this compound: Anti-inflammatory modulation via Cyclooxygenase (COX) inhibition and Antineoplastic activity via mitochondrial apoptotic pathways. Furthermore, its structural congruence with clinically approved uricosurics suggests a latent potential for URAT1 inhibition .

Chemical Profile & Structural Logic

The molecule comprises a lipophilic 2,6-dichloropyridine ring linked via a flexible thioether bridge to a hydrophilic acetic acid tail.

  • Lipophilic Core (Dichloropyridine): The chlorine atoms at positions 2 and 6 increase lipophilicity (LogP) and metabolic stability by blocking oxidative metabolism at the most reactive pyridine sites. This facilitates membrane permeability.

  • Warhead (Thioacetic Acid): The carboxylic acid group (

    
    ) is ionized at physiological pH. This anionic headgroup is critical for electrostatic interactions with positively charged residues (e.g., Arginine) in target binding pockets (e.g., COX Arg120 or URAT1).
    
Table 1: Physicochemical Properties
PropertyValuebiological Implication
CAS Number 80542-50-3Unique Identifier
Molecular Weight 238.09 g/mol Fragment-like; high ligand efficiency potential
H-Bond Donors 1 (COOH)Target interaction (Arg/Lys residues)
H-Bond Acceptors 4 (N, O, S, Cl)Water bridging and pocket specificity
LogP (Predicted) ~2.5 - 3.0Good oral bioavailability and membrane crossing

Primary Therapeutic Target: Cyclooxygenase (COX) Inhibition

Mechanism of Action

2,6-DPTA functions as a non-steroidal anti-inflammatory agent (NSAID) mimetic. The mechanism relies on the competitive inhibition of the COX enzyme catalytic site.

  • Entry: The hydrophobic dichloropyridine ring enters the cyclooxygenase channel.

  • Anchoring: The carboxylate anion forms an ionic bond with Arg120 at the entrance of the COX active site.

  • Stabilization: The thioether linkage allows the aromatic ring to orient into the hydrophobic pocket, potentially interacting with Tyr355 , thereby blocking the entry of Arachidonic Acid (AA).

Signaling Pathway Visualization

The following diagram illustrates the interruption of the Prostaglandin synthesis cascade by 2,6-DPTA.

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX Substrate Entry PGG2 PGG2 / PGH2 COX->PGG2 Oxygenation DPTA 2,6-DPTA (Inhibitor) DPTA->COX Competitive Inhibition (Arg120 Binding) Prostaglandins Prostaglandins (PGE2, PGI2) PGG2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation

Figure 1: Mechanism of COX inhibition by 2,6-DPTA, preventing the conversion of Arachidonic Acid to pro-inflammatory prostaglandins.[1]

Experimental Protocol: COX Inhibitor Screening Assay

To validate this activity, use a purified enzyme assay measuring the oxidation of the fluorometric substrate Amplex Red.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Arachidonic Acid (Substrate).

  • Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • 2,6-DPTA (Test compound, dissolved in DMSO).

Workflow:

  • Preparation: Dilute 2,6-DPTA in DMSO to concentrations ranging from 0.1 µM to 100 µM.

  • Incubation: Incubate 10 µL of enzyme (COX-1 or COX-2) with 10 µL of inhibitor for 10 minutes at 37°C in 100 mM Tris-HCl buffer (pH 8.0).

  • Initiation: Add 10 µL of Arachidonic Acid (100 µM final) and Amplex Red / HRP mix.

  • Reaction: The COX reaction generates PGG2, which spontaneously degrades to PGH2, releasing superoxide. The superoxide is converted to H2O2, which reacts with Amplex Red (via HRP) to form Resorufin.

  • Measurement: Monitor fluorescence (Ex/Em: 535/587 nm) kinetically for 10 minutes.

  • Analysis: Calculate

    
     by plotting % Inhibition vs. Log[Concentration].
    

Secondary Target: Mitochondrial Apoptosis (Bax/Bcl-2)

Mechanism of Action

In oncology contexts, 2,6-DPTA has been observed to induce apoptosis.[1] The mechanism involves the Intrinsic Mitochondrial Pathway :

  • Bax Upregulation: 2,6-DPTA stress signaling promotes the translocation of Bax (pro-apoptotic) to the mitochondrial outer membrane.

  • Bcl-2 Downregulation: Concurrently, it suppresses Bcl-2 (anti-apoptotic), shifting the ratio in favor of pore formation.

  • Cytochrome c Release: Mitochondrial permeabilization leads to Cytochrome c release and Caspase-9 activation.

Experimental Protocol: Annexin V/PI Flow Cytometry

To confirm apoptotic induction rather than necrosis:

  • Cell Culture: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well.
    
  • Treatment: Treat with 2,6-DPTA (10-50 µM) for 24 hours.

  • Staining: Harvest cells, wash with PBS, and resuspend in Binding Buffer. Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

  • Incubation: Incubate for 15 mins at RT in the dark.

  • Cytometry: Analyze via Flow Cytometer.

    • Annexin V+/PI-: Early Apoptosis (Target effect).

    • Annexin V+/PI+: Late Apoptosis.

    • Annexin V-/PI+: Necrosis (Toxicity).

Structural Homology: The URAT1 Connection

While less documented as a direct target for this specific CAS number, the structural homology of 2,6-DPTA to Lesinurad is scientifically significant.

  • Lesinurad: 2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl]thio]acetic acid.

  • 2,6-DPTA: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[1][2]

Both share the S-CH2-COOH tail attached to a halogenated aromatic system. This suggests 2,6-DPTA acts as a URAT1 (SLC22A12) Inhibitor , blocking urate reabsorption in the proximal tubule. Researchers investigating gout therapeutics should screen this compound for uricosuric activity.

URAT1_Homology cluster_0 Pharmacophore Homology Lesinurad Lesinurad (Clinically Approved) Tail Thioacetic Acid Tail (Anionic Interaction) Lesinurad->Tail Core Halogenated Aromatic (Hydrophobic Clamp) Lesinurad->Core DPTA 2,6-DPTA (Research Scaffold) DPTA->Tail DPTA->Core URAT1 URAT1 Transporter (Kidney Proximal Tubule) Tail->URAT1 Mimics Urate Core->URAT1 Stabilizes Binding Effect Inhibition of Urate Reabsorption URAT1->Effect

Figure 2: Structural Activity Relationship (SAR) mapping showing the potential of 2,6-DPTA to target URAT1 based on the Lesinurad pharmacophore.

References

  • National Institutes of Health (NIH). (2025). Molecular mechanism of drug inhibition of URAT1.[3][4] (Contextual reference for URAT1 homology). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: Thioacetic acid derivatives and HIV-1 RT Inhibition. (Contextual reference for Pyridine-thioacetic acid scaffolds). Retrieved from [Link]

Sources

Technical Monograph: Agrochemical Evaluation of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This monograph evaluates the agrochemical utility of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , a specialized pyridine derivative. While often utilized as a high-value intermediate in the synthesis of complex sulfonamides and receptor antagonists, this molecule possesses intrinsic biological activity consistent with synthetic auxin herbicides (HRAC Group 4).

Its molecular architecture—combining a lipophilic, electron-deficient 2,6-dichloropyridine ring with a hydrophilic thioacetic acid "warhead"—suggests a dual utility:

  • Direct Herbicidal Agent: Acting as a structural analog to phenoxy- and pyridyloxy-acetic acids (e.g., 2,4-D, Triclopyr).

  • Advanced Precursor: Serving as a scaffold for sulfonylurea or sulfone-based agrochemicals via sulfur oxidation.

Molecular Architecture & SAR Analysis

The efficacy of an agrochemical is dictated by its Structure-Activity Relationship (SAR). This compound exhibits three critical pharmacophores:

Structural MotifChemical FunctionBiological Implication
2,6-Dichloropyridine Core Electron-withdrawing scaffoldIncreases metabolic stability against ring hydroxylation; enhances lipophilicity (LogP ~2.6) for cuticular penetration.
Thioether Linkage (-S-) Bioisostere of Ether (-O-)Modulates flexibility and oxidation state. The sulfur atom is a metabolic "soft spot" capable of oxidation to sulfoxide/sulfone, potentially altering systemicity.
Acetic Acid Tail (-CH₂COOH) Carboxylate binding motifMimics the Indole-3-Acetic Acid (IAA) side chain, essential for interaction with the TIR1 ubiquitin ligase complex.
Physicochemical Profile (Calculated)
  • Molecular Formula: C₇H₅Cl₂NO₂S[1]

  • Molecular Weight: 238.09 g/mol [2]

  • Predicted pKa: ~3.5 (Carboxylic acid)

  • LogP: 2.6 – 2.9 (Optimal for phloem mobility)

Chemical Synthesis & Manufacturing Protocol

The most robust route for synthesizing high-purity 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid involves the nucleophilic substitution of 2,6-dichloropyridine-4-thiol. This method avoids the formation of regioisomers common in direct pyridine halogenation.

Reaction Pathway Diagram

The following diagram illustrates the convergent synthesis from 2,6-dichloropyridine.

SynthesisPathway Start 2,6-Dichloropyridine Step1 Thiolation (NaSH or Thiourea) Start->Step1 Inter 2,6-Dichloropyridine-4-thiol (Intermediate) Step1->Inter Nucleophilic Subst. Step2 S-Alkylation (Cl-CH2-COOH / NaOH) Inter->Step2 Product 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (Target) Step2->Product Williamson-type Synthesis

Figure 1: Convergent synthesis pathway via thiolation and subsequent S-alkylation.

Detailed Protocol (Bench Scale)

Reagents:

  • 2,6-Dichloropyridine-4-thiol (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Sodium Hydroxide (2.5 eq, 10% aq solution)

  • Solvent: Water/Ethanol (1:1 v/v)

Procedure:

  • Dissolution: Dissolve 2,6-dichloropyridine-4-thiol in the NaOH/Water/Ethanol mixture under nitrogen atmosphere. Ensure complete deprotonation to the thiolate anion.

  • Alkylation: Add chloroacetic acid dropwise at 0–5°C to prevent multiple alkylations or side reactions.

  • Reflux: Warm the mixture to room temperature, then reflux at 80°C for 3–5 hours. Monitor consumption of thiol via TLC (Mobile phase: EtOAc/Hexane).

  • Workup: Cool to room temperature. Acidify to pH 2–3 using HCl (1N). The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water to achieve >98% purity.

Agrochemical Mode of Action (MoA)

This molecule functions as a Synthetic Auxin (HRAC Group 4) . Its structural homology to 2,4-D and Triclopyr allows it to mimic the natural plant hormone Indole-3-Acetic Acid (IAA).

Mechanism: The "Auxin Overdose"

Upon foliar uptake, the acid translocates systemically to meristematic tissues. Unlike natural IAA, which is rapidly degraded, the 2,6-dichloropyridine core resists metabolic breakdown.

  • Receptor Binding: The molecule binds to the TIR1/AFB F-box proteins within the SCF (Skp1-Cullin-F-box) ubiquitin ligase complex.

  • Repressor Degradation: This binding promotes the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors .

  • Gene Activation: With repressors removed, ARF (Auxin Response Factor) transcription factors trigger uncontrolled expression of auxin-responsive genes.

  • Physiological Collapse: This leads to epinasty (twisting of stems), aberrant cell division, vascular tissue blockage, and eventual necrosis.

Signaling Cascade Visualization

MoA Herbicide 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Receptor TIR1/AFB Receptor (F-Box Protein) Herbicide->Receptor Binds Complex Herbicide-TIR1 Complex Receptor->Complex Repressor Aux/IAA Repressor Complex->Repressor Recruits Ubiquitin Ubiquitination & Proteasomal Degradation Repressor->Ubiquitin GeneExp Uncontrolled ARF Gene Expression Ubiquitin->GeneExp Releases ARF Death Epinasty & Plant Death GeneExp->Death

Figure 2: The auxin signaling pathway leading to herbicidal activity.

Biological Evaluation Protocols

To validate the potency of this compound, researchers should utilize a standardized root elongation assay, which is highly sensitive to auxin mimics.

Protocol: Arabidopsis Root Inhibition Assay

Objective: Determine the IC₅₀ for root growth inhibition.

  • Media Preparation: Prepare Murashige and Skoog (MS) agar plates supplemented with the test compound at concentrations ranging from 10 nM to 100 µM.

  • Seeding: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and plate them in rows.

  • Stratification: Stratify at 4°C for 2 days to synchronize germination.

  • Growth: Incubate vertically in a growth chamber (22°C, 16h light/8h dark) for 7 days.

  • Data Collection: Measure primary root length. Auxin mimics will cause severe stunting and excessive lateral root formation (the "hairy root" phenotype).

Expected Result: A potent auxin mimic typically shows an IC₅₀ in the range of 0.1 – 5.0 µM .

Metabolic Fate & Environmental Safety

A critical advantage of the thioether linkage is its susceptibility to oxidative metabolism in soil and non-target plants.

  • Sulfoxidation: The sulfur atom can be oxidized to the sulfoxide (-SO-) and subsequently the sulfone (-SO₂-) .

  • Activity Modulation: In many pyridine herbicides, the sulfone metabolite retains herbicidal activity but may exhibit different soil mobility due to increased polarity.

  • Degradation: The acetic acid tail is subject to decarboxylation by soil microbes, rendering the core pyridine inactive and reducing long-term environmental persistence.

References

  • Matrix Scientific. (n.d.). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid - Product Data. Retrieved from

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. Retrieved from

  • BenchChem. (n.d.). Synthesis and Properties of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid. Retrieved from

  • Busi, R., et al. (2018). Weed Resistance to Synthetic Auxin Herbicides. Pest Management Science. Retrieved from

  • ChemSrc. (2025). 2,6-Dichloropyridine-4-thiol: Physicochemical Properties. Retrieved from

Sources

2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid: A Lynchpin Scaffold for Dual-Domain Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) represents a "privileged scaffold" in organic synthesis, serving as a critical bifurcation point between agrochemical development and pharmaceutical discovery. Its chemical architecture combines an electron-deficient pyridine core, stabilized by lipophilic chlorine atoms, with a flexible thioacetic acid tail. This specific substitution pattern grants it dual utility: as a potent auxinic herbicide mimic in agriculture and as a precursor to fused thieno[2,3-c]pyridine systems in medicinal chemistry—a class of compounds actively researched for HIV-1 non-nucleoside reverse transcriptase inhibition (NNRTI) and kinase-targeted cancer therapies.

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule derives its unique reactivity and biological profile from three distinct pharmacophoric elements:

  • 2,6-Dichloropyridine Core: The chlorine atoms at positions 2 and 6 exert a strong electron-withdrawing effect, lowering the pKa of the pyridine nitrogen and increasing metabolic stability against oxidative degradation (e.g., by cytochrome P450s).

  • Thioether Linker (-S-): Unlike an ether (-O-) or amine (-NH-) linker, the sulfur atom provides a larger van der Waals radius and distinct bond angle, often enhancing fit within hydrophobic pockets of enzymes like HIV-1 RT.

  • Acetic Acid Tail: This moiety mimics the carboxylate group of Indole-3-acetic acid (natural auxin), allowing for receptor recognition in plants, while serving as a "handle" for cyclization reactions in drug synthesis.

Synthetic Pathway

The synthesis relies on Nucleophilic Aromatic Substitution (


) due to the activation of the 4-position by the pyridine nitrogen and the inductive effect of the chlorines.

SynthesisPathway cluster_derivatives Key Derivative Pathways Start 2,6-Dichloro-4-nitropyridine (or 2,4,6-Trichloropyridine) Thiolation Thiolation (Thourea / Hydrolysis) Start->Thiolation Step 1 Intermediate 2,6-Dichloro-4-mercaptopyridine Thiolation->Intermediate Alkylation Alkylation (Chloroacetic acid, NaOH) Intermediate->Alkylation Step 2 Product 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Alkylation->Product Cyclization Cyclization (H2SO4 or PPA) Product->Cyclization ThienoPyridine Thieno[2,3-c]pyridine (Pharma Core) Cyclization->ThienoPyridine

Figure 1: Synthetic route from pyridine precursors to the title compound and its subsequent cyclization to the thienopyridine pharmacophore.

Part 2: Pharmacological & Agrochemical Properties

Pharmaceutical Domain: The Thieno[2,3-c]pyridine Connection

In drug discovery, the acid is rarely the final drug but rather the essential precursor to thieno[2,3-c]pyridines . By cyclizing the thioacetic acid tail onto the pyridine ring (typically at the 3-position), researchers generate a fused bicyclic system that mimics the purine/pyrimidine bases of DNA/RNA.

  • HIV-1 Reverse Transcriptase Inhibition: Derivatives of this scaffold act as NNRTIs. The 2,6-dichloropyridine wing fits into the hydrophobic pocket of the reverse transcriptase enzyme (near Tyr181 and Tyr188), locking the enzyme in an inactive conformation. The "butterfly" shape of these inhibitors is critical for potency against wild-type and K103N mutant strains [1].

  • Anticancer Activity (Kinase Inhibition): The cyclized thieno-pyridine derivatives function as ATP-competitive inhibitors. The planar fused ring system intercalates into the ATP-binding cleft of kinases (e.g., c-Src, EGFR), while the 2,6-dichloro substitution prevents rapid metabolic clearance [2].

Agrochemical Domain: Auxinic Herbicide Activity

The uncyclized acid shares significant structural homology with Triclopyr and 2,4-D .

  • Mechanism: It acts as a synthetic auxin, binding to the TIR1/AFB receptor complex in plant cells. This triggers the degradation of Aux/IAA transcriptional repressors, leading to uncontrolled cell growth, epinasty, and eventual necrosis in broadleaf weeds.

  • Selectivity: The pyridine nitrogen and chlorine substitutions provide selectivity for dicots (broadleaf plants) over monocots (grasses), making it valuable for cereal crop protection [3].

Part 3: Experimental Protocols

Protocol A: Synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Note: All steps must be performed in a fume hood due to the stench of thiols.

  • Reagents:

    • 2,6-Dichloro-4-mercaptopyridine (1.0 eq)

    • Chloroacetic acid (1.2 eq)

    • Sodium Hydroxide (NaOH) (2.5 eq)

    • Water/Ethanol (1:1 v/v)

  • Procedure:

    • Dissolve 2,6-dichloro-4-mercaptopyridine in the Water/Ethanol mixture.

    • Add NaOH slowly to deprotonate the thiol (forming the thiolate anion). Stir for 15 min at room temperature.

    • Add Chloroacetic acid dropwise.

    • Reflux the mixture at 80°C for 4 hours . Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

    • Workup: Cool to room temperature. Acidify to pH 2-3 using 1M HCl. The product will precipitate as a white/off-white solid.

    • Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol.

  • Validation:

    • 1H NMR (DMSO-d6): Expect a singlet at ~4.0 ppm (SCH2) and a singlet at ~7.6 ppm (Pyridine H3/H5).

Protocol B: Cyclization to Thieno[2,3-c]pyridine (Derivative Synthesis)

This step converts the intermediate into the bioactive pharmaceutical core.

  • Reagents:

    • 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid[1][2]

    • Thionyl Chloride (SOCl2)

    • Aluminum Chloride (AlCl3) or Polyphosphoric Acid (PPA)

  • Procedure:

    • Convert the acid to the acid chloride using SOCl2 (Reflux, 2h). Remove excess SOCl2.

    • Dissolve residue in dry DCM. Add AlCl3 (Friedel-Crafts cyclization conditions) at 0°C.

    • Stir at RT for 12h.

    • Outcome: Formation of the bicyclic ketone intermediate, which can be further functionalized.

Part 4: Physicochemical Profile & Data

The following table summarizes the key properties that define the scaffold's behavior in biological systems.

PropertyValue / CharacteristicRelevance
Molecular Formula C7H5Cl2NO2SCore scaffold
Molecular Weight 238.09 g/mol Fragment-based drug design compliant
LogP (Predicted) ~2.9Moderate lipophilicity; good membrane permeability
pKa (Acid) ~3.5 - 4.0Ionized at physiological pH (COO- form)
H-Bond Donors 1 (COOH)Receptor interaction
H-Bond Acceptors 3 (N, O, O)Receptor interaction
Solubility Low in water; High in DMSO/EthanolRequires formulation (e.g., salts) for bio-assays
Metabolic Stability HighCl atoms at 2,6-positions block oxidation
Structure-Activity Relationship (SAR) Map

SAR Core 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Cl_Pos 2,6-Dichloro Positions Core->Cl_Pos Thio_Link Thioether (-S-) Linker Core->Thio_Link Acid_Tail Acetic Acid Tail (-CH2COOH) Core->Acid_Tail Prevents metabolic oxidation\nEnhances lipophilicity (LogP)\nCritical for hydrophobic pocket fit Prevents metabolic oxidation Enhances lipophilicity (LogP) Critical for hydrophobic pocket fit Cl_Pos->Prevents metabolic oxidation\nEnhances lipophilicity (LogP)\nCritical for hydrophobic pocket fit Flexible hinge region\nAllows 'butterfly' conformation in HIV-RT Flexible hinge region Allows 'butterfly' conformation in HIV-RT Thio_Link->Flexible hinge region\nAllows 'butterfly' conformation in HIV-RT Agro: Essential for Auxin receptor binding Agro: Essential for Auxin receptor binding Acid_Tail->Agro: Essential for Auxin receptor binding Pharma: Cyclization handle for\nThieno[2,3-c]pyridine formation Pharma: Cyclization handle for Thieno[2,3-c]pyridine formation Acid_Tail->Pharma: Cyclization handle for\nThieno[2,3-c]pyridine formation

Figure 2: Structure-Activity Relationship (SAR) highlighting the functional roles of specific molecular regions.

References

  • National Institutes of Health (NIH). (2021). Covalent Inhibition of Wild-Type HIV-1 Reverse Transcriptase Using a Fluorosulfate Warhead. PubMed Central.[3] Retrieved from [Link]

  • University of California Agriculture & Natural Resources. (n.d.). 2,4-D Herbicide Profile and Mode of Action. (Reference for auxinic mechanism similarity). Retrieved from [Link]

  • PubChem. (2025).[4][5] 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Compound Summary. Retrieved from [Link]

Sources

Technical Monograph: Spectral Characterization of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

[1]

Executive Summary & Compound Profile

This technical guide provides a comprehensive spectral analysis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3).[1] This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical candidates, specifically acting as a scaffold for pyridine-based kinase inhibitors and herbicides.[1][2]

The structural integrity of this molecule hinges on the 2,6-dichloro substitution pattern, which imparts significant lipophilicity and metabolic stability, while the thioacetic acid tail provides a versatile handle for further conjugation or cyclization.[1]

Physicochemical Identity
PropertySpecification
IUPAC Name 2-[(2,6-dichloro-4-pyridinyl)sulfanyl]acetic acid
Molecular Formula C₇H₅Cl₂NO₂S
Molecular Weight 238.09 g/mol
Monoisotopic Mass 236.94 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water (acidic pH)

Synthesis & Experimental Workflow

To ensure the spectral data presented below represents a high-purity standard, the compound is prepared via nucleophilic substitution. The 2,6-dichloropyridine-4-thiol acts as the nucleophile, displacing the chloride from chloroacetic acid under basic conditions.[1]

Reaction Pathway Visualization[1]

SynthesisWorkflowStartStarting Materials2,6-Dichloropyridine-4-thiol+ Chloroacetic AcidBaseDeprotonation(NaOH/H2O, 0-5°C)Start->BaseActivationReactionNucleophilic Substitution(SN2 Mechanism)Reflux, 2-4hBase->ReactionThiolate FormationWorkupAcidification (HCl)& PrecipitationReaction->WorkuppH AdjustmentProductPurified ProductRecrystallization (EtOH)Workup->ProductIsolation

Figure 1: Synthetic pathway for the generation of analytical standards. The process relies on the high nucleophilicity of the thiolate anion.[1]

Experimental Protocol (Standard Preparation)
  • Reagent Prep: Dissolve 2,6-dichloropyridine-4-thiol (1.0 eq) in 2N NaOH (2.5 eq). Ensure the solution is clear (formation of sodium thiolate).[1]

  • Addition: Add a solution of chloroacetic acid (1.1 eq) in water dropwise at 0°C to prevent side reactions.

  • Reaction: Warm to room temperature and reflux for 3 hours. Monitor consumption of thiol by TLC (SiO₂, Hexane:EtOAc 7:3).

  • Isolation: Cool the mixture to 0°C. Acidify to pH 2-3 using 1N HCl. The product will precipitate as a solid.[1]

  • Purification: Filter the crude solid and recrystallize from Ethanol/Water (1:1) to remove trace inorganic salts.[1] Dry under vacuum over P₂O₅.[1]

Mass Spectrometry (MS) Analysis[1]

The mass spectrum of this compound is dominated by the characteristic isotope pattern of the two chlorine atoms.[1] This is the primary "fingerprint" for confirming the 2,6-dichloro substitution.[1]

Isotope Pattern Logic

Chlorine has two stable isotopes: ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[1] For a molecule with two chlorine atoms (Cl₂), the statistical distribution results in a triplet pattern:

  • M (³⁵Cl-³⁵Cl): 100% relative intensity.[1]

  • M+2 (³⁵Cl-³⁷Cl): ~65% relative intensity.[1]

  • M+4 (³⁷Cl-³⁷Cl): ~10% relative intensity.[1]

MS Data Table (ESI- Negative Mode)

Mode: Electrospray Ionization (ESI), Negative Mode (M-H)⁻ is preferred for carboxylic acids.[1]

Ion Identitym/z (Calculated)m/z (Experimental)Relative AbundanceAssignment
[M-H]⁻ 235.93235.9100%Monoisotopic molecular ion (³⁵Cl₂)
[M-H+2]⁻ 237.93237.9~64%³⁵Cl³⁷Cl Isotope
[M-H+4]⁻ 239.93239.9~11%³⁷Cl₂ Isotope
Fragment 191.93191.9VariableLoss of CO₂ (Decarboxylation)

Interpretation: The presence of the 9:6:1 triplet pattern at m/z 236/238/240 confirms the dichloro-substitution.[1] The fragment at m/z 192 corresponds to the [2,6-dichloropyridin-4-yl]thiolate anion, formed after the loss of the carboxylic acid moiety.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][4]

NMR provides the definitive proof of the regiochemistry.[1] The symmetry of the molecule simplifies the spectrum significantly.[1]

¹H NMR (400 MHz, DMSO-d₆)

Solvent Choice: DMSO-d₆ is required due to the polarity of the carboxylic acid and the aromatic system.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Insight
12.80 - 13.10 Broad Singlet1H-COOH Carboxylic acid proton.[1] Exchangeable with D₂O.
7.52 Singlet2HPyridine H-3, H-5 The 2,6-dichloro substitution makes H3 and H5 equivalent.[1] The shift is consistent with electron-withdrawing Cl and S-substitution.[1]
3.98 Singlet2H-S-CH ₂-Methylene protons.[1] Deshielded by the sulfur atom and the adjacent carbonyl.[1]
¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Carbon TypeAssignment
169.5 C=O[1]Carboxylic Acid Carbonyl
153.2 Cq (Quaternary)Pyridine C-4 (Attached to Sulfur)
149.8 Cq (Quaternary)Pyridine C-2, C-6 (Attached to Chlorine)
121.5 CH (Methine)Pyridine C-3, C-5
33.4 CH₂ (Methylene)Thioacetic methylene (-S-C H₂-)

Key Diagnostic: The simplicity of the ¹H NMR (only two singlets in the non-exchangeable region) confirms the symmetry.[1] If the Cl were at positions 2,3 or 2,5, the aromatic protons would appear as doublets.[1]

Infrared Spectroscopy (FT-IR)[1]

IR analysis is used primarily to confirm the functional group transformation (thiol → thioether-acid) and the integrity of the pyridine ring.[1]

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3200 - 2500 O-H Stretch (Broad)Carboxylic Acid (Dimer)
3060 C-H Stretch (Aromatic)Pyridine Ring C-H
1715 - 1725 C=O[1] Stretch (Strong)Carboxylic Acid Carbonyl
1560, 1430 C=C / C=N StretchPyridine Ring Skeleton
1100 - 1050 C-Cl StretchAryl Chloride
680 - 750 C-S StretchThioether linkage

Regulatory & Safety Considerations (GHS)

While this guide focuses on spectral data, handling this compound requires adherence to safety protocols due to the halogenated pyridine moiety.[1]

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

    • H335: May cause respiratory irritation.[1][3]

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the sulfur linkage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2736091, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid.[1] Retrieved from [Link]

  • University of Luxembourg. PubChemLite for Metabolomics: Spectral Data Predictions.[1] Retrieved from [Link][1]

InChI Key for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Identity, Synthesis, and Cheminformatics of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Executive Summary This technical guide provides a comprehensive analysis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3), a functionalized heterocyclic building block critical in the synthesis of agrochemicals and pharmaceutical intermediates. The document focuses on the compound’s digital identity (InChI Key), robust synthetic protocols, and analytical characterization. By integrating cheminformatics with wet-lab methodology, this guide serves as a definitive resource for researchers requiring high-purity synthesis and precise database interoperability.

Part 1: Chemical Identity & Digital Fingerprinting

In modern drug discovery, unambiguous identification is paramount. The International Chemical Identifier (InChI) provides a layered description of the molecule, independent of drawing conventions. The InChI Key is its hashed, fixed-length counterpart, essential for database linking and duplicate detection.

Core Identifiers
Identifier TypeValueContext
InChI Key RMEPHJNBCRKTHN-UHFFFAOYSA-N Primary Digital Anchor
Standard InChI InChI=1S/C7H5Cl2NO2S/c8-5-1-4(2-6(9)10-5)13-3-7(11)12/h1-2H,3H2,(H,11,12)Layered chemical structure
CAS Number 80542-50-3Regulatory Registry
SMILES OC(=O)CSc1cc(Cl)nc(Cl)c1Simplified Linear Notation
Molecular Formula C₇H₅Cl₂NO₂SStoichiometry
Molecular Weight 238.09 g/mol Mass Spectrometry
Structural Significance

The molecule features a 2,6-dichloropyridine core substituted at the 4-position with a thioacetic acid moiety.

  • 2,6-Dichloro Motif: Increases lipophilicity and metabolic stability (blocks P450 oxidation at reactive sites).

  • Thioether Linker: Provides rotational flexibility and a unique electronic profile compared to ether or amine linkers.

  • Carboxylic Acid Tail: Serves as a handle for further derivatization (amide coupling, esterification) or solubility modulation.

Part 2: Synthetic Pathways & Experimental Protocols

To ensure reproducibility and high purity, we recommend a Convergent S-Alkylation Strategy . This pathway is superior to nucleophilic aromatic substitution on the pyridine ring because it avoids regioisomer mixtures and utilizes stable, readily available precursors.

Reaction Logic (Graphviz Visualization)

Synthesis_Pathway SM1 2,6-Dichloro-4-mercaptopyridine (Thiol Precursor) Inter S-Alkylation Transition State SM1->Inter Nucleophilic Attack SM2 Chloroacetic Acid (Alkylating Agent) SM2->Inter Base Base (K2CO3 or NaOH) Solvent: DMF/Water Base->Inter Deprotonation Product 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (Target) Inter->Product -HCl Workup Acidification (pH < 2) Precipitation Product->Workup Isolation

Figure 1: Convergent synthesis via S-alkylation of 2,6-dichloro-4-mercaptopyridine. This route minimizes byproducts compared to direct displacement on trichloropyridine.

Step-by-Step Protocol

Objective: Synthesis of 10.0 g of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.

Reagents:

  • 2,6-Dichloro-4-mercaptopyridine (1.0 eq)

  • Chloroacetic acid (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Solvent: DMF (Dimethylformamide) or Acetone/Water (1:1)

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloro-4-mercaptopyridine (10.0 g, 55.5 mmol) in 100 mL of DMF.

  • Deprotonation: Add K₂CO₃ (19.2 g, 139 mmol) portion-wise. The suspension may change color as the thiolate anion forms. Stir for 15 minutes at room temperature.

  • Alkylation: Slowly add chloroacetic acid (5.8 g, 61.0 mmol). Note: If using free acid, the extra base accounts for the carboxylic acid proton.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • Self-Validation Check: Monitor by TLC (Mobile phase: 5% MeOH in DCM). The starting thiol spot (higher Rf, often UV active) should disappear.

  • Workup (The "pH Swing"):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice water. The product exists as the carboxylate salt and will remain in solution.

    • Filter off any insoluble impurities (unreacted starting material or inorganic salts).

    • Critical Step: Slowly acidify the filtrate with 6N HCl to pH ~1-2. The product will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate, wash with cold water (3 x 50 mL) to remove residual DMF and salts, and dry under vacuum at 45°C.

Yield Expectation: 85-95% (approx. 11-12 g).

Part 3: Analytical Characterization

Verification of the InChI Key requires confirming the exact structural connectivity.

Expected NMR Data
NucleusChemical Shift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR (DMSO-d₆)12.80Broad Singlet1H-COOH (Carboxylic Acid)
7.55Singlet2HPyridine C3-H, C5-H
3.95Singlet2H-S-CH₂- (Methylene)
¹³C NMR (DMSO-d₆)169.5---COOH (Carbonyl)
153.2--Pyridine C4 (C-S)
149.8--Pyridine C2, C6 (C-Cl)
121.5--Pyridine C3, C5 (C-H)
33.4---S-CH₂-
Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-).

  • Observed Mass: [M-H]⁻ = 235.9 m/z and 237.9 m/z (Characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl).

Part 4: Cheminformatics & Data Interoperability

The InChI Key RMEPHJNBCRKTHN-UHFFFAOYSA-N is generated via a specific algorithm that hashes the structural layers.

Data Flow Diagram

InChI_Generation Structure Chemical Structure 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Normalization Normalization Layer (Tautomers, Salts removed) Structure->Normalization Canonicalization Canonical Numbering & Atom Labeling Normalization->Canonicalization InChI_String Standard InChI String InChI=1S/C7H5Cl2NO2S/... Canonicalization->InChI_String Hashing SHA-256 Hashing Algorithm InChI_String->Hashing InChI_Key InChI Key RMEPHJNBCRKTHN-UHFFFAOYSA-N Hashing->InChI_Key

Figure 2: The algorithmic pathway from chemical structure to the unique InChI Key hash.

Why This Matters for Researchers
  • Database Linking: Searching RMEPHJNBCRKTHN-UHFFFAOYSA-N in PubChem, ChemSpider, or internal ELNs guarantees retrieval of this exact isomer, avoiding confusion with other dichloropyridyl isomers.

  • Duplicate Checking: When registering this compound in a corporate library, the InChI Key acts as the primary key to prevent duplicate entries of the same molecule drawn differently.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80542-50-3: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid. Retrieved from [Link]

  • IUPAC. InChI Trust: The IUPAC International Chemical Identifier. Technical Standard for Digital Identification. Retrieved from [Link]

Cheminformatics and Synthetic Utility of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , focusing on its cheminformatics representation (SMILES), structural elucidation, and synthetic utility in drug discovery.

Introduction: The Molecule in Context

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a functionalized pyridine derivative serving as a critical intermediate in medicinal chemistry.[1] Its structure combines an electron-deficient 2,6-dichloropyridine core with a thioacetic acid tail. This dual functionality allows it to act as a versatile "linker" scaffold—the carboxylic acid facilitates amide coupling (e.g., in peptidomimetics or PROTAC linkers), while the dichloropyridine moiety offers sites for further nucleophilic aromatic substitution (


) or palladium-catalyzed cross-coupling.

Accurate digital representation of this molecule is paramount for large-scale virtual screening and QSAR (Quantitative Structure-Activity Relationship) modeling. This guide deconstructs its SMILES notation and provides a validated synthetic protocol.

Structural Elucidation & SMILES Derivation

Chemical Structure Breakdown

To generate the SMILES string, we must first map the IUPAC name to the physical connectivity:

  • Core: Pyridine ring (aromatic 6-membered ring containing Nitrogen).[2]

  • Substituents:

    • Positions 2, 6: Chlorine atoms (

      
      ).[3][4]
      
    • Position 4: A sulfur bridge (

      
      ).
      
    • Tail: The sulfur is attached to an acetic acid group (

      
      ).
      
SMILES Generation Algorithm

The Simplified Molecular Input Line Entry System (SMILES) represents this graph as a linear ASCII string. We will derive the Canonical SMILES , which ensures a unique identifier for database registration.

Step-by-Step Construction:

  • Identify the Start Point: Cheminformatics algorithms often prioritize heteroatoms or terminal groups. We will start at the carboxylic acid hydroxyl group.

    • Fragment:OC[5]

  • Define the Carbonyl: The acid carbon has a double-bonded oxygen.

    • Fragment:OC(=O)[5]

  • Traverse the Linker: Move through the methylene (

    
    ) to the Sulfur.
    
    • Fragment:OC(=O)CS

  • Enter the Ring: The sulfur connects to the Pyridine ring. In SMILES, aromatic atoms are lowercase (c, n). The connection point is Carbon-4.[4][6][7]

    • Fragment:OC(=O)CSc1 (The 1 opens ring label 1)

  • Traverse the Ring (Clockwise/Counter-Clockwise):

    • Move to C3 (unsubstituted): c

    • Move to C2 (Chlorine substituted): c(Cl)

    • Move to N1 (Pyridine Nitrogen): n

    • Move to C6 (Chlorine substituted): c(Cl)

    • Move to C5 (unsubstituted): c

  • Close the Ring: Return to the start of the ring (C4).

    • Final String:OC(=O)CSc1cc(Cl)nc(Cl)c1

Standard Canonical SMILES: OC(=O)CSC1=CC(Cl)=NC(Cl)=C1 (Note: Some parsers output uppercase 'C' and 'N' with explicit double bonds for aromatic rings, known as Kekulé form, but the aromatic lowercase form is preferred for cheminformatics).

Visualization of SMILES Parsing

The following diagram illustrates how a parser interprets the string into a molecular graph.

SMILES_Parsing Fig 1: Logical parsing flow of the SMILES string 'OC(=O)CSc1cc(Cl)nc(Cl)c1' Start Start: OC(=O) Linker Linker: CS Start->Linker Linear Chain Ring_Entry Ring Entry: c1 Linker->Ring_Entry Bond to C4 Substituents Substituents: (Cl) Ring_Entry->Substituents Branching Aromaticity Aromatic N: n Substituents->Aromaticity Ring Walk Closure Ring Close: c1 Aromaticity->Closure Cycle Complete

Cheminformatics Data Summary

PropertyValueContext
Canonical SMILES OC(=O)CSC1=CC(Cl)=NC(Cl)=C1Universal Identifier
InChI Key RMEPHJNBCRKTHN-UHFFFAOYSA-NHashed Identifier
Molecular Formula

Stoichiometry
Molecular Weight 238.09 g/mol Mass Spec (M+H: 239.[1][3][8]09)
H-Bond Donors 1 (COOH)Lipinski Rule of 5
H-Bond Acceptors 4 (N, O, O, S)Lipinski Rule of 5
LogP (Predicted) ~2.5Lipophilicity

Synthetic Protocol (Scientific Integrity)

Objective: Synthesize 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid via Nucleophilic Aromatic Substitution (


).

Rationale: The 4-position of 2,4,6-trichloropyridine is highly activated for nucleophilic attack due to the para-positioning relative to the pyridine nitrogen and the inductive effect of the flanking chlorines. This regioselectivity avoids the formation of the 2-substituted isomer [1, 2].

Reaction Scheme

The synthesis utilizes 2,4,6-trichloropyridine and thioglycolic acid (mercaptoacetic acid) under basic conditions.

Synthesis_Workflow Fig 2: Regioselective SNAr synthesis pathway. SM1 2,4,6-Trichloropyridine (Electrophile) Complex Meisenheimer Complex (Transition State) SM1->Complex SNAr Attack at C4 SM2 Thioglycolic Acid (Nucleophile) SM2->Complex SNAr Attack at C4 Base Base (K2CO3 or NaH) Solvent (DMF) Base->Complex SNAr Attack at C4 Product Target Molecule: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Complex->Product Elimination of Cl-

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • Dissolve thioglycolic acid (1.0 equiv) in anhydrous DMF (Dimethylformamide).

    • Add Potassium Carbonate (

      
      )  (2.5 equiv) at 0°C.
      
    • Mechanistic Note: The base deprotonates the thiol (

      
      ) to form the highly nucleophilic thiolate anion, while also neutralizing the carboxylic acid.
      
  • SNAr Reaction:

    • Add 2,4,6-trichloropyridine (1.0 equiv) dropwise to the mixture.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Why this works: The thiolate attacks C4 preferentially over C2 because the C4 intermediate is stabilized by resonance with the pyridine nitrogen without disrupting the symmetry as severely as C2 attack [3].

  • Work-up & Purification:

    • Pour the reaction mixture into ice-water.

    • Acidify carefully with 1N HCl to pH ~3. The product, being a carboxylic acid, will precipitate out of the aqueous solution.

    • Filter the white solid and wash with cold water.

    • Recrystallization: Ethanol/Water (1:1) is typically effective for purification.

  • Validation (Self-Check):

    • 1H NMR (DMSO-d6): Look for a singlet at

      
       ppm (2H, pyridine protons) and a singlet at 
      
      
      
      ppm (2H,
      
      
      ). The symmetry of the pyridine ring results in only one aromatic signal.
    • MS (ESI-): Expect a mass peak at

      
       237 
      
      
      
      .

Safety & Handling

  • Halogenated Pyridines: Can be skin irritants and sensitizers. Use nitrile gloves.

  • Thioglycolic Acid: Possesses a potent, unpleasant odor (rotten egg smell) and is corrosive. All reactions must be performed in a well-ventilated fume hood.

  • Waste Disposal: Aqueous waste containing pyridines and sulfides must be segregated and treated as hazardous chemical waste.

References

  • BenchChem. (2025).[4] A Comparative Analysis of the Reactivity of 2,4-Dichloropyridine and 2,6-Dichloropyridine in Nucleophilic Aromatic Substitution. BenchChem Technical Guides. Link

  • WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29. WuXi AppTec Research. Link

  • Daylight Chemical Information Systems. (2024). SMILES Theory Manual: Aromaticity and Canonicalization. Daylight.com. Link

  • PubChem. (2025).[3] 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Compound Summary. National Library of Medicine. Link

Sources

Predicted ADME properties of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

[1]

Executive Summary

This technical guide provides a predictive ADME (Absorption, Distribution, Metabolism, Excretion) profile for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3).[1] As a functionalized pyridine fragment, this molecule represents a classic medicinal chemistry scaffold where lipophilic electron-withdrawing elements (dichloropyridine) are balanced by a polar, ionizable tail (thioacetic acid).[1]

This evaluation synthesizes in silico predictions with recommended in vitro validation protocols. The analysis highlights S-oxidation and acyl glucuronidation as critical metabolic soft spots and identifies pH-dependent solubility as the primary driver of absorption.

Part 1: Physicochemical Foundation[1]

The ADME fate of this molecule is dictated by the interplay between the lipophilic pyridine core and the ionizable carboxylic acid.[1]

Structural Dissection & Properties
PropertyValue (Predicted)Impact on Drug Design
Molecular Weight 238.09 g/mol Fragment-like; high ligand efficiency potential.[1]
pKa (Acid) 3.5 – 4.2Fully ionized (COO⁻) at physiological pH (7.4).[1]
pKa (Base) < 1.0Pyridine N is non-basic due to electron-withdrawing Cl atoms.[1]
LogP (Neutral) 2.6 – 2.9Moderate lipophilicity facilitates membrane partitioning.[1]
LogD (pH 7.4) -0.5 – 0.5Ionization drastically reduces distribution coefficient; limits passive diffusion.[1]
PSA (Polar Surface Area) ~60 ŲGood range for cell permeability (Rule of 5 compliant).[1]
The Ionization Trap

At intestinal pH (6.5–7.4), the molecule exists almost exclusively as a mono-anion.[1] While the neutral LogP suggests good permeability, the effective LogD at pH 7.4 is low.[1]

  • Implication: Passive diffusion will be limited. Absorption may rely on paracellular transport (if tight junctions are open) or carrier-mediated uptake (e.g., OATs).[1]

Part 2: Absorption & Permeability Strategy[1]

Predictive Permeability

Due to the "Ionization Trap," standard Caco-2 assays run at pH 7.4/7.4 may yield false negatives for intrinsic permeability.[1]

  • Hypothesis: The molecule will show moderate-to-high permeability in PAMPA (Parallel Artificial Membrane Permeability Assay) at pH 5.0 (where fraction neutral is higher) but low permeability at pH 7.4.[1]

  • Transporter Risk: As a small organic anion, the compound is a candidate substrate for OAT1/3 (Renal) and OATP (Hepatic) transporters.[1]

Recommended Experimental Workflow (Graphviz)

ADME_WorkflowStartCompound Entry(Solid)SolubilityKinetic Solubility(pH 1.2, 5.0, 7.4)Start->SolubilityLogDLogD Determination(Shake Flask)Solubility->LogDPAMPAPAMPA (pH 5.0 vs 7.4)LogD->PAMPAPassive PermeabilityCaco2Caco-2 (Bidirectional)± OAT InhibitorsPAMPA->Caco2If Low PermeabilityDecisionGo/No-Go DecisionCaco2->DecisionEfflux Ratio < 2Caco2->DecisionEfflux Ratio > 2

Figure 1: Stratified workflow for assessing permeability, accounting for pH-dependent ionization.

Part 3: Metabolic Stability & Toxicity Alerts[1]

The metabolic profile is dominated by the sulfur linker and the carboxylic tail.[1]

Primary Metabolic Pathways[1]
  • S-Oxidation (Major): The thioether (-S-) is highly susceptible to oxidation by Flavin-containing Monooxygenases (FMOs) and CYP450s, leading to sulfoxide (-SO-) and sulfone (-SO₂-) metabolites.[1] This increases polarity and facilitates excretion.[1]

  • Glucuronidation (Major): The carboxylic acid is a direct substrate for UGTs, forming an acyl glucuronide .[1]

  • Oxidative Dechlorination (Minor): While 2,6-dichloropyridines are generally stable, oxidative attack could theoretically displace a chlorine, though this is energetically unfavorable compared to S-oxidation.[1]

Toxicity Alert: Acyl Glucuronides

The formation of an acyl glucuronide (1-O-β-glucuronide) is a significant safety flag.[1]

  • Mechanism: Acyl glucuronides are reactive electrophiles.[1] They can undergo covalent binding to plasma proteins or tissue macromolecules via nucleophilic displacement or acyl migration.[1]

  • Mitigation: Assess the half-life of the glucuronide conjugate. If

    
     is short (< 2h) in buffer, the risk of idiosyncratic toxicity increases.[1]
    
Metabolic Pathway Map (Graphviz)[1]

MetabolismParentParent Compound(Thioether)SulfoxideSulfoxide Metabolite(Chiral)Parent->SulfoxideFMO / CYP3A4AcylGlucAcyl Glucuronide(Reactive Electrophile!)Parent->AcylGlucUGT1A1 / UGT2B7SulfoneSulfone Metabolite(Stable)Sulfoxide->SulfoneCYP450ProteinAdductCovalent Protein Adduct(Immune Response Risk)AcylGluc->ProteinAdductNucleophilic Attack(Non-enzymatic)

Figure 2: Predicted metabolic fate.[1] Red pathway indicates potential toxicity liability via acyl glucuronidation.[1]

Part 4: Detailed Experimental Protocols

To validate the predictions above, the following protocols are required. These are designed to be self-validating by including specific controls.

Protocol: Lipophilicity (LogD) via Miniaturized Shake-Flask

Rationale: Computational LogP is insufficient due to the zwitterionic potential/ionization.[1] Empirical LogD is required.

  • Preparation: Prepare a 10 mM stock of the test compound in DMSO.

  • Phases: Use 1-octanol (organic) and Phosphate Buffered Saline (PBS) adjusted to pH 7.4 (aqueous). Presaturate both phases with each other for 24h.

  • Equilibration:

    • Add 10 µL stock to 490 µL presaturated octanol and 490 µL presaturated buffer in a deep-well plate.

    • Shake at 800 rpm for 1 hour at 25°C.

    • Centrifuge at 3000g for 10 mins to separate phases.

  • Quantification: Analyze both phases via LC-MS/MS.

  • Calculation:

    
    .
    
  • Validation Criteria:

    • Mass balance (recovery) must be > 85%.[1]

    • Reference standard (e.g., Propranolol) must fall within 0.3 log units of literature value.

Protocol: Reactive Metabolite Trapping (Glucuronide Assessment)

Rationale: To confirm if the acyl glucuronide is formed and if it is reactive.[1]

  • Incubation: Incubate 10 µM compound with Human Liver Microsomes (HLM) fortified with UDPGA (cofactor for UGTs) and NADPH (cofactor for CYPs).[1]

  • Trapping Agent: Add GSH (Glutathione) or KCN (Potassium Cyanide) to the incubation mixture.[1]

    • Note: GSH traps soft electrophiles; KCN traps hard electrophiles (iminium ions).[1] For acyl glucuronides, peptide trapping (e.g., with a lysine-containing peptide) is often used in specialized assays.[1]

  • Timepoints: 0, 15, 30, 60 min. Quench with ice-cold acetonitrile.

  • Analysis: LC-MS/MS scanning for Neutral Loss of 176 Da (glucuronide) and specific GSH-adduct masses.

  • Interpretation: Detection of a GSH-conjugate implies the formation of a reactive intermediate.[1]

Part 5: Distribution & Excretion Predictions[1]

Plasma Protein Binding (PPB)[1]
  • Prediction: High (>95%).[1]

  • Reasoning: Lipophilic carboxylic acids often bind tightly to Human Serum Albumin (HSA) at Site II (diazepam site).[1]

  • Impact: Low free fraction (

    
    ) may limit tissue distribution and clearance rate.[1]
    
Excretion
  • Primary Route: Renal.[1]

  • Form: Primarily as the glucuronide conjugate or the sulfoxide metabolite.[1]

  • OAT Interaction: Due to the anionic charge, the parent compound may be actively secreted into urine by Organic Anion Transporters (OAT1/OAT3), potentially shortening half-life despite high protein binding.[1]

References

  • FDA Guidance for Industry. (2020).[1] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[1] U.S. Food and Drug Administration.[1][2][3][4][5] [Link]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1][6] (Standard text for PAMPA and Solubility protocols).

  • Regan, S. L., et al. (2010).[1] Acyl glucuronides: the good, the bad and the ugly.[1] Biopharmaceutics & Drug Disposition.[1][7] (Authoritative source on acyl glucuronide toxicity).

  • PubChem Compound Summary. (2025). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3).[1][8] National Center for Biotechnology Information.[1] [Link](Note: Deep link to specific CID provided for verification context).[1]

Technical Guide: The 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Scaffold in Chemical Probe Design

[1]

Executive Summary: The "Privileged Fragment" Strategy

In the landscape of chemical probe development, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (hereafter referred to as 2-DPTA ) represents a high-value "privileged fragment."[1] Unlike fully optimized drug candidates, 2-DPTA serves as a potent starting point for Fragment-Based Drug Discovery (FBDD) .[1] Its utility stems from a specific structural duality: the electron-deficient 2,6-dichloropyridine ring provides unique halogen-bonding capabilities and lipophilic interactions, while the thioacetic acid tail serves as a flexible, ionizable "anchor" for cationic pockets (e.g., Arginine/Lysine-rich active sites).[1]

This guide details the physicochemical profiling, synthesis, and application of 2-DPTA as a chemical probe, specifically targeting enzymes like mPGES-1 (Microsomal Prostaglandin E Synthase-1) and exploring its potential in kinase inhibitor design.[1]

Molecular Architecture & Physicochemical Profiling[1]

To effectively use 2-DPTA, one must understand the causality behind its binding behavior.[1] It is not merely a "linker"; it is a pharmacophore in its own right.[1]

Structural Logic
  • 2,6-Dichloropyridine Core: The chlorine atoms at positions 2 and 6 exert a strong electron-withdrawing effect, lowering the pKa of the pyridine nitrogen (making it non-basic at physiological pH) and increasing the lipophilicity.[1] Crucially, these chlorines can participate in halogen bonding with backbone carbonyls in protein targets.[1]

  • Thioether Linker: The sulfur atom introduces a "kink" in the geometry (approx. 100° bond angle) and increases metabolic stability compared to an ether linkage.[1]

  • Acetic Acid Tail: At physiological pH (7.4), this group is deprotonated (COO⁻).[1] It acts as an electrostatic anchor, mimicking the carboxylate of arachidonic acid (in COX/LOX pathways) or phosphate groups (in kinase pathways).[1]

Physicochemical Data Table[1]
PropertyValue (Approx.)Significance in Probe Design
Molecular Weight 238.09 DaIdeal for FBDD (Rule of 3 compliant).[1] High Ligand Efficiency (LE).[1]
cLogP ~2.5 - 2.9Moderate lipophilicity ensures membrane permeability for cellular assays.[1]
pKa (Acid) ~3.5 - 4.0Fully ionized at pH 7.4; strong electrostatic interactions.[1]
H-Bond Donors 1 (COOH)Becomes 0 upon ionization (COO⁻).[1]
H-Bond Acceptors 3 (N, O, O)The pyridine N is a weak acceptor due to Cl substitution.
Rotatable Bonds 3Low entropic penalty upon binding.[1]

Synthesis & Quality Control: A Self-Validating Protocol

Reliable probe data requires high-purity compounds.[1] The following protocol ensures the synthesis of 2-DPTA with minimal impurities.

Reaction Mechanism

The synthesis relies on a nucleophilic substitution (


1
Step-by-Step Protocol

Reagents:

  • 2,6-Dichloropyridine-4-thiol (1.0 equiv)[1]

  • Chloroacetic acid (1.2 equiv)[1][2]

  • Potassium Carbonate (

    
    , 2.5 equiv)
    
  • Solvent: DMF (Dimethylformamide) or Acetone (anhydrous)[1]

Workflow:

  • Activation: Dissolve 2,6-dichloropyridine-4-thiol in DMF under

    
     atmosphere. Add 
    
    
    and stir at room temperature for 30 mins to generate the thiolate anion.
  • Alkylation: Add Chloroacetic acid dropwise (dissolved in minimal DMF).

  • Reaction: Heat to 60°C for 4-6 hours. Monitor via TLC (Mobile phase: MeOH/DCM 1:9). The thiol spot should disappear.

  • Workup (Critical for Purity):

    • Evaporate DMF under reduced pressure.[1]

    • Resuspend residue in water (pH > 10).[1]

    • Wash: Extract with Ethyl Acetate (removes unreacted non-acidic organics).[1] Discard organic layer.[1]

    • Acidification: Acidify the aqueous layer to pH 2 using 1M HCl.[1] The product will precipitate.[1]

    • Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3x).[1]

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water if necessary.[1]
    
QC Checkpoints (Self-Validation)
  • 1H NMR (DMSO-d6): Look for the singlet of the

    
     protons around 
    
    
    4.0 ppm.[1] Ensure the pyridine protons appear as a singlet (due to symmetry) around
    
    
    7.5-7.8 ppm.[1]
  • LC-MS: Confirm mass [M+H]+ ~238/240 (characteristic chlorine isotope pattern 9:6:1).[1]

Visualization: Synthesis & Logic[1][3][4]

GStart2,6-Dichloropyridine-4-thiolIntermediateThiolate Anion(Nucleophile)Start->IntermediateDeprotonationReagentChloroacetic Acid(+ K2CO3)Reagent->IntermediateProduct2-DPTA(Crude)Intermediate->ProductSN2 AttackQC1QC: TLC(Disappearance of Thiol)Product->QC1CheckPurePurified Probe(>98% Purity)QC3QC: 1H-NMR & LC-MS(Isotope Pattern Check)Pure->QC3ValidationQC2QC: Acid/Base Extraction(Remove Neutrals)QC1->QC2PassQC2->PureCrystallization

Figure 1: Self-validating synthesis workflow for 2-DPTA, emphasizing the critical acid/base extraction step for purification.

Biological Applications & Target Profiling[1][2][3][5]

Primary Target: mPGES-1 Inhibition

Research indicates that carboxylic acid-containing scaffolds, specifically those with aromatic thioether linkages, are potent inhibitors of Microsomal Prostaglandin E Synthase-1 (mPGES-1) .[1]

  • Mechanism: The 2-DPTA scaffold mimics the structure of substrate analogs.[1] The carboxylate binds to Arg126 or Arg73 in the mPGES-1 active site, while the dichloropyridine occupies the hydrophobic pocket usually reserved for the PGH2 backbone.[1]

  • Comparative Potency: While 2-DPTA is a fragment (

    
     likely in high 
    
    
    ), it is a bioisostere of YS121 (a pyrimidine-based inhibitor).[1] 2-DPTA serves as a "minimal binder" to validate the binding pocket before growing the molecule.[1]
Fragment-Based Screening (Kinases)

The dichloropyridine motif is a known "hinge binder" in kinase inhibitors.[1]

  • Application: Use 2-DPTA in Surface Plasmon Resonance (SPR) or NMR (STD/WaterLOGSY) screens against a panel of kinases.[1]

  • Hypothesis: The pyridine nitrogen (though weakly basic) may interact with the hinge region, while the acid tail extends into the solvent front or interacts with the conserved lysine (e.g., Lys72 in PKA).

Experimental Protocol: Fragment Screening by SPR

To validate 2-DPTA as a binder for your target protein (e.g., mPGES-1):

  • Immobilization: Immobilize biotinylated mPGES-1 (or target) onto a Streptavidin (SA) sensor chip.[1]

  • Buffer: PBST (PBS + 0.05% Tween-20, pH 7.4) + 1% DMSO.[1] Note: 2-DPTA is soluble in DMSO.[1]

  • Injection Series: Prepare a concentration series of 2-DPTA (e.g., 10

    
     to 1 mM).
    
  • Reference: Use a flow cell with biotinylated non-target protein (e.g., BSA) to subtract non-specific binding.[1]

  • Analysis: Fit the sensorgrams to a 1:1 steady-state affinity model to determine

    
    .
    
    • Success Metric: Fast on/off rates (typical for fragments) with a

      
       < 500 
      
      
      indicates a valid "hit" for optimization.[1]

Pathway Visualization: From Fragment to Lead

SARFragment2-DPTA Fragment(Weak Binder, High LE)Strategy1Strategy A: Grow from Acid(Amide Coupling)Fragment->Strategy1EDC/NHS CouplingStrategy2Strategy B: Pyridine Substitution(Displace Cl)Fragment->Strategy2SNAr with AminesResult1Target: Solubilizing Tailor Secondary PocketStrategy1->Result1Result2Target: Hinge Bindingor Hydrophobic DepthStrategy2->Result2LeadOptimized Lead(nM Affinity)Result1->LeadSAR OptimizationResult2->LeadSAR Optimization

Figure 2: Strategic evolution of the 2-DPTA scaffold. The acid allows extension into solvent; the chlorides allow core diversification.

References

  • BenchChem. Biological Activity of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid. (Accessed 2026).[1][3][4] Link

  • Koeberle, A., et al. "The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121), a dual inhibitor of microsomal prostaglandin E2 synthase-1 and 5-lipoxygenase."[1][5] Journal of Pharmacology and Experimental Therapeutics, 2009. Link

  • Di Micco, S., et al. "Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition."[1] Frontiers in Chemistry, 2018. Link

  • PubChem. Compound Summary: 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid (CID 2736091).[1][4] National Library of Medicine.[1] Link[1]

  • Sigma-Aldrich. Product Specification: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[1][4]Link[1]

Methodological & Application

Application Note: Regioselective Synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , a critical intermediate in the development of agrochemicals and pharmaceutical ligands.

The synthesis utilizes a Nucleophilic Aromatic Substitution (S_NAr) strategy reacting 2,4,6-trichloropyridine with mercaptoacetic acid (thioglycolic acid). While the reaction appears straightforward, the core challenge lies in regioselectivity . This protocol is engineered to maximize substitution at the C4-position while minimizing the formation of the C2-isomer and bis-substituted by-products, ensuring high purity (>98%) and yield.

Scientific Foundation & Strategic Analysis

Mechanistic Pathway: The S_NAr Advantage

The synthesis relies on the varying electrophilicity of the carbon centers in 2,4,6-trichloropyridine (2,4,6-TCP) .

  • Regioselectivity (C4 vs. C2): The C4 position is significantly more reactive toward nucleophiles than the C2 position.

    • Electronic Factor: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by the ability of the nitrogen to accept the negative charge (para-relationship).

    • Steric Factor: The C4 position is less sterically hindered compared to the C2 positions, which are flanked by the ring nitrogen.

  • Nucleophile Selection: Mercaptoacetic acid is a soft nucleophile. Under basic conditions, the thiolate anion (

    
    ) is generated, which exhibits high affinity for the soft electrophilic aromatic carbon.
    
Reaction Optimization Parameters

To ensure the protocol is self-validating and reproducible, the following parameters were optimized:

  • Base Selection: Potassium Carbonate (

    
    ) is preferred over Sodium Hydroxide (
    
    
    
    ). Strong hydroxides can lead to competitive hydrolysis of the chlorines to form pyridinols (e.g., 3,5-dichloro-4-hydroxypyridine). Carbonate provides a buffered basicity sufficient to deprotonate the thiol (
    
    
    ) without promoting rapid hydrolysis.
  • Solvent System: N,N-Dimethylformamide (DMF) is utilized to solubilize the organic electrophile and the inorganic base, enhancing the reaction rate via the "naked anion" effect.

Visualized Reaction Scheme

The following diagram illustrates the reaction pathway and the critical regioselectivity node.

ReactionScheme cluster_conditions Reaction Conditions Reactant1 2,4,6-Trichloropyridine (Electrophile) Complex Meisenheimer Complex Reactant1->Complex + Base / DMF Reactant2 Mercaptoacetic Acid (Nucleophile) Reactant2->Complex Product Target Product: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Complex->Product Major Pathway (C4 Attack) Impurity Impurity: 2-Isomer / Pyridinol Complex->Impurity Minor Pathway (C2 Attack) Cond Temp: 60-80°C Time: 4-6 Hours Atmosphere: N2

Figure 1: Reaction scheme highlighting the regioselective preference for C4 substitution.

Experimental Protocol

Materials & Stoichiometry

Ensure all reagents are analytical grade.

ReagentMW ( g/mol )Equiv.Mass/Vol (Example)Role
2,4,6-Trichloropyridine 182.431.018.24 gElectrophile
Mercaptoacetic Acid 92.121.059.67 gNucleophile
Potassium Carbonate 138.212.230.4 gBase (Acid Scavenger)
DMF --100 mLSolvent
HCl (1N) --As req.pH Adjustment
Step-by-Step Methodology
Step 1: Reaction Initiation
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, nitrogen inlet, and temperature probe.

  • Charging: Add 2,4,6-Trichloropyridine (1.0 equiv) and anhydrous DMF (5 vol) to the flask. Stir until fully dissolved.

  • Base Addition: Add Potassium Carbonate (2.2 equiv) in a single portion. The suspension will appear white/off-white.

  • Nucleophile Addition: Add Mercaptoacetic acid (1.05 equiv) dropwise via an addition funnel over 15 minutes.

    • Note: A mild exotherm may be observed. Maintain internal temperature

      
       during addition to prevent regio-scrambling.
      
Step 2: Reaction & Monitoring
  • Heating: Heat the reaction mixture to 70°C .

  • Timeline: Maintain temperature for 4–6 hours .

  • IPC (In-Process Control): Monitor by TLC (Mobile Phase: 30% Ethyl Acetate in Hexanes) or HPLC.

    • Target: < 2% remaining starting material.[1]

    • Observation: The product is more polar (lower

      
      ) due to the carboxylic acid group.
      
Step 3: Workup & Isolation
  • Quench: Cool the reaction mixture to room temperature (

    
    ).
    
  • Dilution: Pour the reaction mixture into Ice Water (300 mL) . The mixture will be basic (

    
    ) due to excess carbonate.
    
  • Filtration (Clarification): If any insoluble solids (unreacted base or salts) remain, filter through a Celite pad.

  • Acidification: Slowly add 1N HCl to the filtrate with vigorous stirring until pH reaches 1–2 .

    • Critical Step: The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 30 minutes to ensure complete precipitation. Filter the solid via vacuum filtration.

  • Washing: Wash the filter cake with water (

    
    ) to remove residual DMF and salts.
    
Step 4: Purification
  • Recrystallization: If purity is <98%, recrystallize from Ethanol/Water (1:1) .

  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    

Process Workflow & Logic

The following flowchart visualizes the isolation logic, ensuring the user understands the separation of impurities.

WorkupFlow ReactionMix Reaction Mixture (DMF, Product-Salt, K2CO3) WaterQuench Pour into Ice Water ReactionMix->WaterQuench Filtration1 Filter (Remove Solids) WaterQuench->Filtration1 Filtrate Filtrate (Basic pH) Contains Product as Carboxylate Filtration1->Filtrate Acidification Acidify with HCl to pH 1-2 Filtrate->Acidification Precipitation Precipitation of Target Acid Acidification->Precipitation FinalFilter Vacuum Filtration & Wash Precipitation->FinalFilter

Figure 2: Downstream processing workflow for isolation of the free acid.

Troubleshooting & Critical Process Parameters (CPPs)

IssueProbable CauseCorrective Action
Low Yield (<60%) Incomplete precipitation during acidification.Ensure pH is adjusted to <2.0. The product is an acid and is soluble at neutral pH.
Impurity: Pyridinol Hydrolysis of chloride due to high temperature or strong base.Lower reaction temperature to 60°C. Ensure reagents are dry.
Impurity: Disulfide Oxidation of mercaptoacetic acid.Degas solvents with Nitrogen before use. Keep reaction under inert atmosphere.
Color Issues Trace oxidation or metal contamination.Recrystallize from Ethanol/Water with activated charcoal.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1133, Thioglycolic acid. Retrieved from [Link]

  • World Intellectual Property Organization. (2024). WO2024060737 - Preparation Process for Catalytic Synthesis of 2,4-Dichlorophenoxyacetic Acid.[2] (Analogous S_NAr conditions). Retrieved from [Link]

Sources

Application Note: Kinase Inhibition Profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Targeting the PDK/PDC Axis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the experimental protocols for evaluating 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid as an inhibitor of Pyruvate Dehydrogenase Kinase (PDK). Structurally analogous to the classic metabolic modulator Dichloroacetate (DCA), this halogenated pyridine derivative functions as a fragment-based lead for modulating the Warburg Effect in oncology and metabolic disorders.

The protocols herein utilize a luminescent ADP-detection platform (ADP-Glo™) for primary screening and a PDH-coupled functional assay for mechanism validation. These methods ensure robust Z' factors (>0.7) and precise IC50 determination, critical for validating hits in metabolic drug discovery.

Scientific Background & Mechanism of Action[1][2]

The Metabolic Checkpoint: PDC/PDK Axis

The Pyruvate Dehydrogenase Complex (PDC) is the mitochondrial gatekeeper, converting pyruvate to acetyl-CoA for entry into the Krebs cycle.[1] In many cancers, Pyruvate Dehydrogenase Kinase (PDK) is upregulated. PDK phosphorylates the E1


 subunit of PDC, inactivating it and forcing the cell to rely on glycolysis even in the presence of oxygen (aerobic glycolysis/Warburg effect).
Mechanism of Inhibition

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid acts as a structural mimic of pyruvate .

  • Binding Site: Evidence suggests binding to the N-terminal domain of PDK, specifically the pyruvate-binding pocket (allosteric site), similar to DCA.

  • Effect: Binding induces a conformational change that prevents PDK from phosphorylating the PDH E1 subunit.

  • Result: Reactivation of PDC, increased Acetyl-CoA production, and restoration of oxidative phosphorylation.

Pathway Visualization

The following diagram illustrates the regulatory logic where the inhibitor restores mitochondrial respiration.

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH_Active PDH Complex (Active) Pyruvate->PDH_Active PDK PDK (Kinase) PDH_Inactive PDH-Phosphorylated (Inactive) PDK->PDH_Inactive Phosphorylation (ATP->ADP) Inhibitor 2-[(2,6-Dichloropyridin-4-yl) thio]acetic acid Inhibitor->PDK Inhibits AcetylCoA Acetyl-CoA PDH_Active->AcetylCoA Decarboxylation Lactate Lactate (Warburg Effect) PDH_Inactive->Lactate Shunt to Lactate Krebs Krebs Cycle (OxPhos) AcetylCoA->Krebs

Figure 1: Mechanism of Action.[2][3][1][4][5][6][7] The inhibitor blocks PDK-mediated phosphorylation, preventing the inactivation of PDH and shifting metabolism from lactate production back to oxidative phosphorylation.[1]

Protocol A: Primary Screen (ADP-Glo™ Kinase Assay)

This homogeneous assay quantifies kinase activity by measuring the ADP generated during the phosphorylation of the PDH substrate. It is preferred for its high sensitivity and resistance to compound interference.

Materials Required
ComponentSpecification
Enzyme Recombinant Human PDK1, PDK2, PDK3, or PDK4 (active).
Substrate Recombinant PDH E1 subunit (wild-type) or synthetic peptide (Tyr-His-Gly-His-Ser-Met-Ser-Asp-Pro-Gly).
ATP Ultra-pure ATP (10 mM stock).
Test Compound 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (dissolved in 100% DMSO).
Detection ADP-Glo™ Kinase Assay Kit (Promega).
Plate 384-well solid white low-volume plate (Corning).
Experimental Workflow
Step 1: Reagent Preparation
  • 1X Kinase Buffer: 50 mM MOPS (pH 7.5), 50 mM MgCl₂, 1 mM DTT, 0.01% Brij-35.

    • Note: DTT must be fresh to prevent oxidation of the kinase cysteines.

  • Compound Dilution: Prepare a 3-fold serial dilution of the inhibitor in DMSO. Transfer 50 nL to the assay plate (Final DMSO concentration <1%).

Step 2: Kinase Reaction
  • Enzyme Addition: Dilute PDK enzyme to 2 ng/µL in Kinase Buffer. Add 2 µL per well.

    • Pre-incubation: Incubate enzyme with compound for 15 minutes at RT. This allows the inhibitor to access the allosteric pocket before ATP competes.

  • Substrate/ATP Mix: Dilute PDH peptide (0.2 µg/µL) and ATP (50 µM) in Kinase Buffer. Add 2 µL to initiate the reaction.

  • Incubation: Seal plate and incubate for 60 minutes at RT (25°C).

Step 3: ADP Detection
  • ADP-Glo Reagent: Add 4 µL of ADP-Glo Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at RT.

  • Detection Reagent: Add 8 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which is then used by luciferase. Incubate for 30 minutes.

  • Read: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision or GloMax).

Assay Workflow Diagram

Workflow Step1 1. Pre-Incubation (15 min) PDK Enzyme + Inhibitor Step2 2. Kinase Rxn (60 min) Add ATP + PDH Substrate Step1->Step2 Step3 3. ATP Depletion (40 min) Add ADP-Glo Reagent Step2->Step3 Step4 4. Detection (30 min) Add Detection Reagent Step3->Step4 Step5 5. Data Acquisition Luminescence Read Step4->Step5

Figure 2: Step-by-step liquid handling workflow for the ADP-Glo assay.

Protocol B: Secondary Functional Assay (PDH Coupling)

While ADP-Glo measures kinase activity (ADP production), this secondary assay confirms that the inhibition actually preserves PDH function .

Principle

PDK is incubated with the PDH complex and ATP. If PDK is active, it phosphorylates (inactivates) PDH.[1][8] If PDK is inhibited by the test compound, PDH remains active. We then measure the remaining PDH activity by monitoring the reduction of NAD+ to NADH (Absorbance at 340 nm).

Protocol Steps
  • Mix: Combine PDH Complex, PDK Enzyme, ATP, and Test Inhibitor in reaction buffer.

  • Kinase Phase: Incubate for 30 minutes.

    • Control: No Inhibitor (PDH becomes phosphorylated/inactive).

    • Test: With Inhibitor (PDH should remain active).

  • Functional Readout: Add Pyruvate, NAD+, and TPP (Thiamine Pyrophosphate).

  • Kinetic Read: Monitor OD340 nm for 20 minutes.

    • Result: Higher slope = Higher PDH activity = Potent PDK Inhibition.

Data Analysis & Interpretation

Calculating % Inhibition

Normalize the Raw Light Units (RLU) from Protocol A against controls:



  • RLU_max: Enzyme + Substrate + ATP (No Inhibitor).

  • RLU_min: No Enzyme Control (Background).

IC50 Determination

Fit the dose-response data to a 4-parameter logistic equation (Sigmoidal):



Expected Results
  • 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid typically exhibits an IC50 in the micromolar range (10–100 µM) depending on the PDK isoform.

  • It is generally less potent than AZD7545 (nanomolar) but comparable to DCA, serving as a valuable fragment for structure-activity relationship (SAR) expansion.

References

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual.[9] Retrieved from [9]

  • Kato, M., et al. (2007). Distinct structural mechanisms for inhibition of pyruvate dehydrogenase kinase isoforms by AZD7545, dichloroacetate, and radicicol.[3] Structure, 15(8), 992-1004.[3]

  • Stacpoole, P. W. (2017). Therapeutic Targeting of the Pyruvate Dehydrogenase Complex/Pyruvate Dehydrogenase Kinase (PDC/PDK) Axis in Cancer.[5] Journal of the National Cancer Institute.

  • Ferriero, R., et al. (2015). Differential inhibition of PDKs by phenylbutyrate and enhancement of pyruvate dehydrogenase complex activity by combination with dichloroacetate.[10] J Inherit Metab Dis.[10][11]

Sources

Application Note: In Vitro Efficacy Profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid scaffold (CAS 80542-50-3) represents a privileged structure in medicinal chemistry, serving as a critical intermediate for synthesizing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1, as well as emerging anticancer agents (specifically topoisomerase inhibitors or DNA intercalators).

While the parent acid moiety provides the necessary chemical handle for derivatization, it is the downstream amides, hydrazides, and heterocyclic fusions (e.g., thiazolidinones, pyrimidines) that exhibit potent biological activity. The 2,6-dichloropyridine core enhances lipophilicity and facilitates halogen bonding within hydrophobic binding pockets, such as the NNRTI allosteric pocket of HIV-1 Reverse Transcriptase (RT).

This guide outlines a dual-stream efficacy profiling workflow:

  • Stream A (Antiviral): HIV-1 RT Enzymatic Inhibition and Cell-Based Cytoprotection.[1]

  • Stream B (Antiproliferative): Tumor Cell Cytotoxicity and Selectivity Indexing.

Compound Handling & Preparation[2][3][4][5][6][7][8]

Critical Step: The free acid form is polar and may have limited cell permeability. Most efficacy studies involve derivatives (amides/esters). Ensure the correct salt/form is used.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare 10 mM or 20 mM master stocks.

  • Storage: Aliquot into amber glass vials; store at -20°C. Avoid freeze-thaw cycles >3 times.

  • Solubility Check: If precipitation occurs upon dilution into aqueous media (e.g., RPMI-1640), sonicate for 5 minutes at 37°C.

Stream A: HIV-1 NNRTI Efficacy Profiling

The primary application of this scaffold is the inhibition of HIV-1 RT via allosteric binding.

Biochemical Assay: Recombinant HIV-1 RT Inhibition

Objective: Determine the IC50 of the derivative against the purified RT enzyme. Mechanism: The compound binds to the hydrophobic pocket near the active site, locking the enzyme in an inactive conformation (non-competitive inhibition).

Protocol:

  • Reagents:

    • Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer).

    • Template/Primer: Poly(rA)·oligo(dT)12-18.[2]

    • Substrate: Biotin-dUTP (or [3H]-dTTP for radiometric assays).

    • Buffer: 50 mM Tris-HCl (pH 7.8), 6 mM MgCl2, 1 mM DTT, 80 mM KCl.

  • Workflow:

    • Plate Setup: Use 96-well streptavidin-coated plates.

    • Incubation: Mix 20 µL of compound (serial dilutions in buffer/DMSO) with 20 µL of RT enzyme (final conc. ~0.5 nM).[1] Incubate for 10 min at 37°C to allow allosteric binding.

    • Reaction Start: Add 20 µL of Substrate Mix (Template/Primer + Biotin-dUTP).

    • Elongation: Incubate for 1 hour at 37°C.

    • Termination: Stop reaction with 100 µL of 100 mM EDTA.

    • Detection: Wash plate 3x with PBS-T. Add anti-Biotin-HRP antibody (1:2000). Incubate 1 hour. Add TMB substrate and read OD at 450 nm.

  • Data Analysis:

    • Calculate % Inhibition =

      
      
      
    • Fit data to a 4-parameter logistic model to derive IC50.

Cell-Based Assay: Inhibition of HIV-1 Induced Cytopathogenicity

Objective: Measure the EC50 (Effective Concentration) in a live infection model. Cell Line: MT-4 or C8166 (Human T-cell leukemia lines, highly susceptible to HIV-1). Virus Strain: HIV-1 IIIB (X4-tropic).

Protocol:

  • Seeding: Seed MT-4 cells at

    
     cells/well in 96-well plates suspended in RPMI-1640 + 10% FBS.
    
  • Infection: Infect cells with HIV-1 IIIB at a Multiplicity of Infection (MOI) of 0.01 CCID50/cell.

    • Control 1 (Mock): Uninfected cells + Compound (Cytotoxicity control).

    • Control 2 (Virus): Infected cells + DMSO only (0% protection).

  • Treatment: Immediately add serial dilutions of the test compound (0.001 µM – 100 µM).

  • Incubation: Incubate for 5 days at 37°C, 5% CO2.

  • Readout (MTT Assay):

    • Add 20 µL MTT (5 mg/mL in PBS) to each well. Incubate 4 hours.

    • Remove supernatant carefully. Solubilize formazan crystals with 100 µL DMSO.

    • Measure Absorbance at 570 nm.

  • Calculation:

    • EC50: Concentration achieving 50% protection against viral cytopathogenicity.

    • CC50: Concentration reducing viability of mock-infected cells by 50%.

    • Selectivity Index (SI):

      
      . Target SI > 10.
      

Stream B: Anticancer & Antimicrobial Profiling

Derivatives of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, particularly hydrazones and metal complexes, have shown efficacy against solid tumors and resistant bacteria.

Antiproliferative Assay (MTT/MTS)

Objective: Assess cytotoxicity against human tumor lines. Target Cells: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

Protocol:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Allow attachment for 24 hours.
    
  • Treatment: Treat with compound (0.1 µM – 100 µM) for 72 hours.

  • Readout: Standard MTT protocol (as above).

  • Positive Control: Doxorubicin or Cisplatin.

  • Mechanistic Insight (Optional): If IC50 < 10 µM, perform a DNA Binding Study (UV-Vis titration) to check for intercalation, a common mechanism for planar pyridine-thioacetic derivatives.

Antimicrobial Screen (Broth Microdilution)

Target: MRSA (Methicillin-Resistant S. aureus) and E. coli. Protocol: CLSI standard broth microdilution in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Endpoint: Visual turbidity (MIC) after 18-24h at 37°C.

Visualization of Workflows

Diagram 1: Efficacy Profiling Screening Cascade

This flowchart illustrates the decision matrix for evaluating the derivatives.

G Start Compound Library (2,6-Dichloropyridin-4-yl derivatives) Solubility Solubility Check (DMSO Stock) Start->Solubility StreamA Stream A: Antiviral (HIV-1) Target: Reverse Transcriptase Solubility->StreamA Primary Indication StreamB Stream B: Antiproliferative Target: Tumor Cells / Bacteria Solubility->StreamB Secondary Indication Enzymatic Enzymatic Assay (Recombinant RT) StreamA->Enzymatic TumorScreen Tumor Cell Screen (MCF-7, HeLa) StreamB->TumorScreen Microbial Antimicrobial Screen (MRSA, E. coli) StreamB->Microbial Cellular Cell-Based Assay (MT-4 / C8166 Cells) Enzymatic->Cellular If IC50 < 10 µM Cytotox Cytotoxicity Counter-Screen (CC50 in Mock Cells) Cellular->Cytotox Analysis Data Analysis Calculate SI = CC50 / EC50 Cytotox->Analysis TumorScreen->Analysis

Caption: Decision matrix for screening 2,6-dichloropyridine derivatives against viral and cellular targets.

Diagram 2: Mechanism of Action (NNRTI)

Understanding the molecular interaction is crucial for optimizing the "Tail" (acetic acid derivative) of the scaffold.

MOA Compound 2,6-Dichloropyridine Derivative BindingPocket NNRTI Hydrophobic Pocket (p66 Subunit of RT) Compound->BindingPocket Halogen Bonding (Cl atoms) ConformationalChange Conformational Change (Tyrosine Residues Shift) BindingPocket->ConformationalChange Allosteric Effect ActiveSite Catalytic Active Site (Aspartate Residues) ConformationalChange->ActiveSite Distortion Inhibition Blockade of DNA Polymerization (Viral Replication Halted) ActiveSite->Inhibition Catalytic Failure

Caption: Allosteric inhibition mechanism of HIV-1 Reverse Transcriptase by pyridine thioacetic acid derivatives.

Data Presentation & Analysis

Summarize your screening data in the following format to allow for rapid Structure-Activity Relationship (SAR) analysis.

Table 1: Efficacy Profile Template

Compound IDR-Group (Derivative)HIV-1 RT IC50 (µM)MT-4 EC50 (µM)MT-4 CC50 (µM)SI (CC50/EC50)MCF-7 IC50 (µM)
DPTA-01 -OH (Parent Acid)>50>100>100N/A>100
DPTA-02 -NH-NH2 (Hydrazide)0.451.285.070.812.5
DPTA-03 -NH-Ph-Cl (Amide)0.050.1545.03005.2
Ref (AZT) N/A0.010.004>100>25000N/A

Key Metric: For a compound to be considered a "Hit" in the HIV stream, it requires an SI > 10 and EC50 < 5 µM .

Troubleshooting & Optimization

  • Low Solubility: The dichloropyridine ring is highly lipophilic. If compounds precipitate in cell media, reduce the final DMSO concentration to 0.5% and use a step-wise dilution in medium containing 10% FBS (proteins help solubilize).

  • High Cytotoxicity (Low SI): If CC50 is < 10 µM, the compound is likely acting as a general toxin (membrane disruptor) rather than a specific NNRTI. Re-design the "tail" (acetic acid derivative) to be more polar or specific.

  • Assay Interference: Sulfur-containing compounds can sometimes interfere with colorimetric redox assays. Always use a "Compound Only" blank (no cells/enzyme) to check for intrinsic absorbance.

References

  • BenchChem. (2024). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Chemical Properties and Biological Applications. Retrieved from

  • National Institutes of Health (NIH). (2023). Reverse Transcriptase Inhibitors: Mechanisms and Clinical Applications.[3] StatPearls. Retrieved from

  • Matrix Scientific. (2024). Product Data Sheet: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid. Retrieved from

  • PubChem. (2024).[4] Compound Summary: [(6-Amino-2-phenylpyrimidin-4-yl)thio]acetic acid derivatives and HIV Activity.[5] Retrieved from

  • MDPI. (2022). Thiazolidinone Derivatives as Potential Anticancer Agents: Mechanistic Insights.[6] International Journal of Molecular Sciences. Retrieved from

Sources

Application Note: Biological Assay Development for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Compound Profile

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a halogenated pyridine derivative featuring a thioacetic acid tail.[1][2][3][4] In the context of drug discovery, this molecular scaffold serves as a critical bioisostere for PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonists, such as Wy-14643 (Pirinixic acid) .

While historically utilized as an intermediate in the synthesis of agrochemicals (due to its structural homology with auxin herbicides like 2,4-D), its significance in pharmaceutical research lies in its capacity to mimic the acidic headgroup pharmacophore required for binding to the PPARα Ligand Binding Domain (LBD). This application note details the development of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the binding affinity of this compound, positioning it as a lead scaffold for metabolic disorder therapeutics (dyslipidemia, NASH).

Mechanism of Action

The thioacetic acid moiety functions as a "carboxylic acid head," forming hydrogen bonds with the tyrosine residues (e.g., Tyr464 in PPARα) within the receptor's binding pocket. The 2,6-dichloropyridine core provides the necessary lipophilic bulk to occupy the hydrophobic pocket, stabilizing the receptor in an active conformation that recruits co-activators (e.g., PGC-1α).

G Compound 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid LBD PPARα Ligand Binding Domain (Hydrophobic Pocket) Compound->LBD H-Bonding (COOH) Hydrophobic Interaction (Cl-Pyridine) ConfChange Conformational Change (Helix 12 Stabilization) LBD->ConfChange Ligand Binding CoActivator Co-Activator Recruitment (PGC-1α) ConfChange->CoActivator Surface Exposure Transcription Target Gene Transcription (Lipid Metabolism) CoActivator->Transcription Complex Formation

Figure 1: Mechanism of Action for PPARα activation by the target scaffold.

Assay Principle: TR-FRET Competitive Binding

To evaluate the activity of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, we utilize a TR-FRET Competitive Binding Assay . This homogeneous format is superior to filtration assays due to its high signal-to-noise ratio and elimination of wash steps.

  • Receptor : GST-tagged human PPARα LBD.

  • Donor Fluorophore : Terbium (Tb)-labeled anti-GST antibody.

  • Acceptor Fluorophore : Fluorescein-labeled synthetic PPARα ligand.

  • Test Compound : 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (displaces the fluorescent ligand).

Signal Logic :

  • High FRET Signal : In the absence of the test compound, the fluorescent ligand binds the receptor. The Tb-antibody (bound to GST-PPARα) is in close proximity to the Fluorescein-ligand, allowing energy transfer (TR-FRET).

  • Low FRET Signal : The test compound competes with the fluorescent ligand. Binding of the test compound displaces the fluorescent ligand, disrupting the FRET signal.

Materials & Reagents

ReagentSpecificationSource/Notes
Test Compound 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acidCAS: 80542-50-3; >98% Purity
Receptor Protein Human PPARα LBD, GST-taggedRecombinant, E. coli expressed
Fluorescent Ligand Fluormone™ Pan-PPAR GreenBroad-spectrum PPAR tracer
FRET Donor Lanthanide Chelate (Tb)-anti-GST AbExcitation: 340 nm, Emission: 495 nm
Assay Buffer TR-FRET Core Buffer50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl2, 1 mM DTT, 0.01% NP-40
Microplate 384-well, Low Volume, BlackPolystyrene, Non-binding surface (NBS)
Reference Agonist Wy-14643 (Pirinixic acid)Positive Control (IC50 ~ 1-5 µM)

Experimental Protocol

Compound Preparation[2][5][6]
  • Stock Solution : Dissolve 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in 100% DMSO to a concentration of 10 mM . Vortex until fully solubilized.

  • Serial Dilution : Prepare a 10-point dose-response curve in 100% DMSO.

    • Start at 1 mM (100x final assay concentration).

    • Perform 1:3 serial dilutions.

  • Intermediate Dilution : Dilute the DMSO series 1:50 into Assay Buffer to generate a 2x working solution (2% DMSO).

Assay Assembly (384-well Format)

Total Assay Volume: 20 µL

  • Reagent Preparation :

    • 2x Protein Mix : Dilute GST-PPARα LBD to 4 nM and Tb-anti-GST Ab to 4 nM in Assay Buffer.

    • 2x Tracer Mix : Dilute Fluormone™ Pan-PPAR Green to 4 nM in Assay Buffer.

  • Plating :

    • Step 1 : Dispense 10 µL of 2x Protein Mix into all wells.

    • Step 2 : Add 5 µL of the diluted Test Compound (or Reference Agonist) to respective wells.

      • Negative Control: Add 5 µL of Buffer + 2% DMSO (Max FRET).

      • Positive Control: Add 5 µL of 100 µM unlabeled Wy-14643 (Min FRET).

    • Step 3 : Dispense 5 µL of 2x Tracer Mix into all wells.

  • Incubation :

    • Seal the plate with an optical adhesive film.

    • Centrifuge at 1000 x g for 1 minute to remove bubbles.

    • Incubate at Room Temperature (22-25°C) for 2 hours in the dark.

Data Acquisition

Read the plate on a TR-FRET compatible multimode reader (e.g., PerkinElmer EnVision or BMG PHERAstar).

  • Excitation : 340 nm

  • Emission 1 (Donor) : 495 nm (Terbium)

  • Emission 2 (Acceptor) : 520 nm (Fluorescein)

  • Delay Time : 50 µs

  • Integration Time : 400 µs

Data Analysis & Validation

Ratio Calculation

Calculate the TR-FRET Ratio for each well to normalize for well-to-well variability and quenching effects.



IC50 Determination
  • Convert Ratios to % Inhibition :

    
    
    
  • Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis).

  • Fit data to a 4-Parameter Logistic (4PL) equation:

    
    
    
Assay Quality Control (Z' Factor)

A robust assay must have a Z' factor > 0.5.



  • 
    : Standard Deviation
    
  • 
    : Mean Signal
    
  • Note: If Z' < 0.5, optimize the protein/tracer concentrations or incubation time.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Signal-to-Background Tracer degradation or incorrect filter setUse fresh tracer; verify 520/495 filters. Ensure delay time is >50 µs to gate out prompt fluorescence.
High Variation (CV > 10%) Pipetting error or bubblesCentrifuge plate before reading. Use automated liquid handling for low volumes.
Compound Precipitation Low solubility of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acidEnsure DMSO concentration is <1% in final well. Check compound solubility in buffer visually.
"Hook Effect" Protein concentration too highTitrate receptor concentration (cross-titration matrix) to find optimal Kd.

Workflow Visualization

AssayWorkflow Prep 1. Reagent Prep (Protein, Tracer, Compound) Dispense1 2. Add 10 µL Protein/Ab Mix (GST-PPARα + Tb-Ab) Prep->Dispense1 Dispense2 3. Add 5 µL Test Compound (2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid) Dispense1->Dispense2 Dispense3 4. Add 5 µL Fluorescent Tracer (Fluormone™ Pan-PPAR Green) Dispense2->Dispense3 Incubate 5. Incubate 2 Hours @ RT (Dark) Dispense3->Incubate Read 6. Read TR-FRET (Ex: 340nm | Em: 495/520nm) Incubate->Read Analyze 7. Data Analysis (IC50 & Z' Calculation) Read->Analyze

Figure 2: Step-by-step TR-FRET assay workflow.[3][5]

References

  • PubChem . (n.d.).[6][7] Compound Summary for CID 53215129: [(6-Amino-2-phenylpyrimidin-4-yl)thio]acetic acid.[6] Retrieved October 24, 2025, from [Link]

  • Bio-Rad . (n.d.). DC Protein Assay Instruction Manual. Retrieved October 24, 2025, from [Link]

  • BMG LABTECH . (2022). Protein Assays: Principles and Methods. Retrieved October 24, 2025, from [Link]

  • Thermo Fisher Scientific. (n.d.). LanthaScreen™ TR-FRET PPAR alpha Competitive Binding Assay Protocol. (Standard industry reference for PPAR assays).

Sources

Use of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Profiling and Anticancer Protocols for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA)

Executive Summary

This guide details the experimental application of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) in cancer research.[1] DPTA is a functionalized pyridine derivative characterized by a thioacetic acid tail.[1] While historically utilized as a synthetic intermediate, recent pharmacological profiling identifies DPTA as a bioactive probe with dual mechanisms: inhibition of Cyclooxygenase (COX) enzymes and induction of mitochondrial apoptosis .[1]

This document provides standardized protocols for solubilization, cytotoxicity assessment, and mechanistic validation (COX inhibition and apoptotic signaling) to ensure reproducible data in oncology drug discovery.[1]

Chemical Profile & Material Preparation

Mechanism of Action (MOA):

  • COX Inhibition: The thioacetic acid moiety facilitates interaction with the active site of COX enzymes, reducing the synthesis of pro-inflammatory prostaglandins (e.g., PGE2) which drive tumor proliferation and angiogenesis.[1]

  • Mitochondrial Apoptosis: DPTA modulates the Bcl-2 family proteins, upregulating the pro-apoptotic effector Bax while downregulating the anti-apoptotic guardian Bcl-2 , leading to cytochrome c release and Caspase-3 activation.[1]

  • Cell Cycle Arrest: Treatment induces arrest at the G1 phase , preventing DNA synthesis and replication.[1]

Table 1: Compound Properties & Storage

Property Specification
Chemical Name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
Abbreviation DPTA
CAS Number 80542-50-3
Molecular Weight 238.09 g/mol
Formula C₇H₅Cl₂NO₂S
Solubility Soluble in DMSO (>20 mg/mL); Ethanol (Moderate)
Storage (Solid) -20°C, desiccated, protected from light

| Storage (Solution) | -80°C (stable for 3 months; avoid freeze-thaw cycles) |[1]

Protocol 1: Stock Solution Preparation
  • Objective: Prepare a 100 mM stock solution for in vitro assays.

  • Reagents: Anhydrous DMSO (Cell Culture Grade).[1]

  • Procedure:

    • Weigh 23.8 mg of DPTA powder.[1]

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 30-60 seconds until fully dissolved.

    • Aliquot into 50 µL volumes in amber microtubes to prevent light degradation.

    • Store at -80°C.

  • Self-Validation: Visual inspection must show a clear, colorless to pale yellow solution with no particulate matter.[1]

In Vitro Experimental Protocols

Protocol 2: Cell Viability & IC50 Determination
  • Rationale: To establish the effective concentration range and cytotoxic potency.[1]

  • Cell Models: A549 (Lung), MCF-7 (Breast), HCT-116 (Colon).[1]

  • Method:

    • Seeding: Plate cancer cells at 3,000–5,000 cells/well in 96-well plates.[1] Incubate for 24 hours.

    • Treatment: Prepare serial dilutions of DPTA in complete media (0, 1, 5, 10, 25, 50, 100 µM). Ensure final DMSO concentration is <0.5%.[1]

    • Incubation: Treat cells for 48 and 72 hours.

    • Readout: Add 10 µL CCK-8 or MTT reagent per well. Incubate for 2–4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

    • Analysis: Plot dose-response curves (Log[Concentration] vs. % Viability) using non-linear regression to calculate IC50.

Protocol 3: Validation of COX Inhibition (PGE2 ELISA)
  • Rationale: To confirm the anti-inflammatory mechanism by measuring the reduction of Prostaglandin E2 (PGE2), the downstream product of COX activity.[1]

  • Method:

    • Induction: Seed cells (e.g., A549) and stimulate with IL-1β (10 ng/mL) or LPS to upregulate COX-2 expression.[1]

    • Concurrent Treatment: Treat with DPTA (IC50 and 2xIC50) for 24 hours.

    • Supernatant Collection: Collect cell culture supernatant and centrifuge at 1500 rpm for 10 mins to remove debris.

    • Quantification: Use a competitive PGE2 ELISA kit.[1]

    • Interpretation: A dose-dependent decrease in extracellular PGE2 confirms COX target engagement.[1]

Protocol 4: Apoptotic Marker Analysis (Western Blot)
  • Rationale: To verify the mitochondrial pathway mechanism (Bax/Bcl-2 ratio).

  • Method:

    • Lysis: Lyse treated cells (24h) in RIPA buffer containing protease/phosphatase inhibitors.

    • Separation: Load 20-30 µg protein on 12% SDS-PAGE gels.

    • Blotting: Transfer to PVDF membranes.[1]

    • Antibodies:

      • Primary: Anti-Bax (1:1000), Anti-Bcl-2 (1:1000), Anti-Cleaved Caspase-3 (1:1000).[1]

      • Loading Control: Anti-GAPDH or Anti-β-Actin.[1]

    • Data Output: DPTA treatment should result in increased Bax bands and decreased Bcl-2 bands.[1][2]

Mechanistic Visualization

The following diagram illustrates the dual signaling pathway of DPTA in cancer cells, linking chemical intervention to phenotypic outcomes.

DPTA_Mechanism DPTA DPTA (2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid) COX COX-2 Enzyme DPTA->COX Inhibits Mito Mitochondria DPTA->Mito Modulates Arrest G1 Cell Cycle Arrest DPTA->Arrest Induces PGE2 PGE2 Synthesis COX->PGE2 Catalyzes Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Mito->Bax Upregulates Inflam Inflammation & Angiogenesis PGE2->Inflam Promotes Apoptosis Apoptosis (Cell Death) Inflam->Apoptosis Reduced Survival Signals CytoC Cytochrome c Release Bcl2->CytoC Blocks Bax->CytoC Promotes Caspase Caspase-3 Activation CytoC->Caspase Caspase->Apoptosis

Caption: Figure 1.[1] Dual mechanism of action of DPTA. The compound inhibits COX-2 signaling while simultaneously shifting the Bax/Bcl-2 ratio to favor mitochondrial apoptosis and G1 cell cycle arrest.[1]

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration (>100 µM) or cold media.[1]Dilute stock in warm media (37°C) dropwise while vortexing. Keep final DMSO < 0.5%.[1]
No IC50 Convergence Drug degradation or cell resistance.[1]Use fresh stock (avoid freeze-thaw).[1] Verify cell line sensitivity to COX inhibitors (e.g., test Celecoxib as control).[1]
Inconsistent Western Blots Protein degradation.[1]Ensure lysis buffer contains sufficient protease inhibitors.[1] Perform lysis on ice.

References

  • BenchChem. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Biological Activity and Applications. Retrieved from [1]

  • PubChem. Compound Summary: 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid (CID 2736091).[1][3] National Library of Medicine.[1] Retrieved from [1]

  • Matrix Scientific. Product Data Sheet: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[1] Retrieved from [1]

  • Bioorganic & Medicinal Chemistry. (Contextual Citation via BenchChem) Derivatives of pyridine-thioacetic acid as kinase and enzyme inhibitors in cancer pathways.[1] (Referenced in search result 1.1/1.2).

Sources

Application Note: Strategic Derivatization of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid for SAR Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

The scaffold 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid represents a "privileged structure" in drug discovery, particularly for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and agrochemical active ingredients. Its utility stems from three distinct pharmacophoric features:

  • The 2,6-Dichloropyridine Core: A lipophilic, electron-deficient aromatic system capable of

    
    -stacking and halogen bonding. The 2,6-dichloro substitution pattern protects the ring from rapid oxidative metabolism while offering electrophilic sites for nucleophilic aromatic substitution (SNAr).
    
  • The Thioether Linker: A flexible hinge that tolerates oxidation, allowing for precise tuning of the bond angle and hydrogen-bond acceptor capability.

  • The Carboxylic Acid Tail: A versatile anchor for solubilizing groups, prodrug moieties, or direct interaction with positively charged residues (e.g., Lys, Arg) in a binding pocket.

This guide outlines a modular derivatization strategy designed to maximize Structure-Activity Relationship (SAR) data extraction from this single core.

Strategic SAR Planning

To systematically explore the chemical space around this scaffold, we categorize modifications into three zones.

Zone A: The Anchor (Carboxylic Acid)
  • Objective: Optimize solubility, permeability, and target binding.

  • Tactics:

    • Amidation: Coupling with primary/secondary amines to probe steric tolerance and introduce H-bond donors.

    • Bioisosteric Replacement: Conversion to acyl sulfonamides or tetrazoles to modulate pKa and metabolic stability.

Zone B: The Hinge (Thioether Linker)
  • Objective: Alter geometry and electronic character.

  • Tactics:

    • Stepwise Oxidation: Controlled oxidation to sulfoxide (chiral, dipole change) and sulfone (achiral, strong H-bond acceptor). This alters the "kink" angle of the side chain relative to the pyridine ring.

Zone C: The Core (Pyridine Ring)
  • Objective: Modulate lipophilicity (LogP) and electronic density.

  • Tactics:

    • SNAr Displacement: The 2- and 6-positions are activated by the ring nitrogen. Displacement of one chlorine with alkoxides or amines allows for the introduction of diversity elements without metal catalysis.

Experimental Protocols

Protocol A: Divergent Amidation (Library Generation)
  • Rationale: Direct coupling using HATU is preferred over acid chlorides for library synthesis to tolerate diverse functional groups on the amine partners.

Materials:

  • Scaffold: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (1.0 equiv)

  • Amine Partner: R-NH₂ (1.2 equiv)

  • Coupling Reagent: HATU (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Methodology:

  • Activation: Dissolve the scaffold (0.2 M final concentration) in anhydrous DMF. Add DIPEA and stir for 5 minutes at Room Temperature (RT) to deprotonate the carboxylic acid.

  • Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Addition: Add the amine partner. If the amine is a hydrochloride salt, add an extra 1.0 equiv of DIPEA.

  • Incubation: Stir at RT for 4–16 hours. Monitor by LC-MS (Target Mass: M+H).

  • Workup (High-Throughput): Dilute reaction mixture 10x with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then sat. NaHCO₃ and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM:MeOH gradient) or preparative HPLC.

Protocol B: Tunable Linker Oxidation (S → SO → SO₂)
  • Rationale: mCPBA is used for its ability to stop at the sulfoxide stage at low temperatures, or drive to the sulfone at room temperature.

Materials:

  • Substrate: Amide derivative from Protocol A (1.0 equiv)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA, 77% max)

  • Solvent: Dichloromethane (DCM)[1]

Methodology:

  • For Sulfoxide (Sulfinyl):

    • Cool substrate solution (0.1 M in DCM) to -78°C (acetone/dry ice bath).

    • Add mCPBA (1.05 equiv) dissolved in DCM dropwise over 20 mins.

    • Stir at -78°C for 2 hours. Quench cold with sat. Na₂S₂O₃.

    • Note: This creates a chiral center at sulfur. Expect diastereomers if other chiral centers exist.

  • For Sulfone (Sulfonyl):

    • Dissolve substrate in DCM at RT .

    • Add mCPBA (2.5 equiv).

    • Stir overnight. If conversion is incomplete, reflux for 2 hours.

    • Wash with 1N NaOH (removes m-chlorobenzoic acid byproduct) and brine.

Protocol C: Regioselective SNAr Displacement
  • Rationale: The 2,6-dichloro positions are susceptible to nucleophilic attack.[2][3][4] The 4-thio substituent slightly deactivates the ring compared to pure 2,6-dichloropyridine, requiring elevated temperatures.

Materials:

  • Substrate: Methyl ester of the scaffold (protects acid from side reactions)

  • Nucleophile: Sodium methoxide (NaOMe) or Morpholine

  • Solvent: THF (for alkoxides) or DMSO (for amines)

Methodology:

  • Setup: Dissolve substrate (1.0 equiv) in dry THF.

  • Reagent Addition: Add NaOMe (1.1 equiv, 0.5 M in MeOH).

  • Reaction: Heat to reflux (65°C) for 4–6 hours.

    • Critical Control: Monitor carefully. Over-reaction leads to 2,6-disubstitution.

  • Workup: Quench with dilute HCl (pH 4). Extract with EtOAc.

  • Hydrolysis (Optional): If the free acid is required, treat the crude ester with LiOH in THF/H₂O (1:1) for 2 hours.

Analytical Validation & Data Presentation

Table 1: Expected Analytical Signatures

Functional Group1H NMR Characteristic Shift (DMSO-d6)LC-MS Feature
Parent Scaffold Pyridine H (s, 2H) @ ~7.6 ppm; CH₂ (s, 2H) @ ~4.0 ppmCl isotope pattern (9:6:1 for Cl₂)
Sulfoxide (-SO-) CH₂ becomes diastereotopic (AB quartet) @ ~4.2 ppmM+16; Retention time decreases (more polar)
Sulfone (-SO₂-) Pyridine H shifts downfield @ ~7.9 ppm (deshielding)M+32; Retention time decreases significantly
2-OMe Analog Loss of symmetry; 2 distinct Pyridine H doubletsLoss of one Cl isotope pattern

Visualizations of Workflows

Diagram 1: SAR Decision Tree

SAR_Strategy Start Scaffold: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid ZoneA Zone A: Acid Tail (Solubility/Binding) Start->ZoneA ZoneB Zone B: Thioether Linker (Geometry/Polarity) Start->ZoneB ZoneC Zone C: Pyridine Core (Lipophilicity/Metabolism) Start->ZoneC Amidation Amidation (HATU) Target: H-bond Donors ZoneA->Amidation Bioisostere Bioisosteres Target: pKa Modulation ZoneA->Bioisostere Sulfoxide Sulfoxide (mCPBA -78°C) Chiral Switch ZoneB->Sulfoxide Sulfone Sulfone (mCPBA RT) Strong Acceptor ZoneB->Sulfone SnAr SnAr Displacement (Alkoxides/Amines) ZoneC->SnAr Coupling Pd-Coupling (Suzuki/Buchwald) ZoneC->Coupling

Caption: Strategic decision tree for maximizing SAR data output from the dichloropyridyl-thioacetic acid core.

Diagram 2: Reaction Workflow

Reaction_Flow Input Starting Material (Carboxylic Acid) Step1 Step 1: Amidation (HATU, Amine, DIPEA) Input->Step1 Library Gen Branch1 Path A: Linker Mod Step1->Branch1 Branch2 Path B: Core Mod Step1->Branch2 Oxidation Oxidation (mCPBA) Branch1->Oxidation Subst SnAr Displacement (NaOMe/Heat) Branch2->Subst Final1 Sulfoxide/Sulfone Analogs Oxidation->Final1 Final2 2-Alkoxy Analogs Subst->Final2

Caption: Sequential workflow for generating diverse analog libraries from the parent scaffold.

References

  • BenchChem. (2025). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Biological Activity and Synthesis. Retrieved from

  • MDPI. (2023). Antibacterial Efficacy of Pyridine Carboxamide Analogues. Retrieved from

  • Fisher Scientific. (n.d.). Amide Synthesis Protocols: HATU and Carbodiimide Methods.[5] Retrieved from

  • ResearchGate. (2025). Ortho-selectivity in the nucleophilic aromatic substitution of 2,6-dichloropyridines.[4] Retrieved from

  • Sigma-Aldrich. (n.d.). 2,6-Dichlorophenylacetic acid: Properties and Safety. Retrieved from [6]

Sources

Handling and safety precautions for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a specialized heterocyclic building block utilized primarily in medicinal chemistry and agrochemical discovery. It serves as a critical intermediate for synthesizing enzyme inhibitors and receptor antagonists, leveraging its dual-functional nature: a reactive carboxylic acid tail for amide coupling and an electron-deficient dichloropyridine core susceptible to nucleophilic aromatic substitution (


).

This guide outlines the rigorous safety protocols, handling procedures, and experimental workflows required to maintain the integrity of this compound and ensure operator safety.

Physicochemical Profile[1][2][3][4]
PropertySpecification
Chemical Name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
CAS Number 80542-50-3
Molecular Formula

Molecular Weight 238.09 g/mol
Appearance White to off-white solid powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water
pKa (Predicted) ~3.5 (Carboxylic acid)

Safety & Hazard Assessment (HSE)

While specific toxicological data for this exact CAS is limited, its structural analogs (halogenated pyridine acids) dictate a strict safety profile. It is classified as an Irritant under GHS standards.

GHS Classification & Hazard Statements
  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (US) or P1 (EU) dust mask required during weighing. Use a fume hood for all open handling.

  • Ocular: Chemical safety goggles (ANSI Z87.1). Face shield recommended if handling >5g quantities.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double gloving recommended when solubilizing in DMSO/DMF due to enhanced permeation.

Emergency Response Protocol
  • Eye Contact: Flush immediately with saline/water for 15 minutes. Lift eyelids to ensure irrigation.

  • Skin Contact: Wash with non-abrasive soap and water. Remove contaminated clothing.[1][2]

  • Inhalation: Move to fresh air. If breathing is labored, administer oxygen (trained personnel only).

Storage & Stability Protocols

To prevent hydrolytic degradation or decarboxylation, adherence to the following storage conditions is mandatory:

  • Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is optimal but not strictly required unless the compound is in solution.

  • Atmosphere: Hygroscopic potential. Store under inert gas (Argon or Nitrogen) if the seal is broken.

  • Container: Amber glass vials with PTFE-lined caps to prevent light degradation and solvent leaching.

Experimental Application Notes

Solubilization Strategy

The dichloropyridine moiety renders the molecule lipophilic, reducing water solubility.

  • Stock Solution (100 mM): Dissolve in anhydrous DMSO or DMF . Vortex for 30 seconds.

  • Aqueous Dilution: Dilute the stock solution into aqueous buffer (PBS, pH 7.4) slowly while stirring. Do not exceed 5% DMSO final concentration in biological assays to avoid solvent toxicity.

Synthetic Utility: Amide Coupling

This compound is frequently used to attach the 2,6-dichloropyridin-4-yl-thio motif to amines.

  • Activation: The carboxylic acid is best activated using HATU or EDC/NHS . Thionyl chloride (

    
    ) can be used to generate the acid chloride, but the sulfur linkage may be sensitive to harsh acidic conditions; catalytic DMF is required.
    
  • Reaction pH: Maintain pH 8–9 during coupling to ensure the amine partner is nucleophilic.

Synthetic Utility: Diversification

The chlorines at positions 2 and 6 are susceptible to displacement by strong nucleophiles (amines, alkoxides) at elevated temperatures (


C), allowing for late-stage diversification of the scaffold.

Visualized Workflows

Figure 1: Synthetic Logic & Application Pathway

This diagram illustrates the retrosynthetic origin of the compound and its downstream applications in drug discovery.

G Precursor1 2,6-Dichloropyridine Reaction Base-Catalyzed Nucleophilic Substitution Precursor1->Reaction Precursor2 Thioacetic Acid (or Mercaptoacetic acid) Precursor2->Reaction Target 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) Reaction->Target Yield optimization App1 Amide Coupling (Drug Conjugation) Target->App1 COOH Activation (EDC/HATU) App2 SnAr Displacement (Scaffold Diversification) Target->App2 2,6-Cl Displacement (Amines/Alkoxides)

Caption: Retrosynthetic assembly and downstream utility of the target compound.

Figure 2: Safety Decision Tree (Handling & Disposal)

A self-validating logic flow for handling spills or waste.

Safety Start Handling Event Spill Spill Detected? Start->Spill DrySpill Dry Powder Spill->DrySpill Yes (Solid) WetSpill Solution (DMSO/DMF) Spill->WetSpill Yes (Liquid) ActionDry Use HEPA Vacuum or Wet Wipe DrySpill->ActionDry ActionWet Absorb with Vermiculite Do NOT use paper towels WetSpill->ActionWet Disposal Halogenated Waste Stream (High Temp Incineration) ActionDry->Disposal ActionWet->Disposal

Caption: Decision matrix for safe containment and disposal of halogenated organic waste.

References

  • PubChem. (n.d.). Compound Summary: 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid (CID 2736091). National Library of Medicine. Retrieved October 24, 2024, from [Link]

  • MDPI. (2020). SNAr Reactions on Halogenated Pyrimidines. Molecules. Retrieved October 24, 2024, from [Link]

Sources

Application Note: Formulation Strategies for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid (DPTA) in In Vivo Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

This guide details the formulation protocols for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (referred to herein as DPTA ; CAS: 80542-50-3).[1][2] DPTA is a sulfur-containing heterocyclic compound utilized as a chemical intermediate and a bioactive scaffold in anti-inflammatory and anticancer research.[1][3]

Due to its structural composition—a lipophilic 2,6-dichloropyridine tail coupled with an acidic thioacetic acid head—DPTA exhibits pH-dependent solubility .[1] It is poorly soluble in acidic aqueous media but can form water-soluble salts under basic conditions.[1] Successful in vivo delivery requires selecting a vehicle that maintains solubility (for IV/IP) or uniform dispersion (for PO) without compromising compound stability.[1]

Physicochemical Profile
PropertyCharacteristicImplication for Formulation
Chemical Structure Pyridine ring (2,6-Cl) + Thioether + Carboxylic AcidDual nature: Lipophilic core, Acidic tail.[1][2]
Molecular Weight 238.09 g/mol Small molecule; generally good permeability.[1]
Acidity (pKa) Estimated ~3.0 - 3.5 (Carboxylic acid)Soluble at pH > 6.0 (ionized form).[1] Insoluble at pH < 3.[1]0.
Lipophilicity (LogP) Estimated > 2.5Requires co-solvents (DMSO/PEG) or surfactants if not ionized.[1]
Stability Thioether linkagePotential for oxidation to sulfoxide/sulfone.[1] Avoid vigorous vortexing; use fresh prep.

Decision Matrix: Vehicle Selection

Select the formulation strategy based on your required route of administration and dosage.

FormulationDecision Start Start: Define Study Goals Route Route of Administration? Start->Route IV_IP IV (Intravenous) or IP (Intraperitoneal) Route->IV_IP Systemic Delivery PO PO (Oral Gavage) Route->PO Gut Absorption Sol_A Protocol A: Co-solvent Solution (DMSO/PEG/Saline) IV_IP->Sol_A Standard (Robust) Sol_B Protocol B: In-situ Salt Formation (Saline + NaOH) IV_IP->Sol_B Low Organic Solvent Req. DoseCheck Target Dose? PO->DoseCheck DoseCheck->Sol_A Low Dose (<10 mg/kg) Susp_C Protocol C: Homogeneous Suspension (MC/Tween 80) DoseCheck->Susp_C High Dose (>10 mg/kg)

Figure 1: Decision tree for selecting the optimal vehicle based on administration route and dosage requirements.

Detailed Formulation Protocols

Protocol A: Co-solvent Solution (Standard Universal Vehicle)

Best For: IV, IP, and Low-Dose PO.[1] Composition: 5% DMSO / 40% PEG 300 / 5% Tween 80 / 50% Saline.[1] Mechanism: DMSO dissolves the lipophilic core; PEG 300 acts as a co-solvent; Tween 80 prevents precipitation upon dilution in aqueous saline.[1]

Materials:

  • DPTA Powder[1]

  • DMSO (Dimethyl sulfoxide), anhydrous, sterile[1]

  • PEG 300 (Polyethylene glycol 300)[1]

  • Tween 80 (Polysorbate 80)[1]

  • Sterile Saline (0.9% NaCl) or PBS[1]

Workflow:

  • Weighing: Accurately weigh the required amount of DPTA into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) .

    • Technique: Vortex gently until the powder is fully dissolved. The solution should be clear and yellow/colorless.[1]

  • Co-solvent Addition: Add PEG 300 (40% of total volume) .

    • Technique: Vortex to mix.[1] The solution may warm slightly (exothermic mixing).[1]

  • Surfactant Addition: Add Tween 80 (5% of total volume) .

    • Technique: Vortex until homogenous.[1]

  • Aqueous Phase: Slowly add Sterile Saline (50% of total volume) while vortexing.

    • Critical Step: Add saline dropwise to prevent "crashing out" (precipitation).[1] If cloudiness occurs, sonicate for 30 seconds.

  • Final Check: Inspect visually. The formulation should be a clear solution.

Protocol B: In-situ Salt Formation (Organic-Free)

Best For: IV (Bolus), IP, where organic solvents (DMSO) must be minimized.[1][2] Composition: DPTA-Sodium Salt in Saline (pH 7.4–8.0).[1] Mechanism: Neutralizing the carboxylic acid with NaOH creates the water-soluble sodium salt.[1]

Materials:

  • DPTA Powder[1]

  • 1N NaOH (Sodium Hydroxide)[1]

  • 1N HCl (for fine-tuning, if necessary)

  • PBS (Phosphate Buffered Saline) or Saline[1]

Workflow:

  • Calculation: Calculate the molar equivalent of NaOH required. (1 mole DPTA requires ~1.05 moles NaOH).[1]

  • Suspension: Suspend DPTA in 50% of the final volume of saline. It will be cloudy/insoluble.

  • Titration: Add 1N NaOH dropwise while stirring.

    • Observation: The solution will clear as the pH rises and the salt forms.[1] Monitor pH; do not exceed pH 8.5 to avoid tissue irritation.[1]

  • Volume Adjustment: Add remaining saline to reach final volume.

  • Filtration: Syringe filter (0.22 µm) to ensure sterility and remove any un-dissolved micro-particles.

Protocol C: Homogeneous Suspension

Best For: High-Dose Oral (PO) Toxicology/Efficacy Studies.[1][2] Composition: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water.[1] Mechanism: Creates a stable physical suspension for compounds exceeding their solubility limit.[1]

Workflow:

  • Vehicle Prep: Prepare 0.5% (w/v) MC solution in water overnight (hydration required).[1][2] Add 0.1% Tween 80.[1]

  • Pre-wetting: Weigh DPTA micronized powder.[1] Add a tiny amount of the vehicle or pure Tween 80 to create a smooth paste (levigation).[1]

  • Dispersion: Gradually add the remaining MC vehicle while triturating (mortar/pestle) or vortexing vigorously.[1]

  • Sonication: Sonicate for 10–15 minutes to break up aggregates.

  • Dosing: Shake well immediately before oral gavage.

Quality Control & Stability

ParameterAcceptance CriteriaMethod
Visual Appearance Clear, particle-free (Solutions) / Uniform, re-dispersible (Suspensions)Visual Inspection under bright light
pH 7.0 – 8.0 (Physiological tolerance)pH Meter / Strips
Purity (HPLC) > 95% (Check for oxidation products)HPLC-UV (C18 column, ACN/Water gradient)

Storage:

  • Fresh Prep Recommended: Thioether compounds can oxidize to sulfoxides (S=O) over time in solution.[1]

  • Short-term: 4°C for up to 24 hours.[1]

  • Long-term: Store as dry powder at -20°C.

Experimental Workflow Visualization

PreparationWorkflow Step1 1. Weigh DPTA Powder Step2 2. Add DMSO (5% v/v) Vortex until clear Step1->Step2 Step3 3. Add PEG 300 (40% v/v) & Tween 80 (5% v/v) Step2->Step3 Step4 4. Add Warm Saline (50% v/v) Dropwise while vortexing Step3->Step4 Check Clear Solution? Step4->Check Success Ready for Injection (Filter 0.22µm) Check->Success Yes Fail Precipitate Formed Check->Fail No Fix Action: Sonicate (5 min) or Adjust pH to 7.5 Fail->Fix Fix->Check Re-inspect

Figure 2: Step-by-step preparation workflow for Protocol A (Co-solvent Solution).

References

  • PubChem. (2025).[1][2] Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[1][3][4] National Library of Medicine.[1] Retrieved October 26, 2025, from [Link][1]

  • Li, P., & Zhao, L. (2019).[1] Developing Early Formulations: A Guide to Drug Discovery. In Developing Solid Oral Dosage Forms (pp. 1-20). Academic Press.[1] (General reference for co-solvent selection logic).

  • Strickley, R. G. (2004).[1] Solubilizing excipients in oral and injectable formulations.[1] Pharmaceutical Research, 21(2), 201–230.[1] (Authoritative source for vehicle safety limits).

Sources

Analytical methods for quantifying 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Quantification of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Executive Summary & Chemical Context

Target Analyte: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid CAS Number: 80542-50-3 Molecular Formula: C


H

Cl

NO

S Molecular Weight: 238.09 g/mol [1][2][3]

This compound serves as a critical pharmacophore intermediate in the synthesis of diverse bioactive molecules, particularly enzyme inhibitors and receptor antagonists used in oncology and inflammation therapies.[3][4] Its structure features a 2,6-dichloropyridine core linked via a thioether bridge to an acetic acid tail.[3]

Analytical Challenges:

  • Ionization State: The molecule is amphiphilic but dominated by the carboxylic acid moiety (pKa

    
     3.5–4.0).[3] The 2,6-dichloro substitution on the pyridine ring significantly reduces the basicity of the nitrogen, making positive mode electrospray ionization (ESI+) less sensitive than negative mode (ESI-).[3]
    
  • Oxidation Risk: The thioether (-S-) linkage is susceptible to oxidation into sulfoxide (S=O) and sulfone (O=S=O) degradation products.[3] Sample preparation must avoid oxidizing agents.[3][4]

  • Matrix Interference: As a synthesis intermediate, it often co-exists with unreacted 2,6-dichloropyridine or thioglycolic acid derivatives.[3][4]

Analytical Strategy & Decision Matrix

The choice of method depends strictly on the stage of drug development:

  • Method A (HPLC-UV): For Raw Material Release and Purity Profiling .[3] High concentration (mg/mL range). Focuses on separating the main peak from synthetic by-products.[3]

  • Method B (LC-MS/MS): For Genotoxic Impurity Screening or Cleaning Validation .[3] Trace level (ng/mL range). Focuses on sensitivity and specificity in complex matrices (e.g., final API or swabs).

MethodSelection cluster_logic Decision Factors Start Sample Origin Conc Concentration Range Start->Conc RawMat Raw Material / Reagent (>98% Purity) Conc->RawMat High (mg/mL) FinalAPI Final Drug Product (<0.1% Impurity) Conc->FinalAPI Trace (ng/mL) MethodA Method A: HPLC-UV (Robustness & Cost) RawMat->MethodA MethodB Method B: LC-MS/MS (Sensitivity & Specificity) FinalAPI->MethodB UV Detection (254 nm) UV Detection (254 nm) MethodA->UV Detection (254 nm) ESI(-) MRM Mode ESI(-) MRM Mode MethodB->ESI(-) MRM Mode

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Protocol A: HPLC-UV (Purity Assay)[4]

Objective: Quantify the main compound with high precision (>99.0% recovery) and separate it from known synthesis precursors like 2,6-dichloropyridine.

Chromatographic Conditions
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge)Standard reversed-phase retention.[3] A 3.5 µm particle size balances resolution and backpressure.[3][4]
Mobile Phase A 0.1% Phosphoric Acid (H

PO

) in Water
Low pH (~2.[3][4]0) suppresses carboxylic acid ionization, keeping the analyte neutral and increasing retention on C18.[3][4]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol for chlorinated aromatics.[3][4]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[3][4]
Column Temp 30°CEnsures retention time reproducibility.[3][4]
Detection UV @ 254 nmThe pyridine ring has strong absorbance at 254 nm.[3][4]
Injection Vol 10 µLStandard injection volume.[3][4]
Gradient Program
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic to elute polar impurities
12.080Linear ramp to elute main analyte
15.080Wash
15.130Re-equilibration
20.030End
Sample Preparation (Standard)
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:ACN. (Conc: 1.0 mg/mL).[3][4]

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50) to obtain 100 µg/mL.[3][4] Filter through 0.22 µm PTFE filter.[3][4]

System Suitability Criteria:

  • Tailing Factor: < 1.5[3][4]

  • Theoretical Plates: > 5000[3][4]

  • RSD of Area (n=6): < 1.0%[3][4]

Protocol B: LC-MS/MS (Trace Impurity Analysis)

Objective: Detect 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid at trace levels (LOD < 1 ng/mL) in a complex matrix (e.g., API or plasma).

Scientific Insight (Ionization Physics): While pyridine nitrogens typically favor Positive Mode (ESI+), the 2,6-dichloro substitution exerts a strong electron-withdrawing effect, significantly reducing the basicity of the nitrogen.[3] Conversely, the carboxylic acid tail is easily deprotonated.[3][4] Therefore, Negative Mode (ESI-) is the superior choice for sensitivity and stability.[3]

Mass Spectrometry Parameters (Sciex/Agilent/Thermo)
  • Source: Electrospray Ionization (ESI)[3][4]

  • Polarity: Negative (-) [3]

  • Spray Voltage: -3500 V to -4500 V[3]

  • Curtain Gas: 30 psi

  • Source Temp: 450°C

MRM Transitions (Multiple Reaction Monitoring)
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Logic
235.9 (M-H)

191.9 -20Loss of CO

(Decarboxylation).[3] Primary Quantifier.
235.9 (M-H)

156.9 -35Cleavage of Thio-alkyl chain.[3] Qualifier.

Note: The precursor mass is based on the


Cl isotope.[3][4] Due to the two chlorine atoms, expect a distinct isotopic pattern (M, M+2, M+4).[3][4] Ensure the method tracks the 

Cl isotope (approx 236 m/z).[4]
LC Conditions (Trace)
  • Column: C18, 50 x 2.1 mm, 1.8 µm (UHPLC).[3][4]

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient: Fast ramp (10% B to 90% B in 3 mins) to maximize peak height.

Troubleshooting & Stability Guide

Issue: Peak Fronting or Splitting

  • Cause: Sample solvent strength is too high (e.g., dissolved in 100% ACN).[3][4]

  • Fix: Dilute sample in starting mobile phase (e.g., 80% Water / 20% ACN).[3][4]

Issue: "Ghost" Peaks or Degradation

  • Cause: Oxidation of the thioether (-S-) to sulfoxide.[3]

  • Fix: Prepare samples fresh. Store stock solutions in amber glass at -20°C. Add 0.1% Ascorbic Acid or BHT to the solvent if rapid oxidation is observed.[3]

Issue: Low MS Sensitivity

  • Cause: Ion suppression from TFA (if used in Method A).[3][4]

  • Fix: Switch to Formic Acid or Ammonium Acetate for Method B. Do not use TFA for LC-MS.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 116632, 2-Amino-4,6-dichloropyridine (Related Structure). Retrieved October 24, 2025, from [Link][3][4]

  • European Chemicals Agency (ECHA). Registration Dossier for Halogenated Pyridines.[3][4] ECHA.[2][3][4][5] [Link][2][3][4]

(Note: Specific peer-reviewed method papers for this exact CAS are rare; the protocols above are derived from first-principles validation of structurally homologous chloropyridine-thioacetic acid derivatives).

Sources

Troubleshooting & Optimization

Technical Support Center: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid . This intermediate is a critical scaffold in drug discovery, particularly for antagonists and enzyme inhibitors.

The standard synthesis involves a Nucleophilic Aromatic Substitution (


)  of 2,4,6-trichloropyridine (or 2,6-dichloro-4-iodopyridine) with a thioglycolic acid derivative. While theoretically straightforward, this reaction is plagued by three common failure modes:
  • Regioselectivity: Competitive substitution at the C-2 position.

  • Incomplete Conversion: Stalled reaction due to base/solvent mismatch.

  • Workup Losses: Product loss into the aqueous phase due to improper pH control.

This guide provides a systematic approach to diagnosing and resolving these issues.

Module 1: Diagnostic Workflow

Before altering experimental parameters, identify your specific failure mode using the decision tree below.

TroubleshootingFlow Start Start: Low Yield Observed CheckLCMS Analyze Crude Reaction Mix (LCMS/HPLC) Start->CheckLCMS SM_Left Starting Material (SM) > 10% CheckLCMS->SM_Left Incomplete Rxn Impurity_High Wrong Regioisomer (>5%) or Dimerization CheckLCMS->Impurity_High By-products Clean_Mix Reaction Clean, Low Isolated Yield CheckLCMS->Clean_Mix Loss during Workup Action_Temp Increase Temp or Change Solvent (DMF/DMSO) SM_Left->Action_Temp Action_Base Switch Base (NaH vs K2CO3) or Lower Temp Impurity_High->Action_Base Action_Workup Check Aqueous pH & Solubility Clean_Mix->Action_Workup

Figure 1: Diagnostic decision tree for isolating the root cause of yield loss.

Module 2: Troubleshooting Guides

Issue 1: Poor Regioselectivity (C-2 vs. C-4 Substitution)

Symptom: LCMS shows a major peak with the correct mass but incorrect retention time, or NMR shows a loss of symmetry in the pyridine protons.

The Science: In 2,4,6-trichloropyridine, the C-4 position is thermodynamically and kinetically favored for nucleophilic attack because the nitrogen atom can best stabilize the negative charge in the Meisenheimer intermediate (para-like resonance). However, high temperatures or extremely strong nucleophiles can overcome the activation energy difference, leading to C-2 (ortho) substitution.

Corrective Actions:

ParameterRecommendationRationale
Temperature Maintain 60–80°C . Do not reflux >100°C initially.Higher temperatures lower selectivity. Kinetic control favors C-4.
Base Use

or

. Avoid NaH if possible.
Carbonates provide a "softer" deprotonation, releasing the thiolate slowly, preventing "hot" reactions that attack C-2.
Solvent DMF or DMAc (Anhydrous).Polar aprotic solvents stabilize the transition state. Avoid protic solvents (EtOH) which can solvate the nucleophile too strongly.
Issue 2: Stalled Reaction (Incomplete Conversion)

Symptom: Starting material persists despite heating; adding more thiol doesn't help.

The Science: Thiolates are susceptible to oxidation into disulfides (dimers), effectively removing the nucleophile from the reaction. If your reaction turns yellow/orange and stalls, the thiol has likely oxidized before reacting with the pyridine.

Corrective Actions:

  • Degas Solvents: Sparge DMF with Nitrogen/Argon for 15 mins before adding the thiol.

  • Order of Addition:

    • Standard: Dissolve Pyridine + Base.

    • Dropwise: Add Thiol slowly to the mixture.

  • Stoichiometry: Increase Thiol equivalents to 1.2 – 1.5 eq .

Issue 3: Workup Losses (The "Disappearing Product")

Symptom: Reaction looks perfect on HPLC, but mass recovery is <20% after extraction.

The Science: The product contains a carboxylic acid (


) and a pyridine ring (

for the conjugate acid).
  • At pH > 5: The carboxylic acid is deprotonated (carboxylate). It is water-soluble and will not extract into organic solvents (DCM/EtOAc).

  • At pH < 1: The pyridine nitrogen may protonate, potentially increasing water solubility again (though less likely with two chloro groups withdrawing electrons).

Corrective Actions:

  • Target pH: Acidify the aqueous quench carefully to pH 2–3 .

  • Precipitation: Often, the product precipitates directly from water at pH 2. Do not extract immediately. Cool the aqueous mixture to 0°C and check for solids. Filtration is higher yield than extraction.

  • Salting Out: If extraction is necessary, saturate the aqueous phase with NaCl to decrease the solubility of the organic acid (Salting-out effect).

Module 3: Optimized Synthetic Protocol

This protocol is designed to balance regioselectivity with conversion.

Reaction Scheme:

Figure 2: General reaction scheme favoring C-4 substitution.

Step-by-Step Procedure
  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add 2,4,6-trichloropyridine (1.0 eq) and anhydrous DMF (10 volumes).

  • Base Addition: Add

    
      (2.5 eq). Note: Extra base is needed to neutralize the carboxylic acid of the starting thiol and the HCl generated.
    
  • Nucleophile Addition: Add Thioglycolic acid (1.1 eq) dropwise at room temperature.

    • Tip: If using Ethyl Thioglycolate, use 1.5 eq

      
      . You will need a hydrolysis step later.
      
  • Reaction: Heat to 70°C for 4–6 hours. Monitor by HPLC.

    • Checkpoint: Look for the disappearance of the trichloropyridine peak.

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into Ice Water (20 volumes).

    • The mixture will likely be basic (pH ~9-10).

    • Slowly add 1N HCl with vigorous stirring until pH 2–3 is reached.

    • Stir at 0°C for 30 minutes. The product should crystallize as a white/off-white solid.

  • Isolation: Filter the solid. Wash with cold water (

    
    ) and hexanes (
    
    
    
    ). Dry under vacuum.

FAQ: Frequently Asked Questions

Q: Can I use NaOH instead of


? 
A: Yes, but NaOH is a stronger base and can promote hydrolysis of the remaining chlorine atoms on the pyridine ring (forming hydroxypyridines) if the temperature is too high. 

is safer for impurity control.

Q: My product is an oil, not a solid. What do I do? A: This usually indicates trapped solvent (DMF) or regioisomer impurities.

  • Fix: Dissolve the oil in minimal EtOAc, wash with water (

    
    ) to remove DMF, dry over 
    
    
    
    , and concentrate. Triturate the residue with Hexanes/Ether to induce crystallization.

Q: Why is my yield only 50%? A: Check your aqueous layer. If the pH was not strictly adjusted to 2-3, your product is likely dissolved in the waste stream. Re-acidify the aqueous waste and extract with EtOAc.

References

  • Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols.

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Describes the reactivity of heteroaryl halides (like chloropyridines)
    • URL:[Link]

  • Regioselectivity in SnAr Reactions of Dichloropyrimidines (Analogous System).

    • Source: WuXi AppTec / QM Magic Class
    • Context: Explains the electronic reasons why C-4 is favored over C-2 in nitrogen heterocycles containing multiple halides.
    • URL:[Link]

  • Synthesis of 2-[(2,6-Dichloropyridin-4-yl)

    • Source: PubChem[2][3]

    • Context: Verification of chemical structure, molecular weight, and identifiers for the target compound.
    • URL:[Link]

Sources

Optimizing reaction conditions for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Synthesis

Topic: Process Optimization & Troubleshooting Guide Target Molecule: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) Audience: Process Chemists, Medicinal Chemists, and R&D Scientists.

Introduction: The Synthetic Challenge

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a critical intermediate, often employed in the synthesis of agrochemicals and pharmaceutical scaffolds. Its synthesis hinges on a Nucleophilic Aromatic Substitution (


) reaction. The primary challenge lies in regioselectivity : ensuring the thiol nucleophile attacks the C-4 position of the pyridine ring while preserving the chlorines at C-2 and C-6, and avoiding over-substitution.

This guide provides an optimized protocol and troubleshooting framework derived from mechanistic first principles and industrial best practices.

Module 1: Reaction Design & Stoichiometry

Q: What is the most efficient synthetic route for this molecule? A: The industry-standard route involves the reaction of 2,4,6-trichloropyridine with mercaptoacetic acid (thioglycolic acid) in the presence of a base.

  • Starting Material: 2,4,6-Trichloropyridine (TCP).

  • Nucleophile: Mercaptoacetic acid.

  • Mechanism:

    
     (Addition-Elimination).
    
  • Regioselectivity: The C-4 position is electronically favored for nucleophilic attack due to the stabilization of the Meisenheimer complex (negative charge resides on the electronegative nitrogen). However, steric factors and solvent choice can influence this.

Q: Why is the C-4 position favored over C-2/C-6? A: In 2,4,6-trichloropyridine, the C-4 position is the gamma position. Nucleophilic attack here places the negative charge of the intermediate directly on the ring nitrogen, which is the most stable resonance contributor. Attack at C-2/C-6 disrupts this symmetry and is less favorable electronically, although C-2 is closer to the inductive withdrawal of the nitrogen. Under controlled thermodynamic conditions, C-4 substitution dominates.

Q: What is the optimal stoichiometry? A:

  • 2,4,6-TCP: 1.0 equivalent.

  • Mercaptoacetic Acid: 1.05 – 1.10 equivalents. Slight excess ensures conversion but minimizes disubstitution.

  • Base (e.g., NaOH or K2CO3): 2.0 – 2.2 equivalents. Required to neutralize the carboxylic acid proton and deprotonate the thiol.

Module 2: Optimized Experimental Protocol

Standard Operating Procedure (SOP)

1. Reagent Setup:

  • Dissolve 2,4,6-trichloropyridine (1.0 eq) in a polar aprotic solvent (DMF or DMSO) or a protic solvent mixture (Ethanol/Water). Note: DMF increases reaction rate but requires aqueous workup. Ethanol/Water is greener but slower.

  • Recommendation: Use Ethanol/Water (4:1) for easier purification.

2. Nucleophile Addition:

  • Prepare a solution of Mercaptoacetic acid (1.1 eq) and NaOH (2.2 eq) in water.

  • Crucial Step: Add the thiolate solution dropwise to the pyridine solution at 0–5°C .

  • Reasoning: Low temperature during addition prevents the kinetic formation of the C-2 substituted regioisomer (Impurity A).

3. Reaction Phase:

  • Allow the mixture to warm to Room Temperature (RT).

  • Heat to 50–60°C for 3–5 hours.

  • Monitoring: Check by HPLC/TLC. Disappearance of TCP indicates completion.

4. Workup & Purification:

  • Concentrate the solvent (if Ethanol).

  • Dilute with water and wash with Ethyl Acetate (to remove unreacted TCP and non-acidic impurities).

  • Acidification: Acidify the aqueous layer to pH 2–3 using HCl. The product, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , will precipitate as a white/off-white solid.

  • Filter, wash with cold water, and dry.

Module 3: Troubleshooting & FAQs

Q: I am seeing a significant impurity at RRT 0.9. What is it? A: This is likely the C-2 Regioisomer (2-[(4,6-dichloropyridin-2-yl)thio]acetic acid).

  • Cause: Reaction temperature too high during addition or solvent was too non-polar.

  • Fix: Ensure dropwise addition at <5°C. Switch to a more polar solvent system to stabilize the C-4 transition state.

Q: My yield is low, and I see a "dimer" in the Mass Spec. A: You have formed the Disulfide impurity.

  • Cause: Oxidation of the mercaptoacetic acid by air before it reacts with the pyridine.

  • Fix: Degas your solvents with Nitrogen/Argon before use. Perform the reaction under an inert atmosphere.

Q: The product is colored (yellow/brown) instead of white. A: This indicates trace decomposition or polymerization of thiols.

  • Fix: Recrystallize from Ethanol/Water (1:1) . Activated charcoal treatment during recrystallization can remove color bodies.

Q: Can I use 2,6-dichloro-4-mercaptopyridine instead? A: Yes. You can react 2,6-dichloro-4-mercaptopyridine with Chloroacetic acid and Base.

  • Benefit: Avoids C-2 vs C-4 regioselectivity issues entirely.

  • Drawback: The starting material (mercaptopyridine) is often more expensive or requires an extra synthesis step (thiolation of TCP).

Module 4: Reaction Pathway Visualization

The following diagram illustrates the reaction logic, competing pathways, and critical control points (CCPs).

ReactionPathway cluster_legend Legend TCP 2,4,6-Trichloropyridine (Starting Material) Complex4 C-4 Meisenheimer Complex (Stable) TCP->Complex4 S_NAr (Thermodynamic) 50-60°C Complex2 C-2 Transition State (Kinetic) TCP->Complex2 High Temp / Fast Addn Thiol Mercaptoacetic Acid + Base Thiol->TCP Disulfide Disulfide Dimer (Oxidation) Thiol->Disulfide O₂ / Air Leak Product 2-[(2,6-Dichloropyridin-4-yl) thio]acetic acid (Target) Complex4->Product - Cl⁻ ImpurityA C-2 Regioisomer (Impurity) Complex2->ImpurityA - Cl⁻ key Green Path: Optimized Route Red Path: Side Reactions

Caption: Reaction pathway showing the thermodynamic preference for C-4 substitution and potential kinetic pitfalls.

Summary of Quantitative Data

ParameterOptimized RangeImpact of Deviation
Temperature (Addition) 0°C – 5°C>10°C increases C-2 regioisomer formation.
Temperature (Reaction) 50°C – 60°C<40°C: Incomplete reaction. >80°C: Hydrolysis of Cl.
Base Equivalents 2.0 – 2.2 eq<2.0 eq: Incomplete conversion (Acid stays protonated).
Time 3 – 5 HoursExtended time may lead to decarboxylation or hydrolysis.

References

  • PubChem. (n.d.). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link]

Technical Support Center: Purification of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-CHEM-80542 | Status: Active | Last Updated: 2025-01-28 Subject: Troubleshooting Synthesis, Isolation, and Purity Profiling

The Diagnostic Matrix: Rapid Troubleshooting

Use this decision matrix to identify the root cause of your purification failure immediately.

SymptomProbable Root CauseImmediate Corrective Action
Product is an oil/gum instead of solid Residual solvent trapping (likely EtOAc or DCM) or presence of disulfide dimers.Do not heat. Triturate with cold n-Heptane or Pentane.[1] If gum persists, redissolve in 1M NaOH and wash with MTBE before re-acidification.[1]
Low Yield (<50%) after Acid-Base Workup Incomplete precipitation due to incorrect pH endpoint.The pKa of the thioacetic moiety is approx 3.6–3.[1]8. Adjust pH to < 2.0 to ensure full protonation.[1] Verify filtrate for product loss.
Yellow/Orange Discoloration Oxidation of the thioether linkage to sulfoxide/sulfone or presence of trace iodine/oxidizers.[1]Recrystallize from Ethanol:Water (9:1) with a pinch of sodium metabisulfite (antioxidant) during dissolution.[1]
Persistent "Garlic" Odor Unreacted thiol starting material (2,6-dichloropyridine-4-thiol).[1]Perform an oxidative wash (dilute bleach) on glassware only.[1] For product, wash the organic phase with saturated NaHCO₃ (if product is in ester form) or reprecipitate from basic solution.[1]
NMR shows "Doublet of Doublets" impurity Regioisomer contamination (rare) or partially reacted dimer.[1]Check coupling constants. If impurity signals are symmetric, it is likely the Disulfide Dimer .[1] See Section 3.

Deep Dive: The Acid-Base Extraction Protocol

The Core Challenge: The 2,6-dichloropyridine ring is electron-deficient, making the pyridine nitrogen extremely weakly basic. Therefore, standard "pyridine purification" (acid washing to remove pyridine) will fail because the product itself is an acid (carboxylic).[1]

The Solution: You must exploit the carboxylic acid tail (pKa ~3.[1]7) for purification.[1][2]

Optimized Workflow
  • Dissolution (High pH): Dissolve crude reaction mixture in 1M NaOH. The product forms the sodium salt (

    
    ) and enters the aqueous phase.[1]
    
  • The "Lipophilic Wash" (Critical Step): Wash this aqueous alkaline solution with Dichloromethane (DCM) or MTBE (2x).[1]

    • Why? The unreacted 2,6-dichloropyridine and neutral disulfide impurities remain in the organic layer.[1] The product stays in the water.[1]

  • Precipitation (Low pH): Cool the aqueous phase to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring.

  • Endpoint: Continue addition until pH reaches 1.5 .

    • Note: The product should precipitate as a white/off-white solid.[1] If it oils out, seed with a pure crystal or scratch the flask walls.[1]

Visualization: Acid-Base Purification Logic

AcidBaseWorkup Start Crude Reaction Mixture (Solid/Oil) Step1 Add 1M NaOH (aq) Start->Step1 Separation Liquid-Liquid Extraction Step1->Separation OrgLayer Organic Layer (Discard) Contains: Unreacted 2,6-dichloropyridine, Disulfides, Neutral Organics Separation->OrgLayer Impurities AqLayer Aqueous Layer (Keep) Contains: Product (Salt form), Inorganic Salts Separation->AqLayer Product (COO-) Step2 Wash with DCM (2x) AqLayer->Step2 Step3 Acidify with 6M HCl to pH 1.5 Step2->Step3 Precip Precipitation Step3->Precip FinalSolid Filter & Dry Target Product Precip->FinalSolid Solid Filtrate Filtrate (Waste) Contains: NaCl, trace product Precip->Filtrate Liquid

Caption: Figure 1. Selective isolation of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid using pH-swing extraction.

Managing Impurities: The Disulfide Dimer

Impurity Identity: Bis(2,6-dichloropyridin-4-yl)disulfide.[1] Origin: Oxidation of the thiol intermediate by air during the reaction or workup.[1]

Why it persists: This impurity is highly lipophilic and lacks the carboxylic acid solubilizing group.[1] It often co-precipitates if the "Lipophilic Wash" (Step 2 above) is skipped.[1]

Removal Protocol: If the disulfide is detected (>1% by HPLC):

  • Dissolve the solid in minimal hot Ethanol .

  • Add water dropwise until turbidity just appears.[1]

  • Allow to cool slowly to room temperature, then to 4°C.

  • The disulfide is less soluble in the aqueous-alcoholic mix and may oil out or crystallize first; however, the most effective method is the Base Wash described in Section 2, which strictly separates the neutral disulfide from the anionic product.[1]

Technical FAQs

Q: Can I use HPLC to monitor the reaction? What are the conditions? A: Yes. The 2,6-dichloro substitution provides excellent UV absorbance.[1]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150mm, 5µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: 254 nm (aromatic ring) and 280 nm.[1]

  • Note: The starting thiol elutes early; the disulfide elutes very late (high logP).[1] The product elutes in the middle.

Q: The product smells strongly of sulfur even after drying.[1] Is it impure? A: Not necessarily.[1] Thioethers have inherent odors, but a sharp, garlic-like smell indicates trapped starting thiol.[1]

  • Fix: Triturate the solid with Hexane or Pentane .[1] The starting thiol is soluble in hydrocarbons; the carboxylic acid product is not.[1] Filter and dry under high vacuum (< 5 mbar) at 40°C for 4 hours.

Q: I am scaling up to 100g. Are there thermal risks? A: The synthesis involves nucleophilic substitution which is exothermic.[1] However, the primary safety risk is the acidification step .[1] Adding HCl to the basic solution generates significant heat of neutralization.[1] On a large scale, this must be done with internal temperature monitoring, keeping the temp < 20°C to prevent oiling out or thermal decomposition of the thioether [1].

References

  • PubChem. (2025).[1][3] 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid - Compound Summary. National Library of Medicine.[1] Retrieved January 28, 2026, from [Link]

  • WIPO. (2024).[1] WO/2024/060737: Preparation Process for Catalytic Synthesis of Dichlorophenoxyacetic Acid Derivatives.[1][4] (Analogous chemistry for acid precipitation). Retrieved January 28, 2026, from [Link]

Sources

Technical Support Center: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: Open Assigned Specialist: Senior Application Scientist Topic: Impurity Profiling & Process Optimization

Executive Summary

This guide addresses the synthesis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3), a critical intermediate for agrochemical and pharmaceutical scaffolds. The standard industrial route involves the Nucleophilic Aromatic Substitution (


) of 2,4,6-trichloropyridine  with mercaptoacetic acid  (thioglycolic acid) under basic conditions.

While the 4-position of the pyridine ring is electronically activated for nucleophilic attack, the presence of competing electrophilic sites (C2/C6) and the potential for over-substitution creates a complex impurity profile. This guide provides diagnostic workflows to identify and mitigate these specific byproducts.

Module 1: The Reaction Landscape (Visualized)

The following pathway map illustrates the "Happy Path" (Target Product) versus the critical failure modes (Impurities).

ReactionPath Start Starting Material 2,4,6-Trichloropyridine Target TARGET PRODUCT 2-[(2,6-Dichloropyridin-4-yl) thio]acetic acid Start->Target SNAr at C4 (Major Path) ImpurityA IMPURITY A (Regioisomer) 2-[(4,6-Dichloropyridin-2-yl) thio]acetic acid Start->ImpurityA SNAr at C2 (Kinetic Comp.) ImpurityC IMPURITY C (Hydrolysis) 2,6-Dichloro-4-hydroxypyridine (Pyridone Tautomer) Start->ImpurityC H2O Attack (Wet Solvent) Reagent Reagent Mercaptoacetic Acid + Base ImpurityD IMPURITY D (Oxidation) Dithiodiglycolic Acid Reagent->ImpurityD O2/Air Oxidation ImpurityB IMPURITY B (Bis-sub) 2,4-Bis(carboxymethylthio)- 6-chloropyridine Target->ImpurityB Excess Thiol Over-reaction

Figure 1: Reaction pathway analysis showing the origin of critical impurities during the


 process.
Module 2: Diagnostic & Troubleshooting Guide
Ticket #001: Regioisomeric Contamination (The "Wrong Spot" Issue)

Symptom: HPLC shows a persistent peak eluting immediately after/before the main peak (Relative Retention Time ~0.95 or 1.05). The Chemistry: In 2,4,6-trichloropyridine, the C4 position is most reactive due to maximum resonance stabilization of the Meisenheimer complex (para-like). However, the C2/C6 positions are also activated (ortho-like). High temperatures reduce the selectivity difference between C4 and C2.

Diagnostic StepObservationRoot CauseRemediation
Check Temperature Reaction ran >60°CLoss of kinetic controlLower reaction temp to 0–25°C. C4 substitution is favored at lower energy.
Check Solvent Used non-polar solventTight ion pairingSwitch to polar aprotic solvents (DMF, DMSO) to stabilize the transition state.
Base Addition Rapid additionLocalized hot-spotsAdd base dropwise to the thiol/pyridine mixture to maintain thermal homogeneity.
Ticket #002: Bis-Substitution (The "Double Hit" Issue)

Symptom: A lipophilic late-eluting impurity (Impurity B). Mass spec shows M+ + 90 Da (addition of second thioacetic acid group). The Chemistry: The product contains two remaining chlorines. While less reactive than the starting material (due to the electron-donating effect of the sulfur), they can still undergo substitution if excess thiol is present.

  • Protocol Adjustment:

    • Stoichiometry: Strictly limit Mercaptoacetic acid to 0.95 – 1.0 equivalents . Do not use excess.

    • Reverse Addition: Add the thiol to the pyridine solution. This ensures the pyridine is always in excess until the very end, minimizing the chance of the product encountering free thiol.

Ticket #003: Hydrolytic Degradation (The "Wet" Issue)

Symptom: Appearance of a polar, early-eluting peak. The reaction mixture turns cloudy or precipitates a white solid (Pyridone). The Chemistry: Hydroxide ions (from aqueous NaOH) are hard nucleophiles that can compete with the thiol (soft nucleophile). They attack C4 to form 2,6-dichloro-4-hydroxypyridine.

  • Corrective Action:

    • Phase Transfer: If using aqueous base, employ a Phase Transfer Catalyst (e.g., TBAB) and a biphasic system (DCM/Water) to keep the hydroxide in the aqueous layer and the pyridine in the organic layer.

    • Anhydrous Conditions: Switch to NaH or K2CO3 in anhydrous DMF/THF to eliminate hydroxide competition entirely.

Module 3: Impurity Profile Summary

Use this table to calibrate your analytical methods (HPLC/LC-MS).

Impurity IDNameOriginRelative PolarityMass Shift (vs Target)
Target 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Medium 0 (MW ~238)
Impurity A 2-[(4,6-Dichloropyridin-2-yl)thio]acetic acidRegioisomer (C2 attack)Similar to Target0 (Isomer)
Impurity B 2,4-Bis(carboxymethylthio)-6-chloropyridineOver-reactionLower (Lipophilic)+90 Da
Impurity C 2,6-Dichloro-4-hydroxypyridineHydrolysisHigh (Polar)-58 Da
Impurity D Dithiodiglycolic acidReagent OxidationHigh (Polar)N/A (Reagent Dimer)
Module 4: Validated Experimental Protocol

To minimize the impurities listed above, follow this optimized "Reverse Addition" protocol.

Reagents:

  • 2,4,6-Trichloropyridine (1.0 eq)

  • Mercaptoacetic acid (0.98 eq)

  • Potassium Carbonate (2.2 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Preparation of Electrophile: Dissolve 2,4,6-trichloropyridine in anhydrous DMF (5 vol) under Nitrogen. Cool to 0°C .

  • Preparation of Nucleophile: In a separate vessel, mix Mercaptoacetic acid and Potassium Carbonate in DMF. Stir for 30 mins to generate the thiolate anion.

  • Controlled Addition: Add the Nucleophile slurry dropwise to the Electrophile solution over 1 hour, maintaining internal temperature <5°C .

    • Why? Keeps the pyridine in excess to prevent Bis-substitution (Impurity B) and low temp favors C4 regioselectivity (avoids Impurity A).

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 4 hours.

  • Workup: Pour into ice water. Acidify to pH 3-4 with dilute HCl. The product should precipitate.[1] Filter and wash with cold water (removes Impurity C and D).

FAQ: Rapid Response

Q: My product is pink/red. Is this normal?

  • A: No. This usually indicates trace iron contamination forming complexes with the thiopyridine, or oxidation of the thiol. Recrystallize from Ethanol/Water (1:1) with a pinch of activated charcoal.

Q: Can I use 2,6-dichloropyridine as the starting material?

  • A: generally, no. Direct

    
     on 2,6-dichloropyridine requires harsh conditions and usually fails to place the sulfur at the 4-position selectively without a leaving group (like -NO2 or -Cl) already at C4. You would need 2,6-dichloro-4-iodopyridine  or similar if you are not using the trichloro- precursor [1].
    

Q: How do I remove the Regioisomer (Impurity A)?

  • A: Separation is difficult due to similar pKa and polarity. The most effective method is pH-controlled precipitation . The 4-isomer (Target) is slightly more acidic than the 2-isomer. Dissolve the crude in saturated NaHCO3, then slowly acidify. The 2-isomer often precipitates at a slightly different pH. Alternatively, preparative HPLC is required.

References
  • BenchChem. (2025).[1] 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Synthesis and Properties. Retrieved from

  • Merck Millipore. (2024). (4-Pyridylthio)acetic acid for synthesis: Safety and Handling. Retrieved from

  • ResearchGate. (2025).[2] Regioselective Control of SNAr Reactions in Poly-halogenated Pyrimidines. Retrieved from

  • National Institutes of Health (NIH). (2021). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Heterocycles. Retrieved from

  • Google Patents. (1983). Process for the preparation of (2-aminothiazol-4-yl)-acetic acid derivatives. (Analogous thioacetic acid chemistry). Retrieved from

Sources

Stability and storage of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, storage, and handling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3).[1][2][3]

The content is designed for researchers utilizing this compound as a chemical intermediate or biological probe. It prioritizes the chemical vulnerabilities of the thioether linkage and the solubility profile dictated by the carboxylic acid moiety.[1][2][3]

Compound Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Before troubleshooting, verify the compound identity. This molecule contains two distinct functional regions that dictate its handling: a lipophilic, electron-deficient dichloropyridine ring and a polar, pH-sensitive thioacetic acid tail .[1][2][3]

PropertySpecificationTechnical Note
CAS Number 80542-50-3Primary identifier for MSDS/COA verification.
Molecular Weight 238.09 g/mol Use this for molarity calculations.[1][2][3]
Formula C₇H₅Cl₂NO₂SContains Sulfur (S) and Chlorine (Cl).[1][2][3][4]
Melting Point 144-146°CHigh crystallinity indicates stability in solid state.[1][2][3]
Acidity (pKa) ~3.5 - 4.0 (Predicted)Behaves as a weak acid; solubility is pH-dependent.[1][2][3]
Key Vulnerability Thioether OxidationThe -S- linkage is susceptible to oxidation to sulfoxide (-SO-).[1][2][3]

Critical Stability Factors

The Thioether Oxidation Risk

The primary stability concern for this molecule is the thioether (sulfide) linkage connecting the pyridine ring to the acetic acid group.[1][2][3]

  • Mechanism: In the presence of atmospheric oxygen, peroxides (often found in aged ethers or PEGs), or UV light, the sulfur atom can oxidize to a sulfoxide and subsequently a sulfone .[1][2][3]

  • Impact: Oxidation alters the 3D geometry and polarity of the molecule, potentially destroying its biological affinity or chemical reactivity.[1][2][3]

  • Prevention: Solutions must be protected from light and minimized air exposure.[1][2][3]

The Solubility "Switch"

The carboxylic acid group acts as a solubility switch:

  • Acidic/Neutral pH: The molecule is protonated and poorly soluble in water.[1][2][3] It may precipitate in cell culture media if the concentration is too high.[1][2][3]

  • Basic pH (> pH 7.5): The molecule deprotonates to form a salt (carboxylate), significantly increasing water solubility.[1][2][3]

Storage & Handling Protocols

A. Solid State Storage (Lyophilized Powder)[1][2][3]
  • Temperature: -20°C is optimal. 4°C is acceptable for short-term (<1 month).[1][2][3]

  • Atmosphere: Store under desiccant. Moisture can facilitate hydrolysis or crystal lattice changes.[1][2][3]

  • Shelf Life: >2 years if kept dry and dark.[1][2][3]

B. Solution State Storage (Stock Solutions)

Do not store aqueous solutions. Hydrolysis and oxidation risks are elevated in water.[1][2][3]

Recommended Protocol: DMSO Stock Preparation [1][2][3]

  • Solvent: High-grade Anhydrous DMSO (Dimethyl Sulfoxide).[1][2][3]

  • Concentration: Prepare at 10 mM to 50 mM . Higher concentrations reduce the solvent volume needed for assays, minimizing DMSO toxicity.[1][2][3]

  • Aliquot: Divide into single-use vials (e.g., 20-50 µL) to prevent freeze-thaw cycles.

  • Storage: -20°C or -80°C.

  • Inert Gas: If available, overlay the vial headspace with Argon or Nitrogen before capping.[1][2][3]

Visualizing the Workflow

Workflow 1: Solubilization Decision Tree

This diagram guides you through selecting the correct solvent system based on your experimental application.[1][2][3]

SolubilizationWorkflow Start Start: Solid Powder (CAS 80542-50-3) AppCheck Select Application Start->AppCheck BioAssay Biological Assay (Cell Culture/Enzyme) AppCheck->BioAssay Biological ChemSyn Chemical Synthesis (Intermediate) AppCheck->ChemSyn Chemical DMSO Dissolve in DMSO (Stock: 10-50 mM) BioAssay->DMSO OrgSolv Dissolve in MeOH, DMF, or CH2Cl2 ChemSyn->OrgSolv Dilution Dilute into Media (Keep DMSO < 0.5%) DMSO->Dilution CheckPrecip Check for Precipitation (Cloudiness?) Dilution->CheckPrecip Success Ready for Assay CheckPrecip->Success Clear FixPrecip Troubleshoot: 1. Lower Conc. 2. Adjust pH > 7.4 CheckPrecip->FixPrecip Cloudy

Caption: Decision logic for solubilizing 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid based on end-use.

Troubleshooting & FAQs

Q1: My aqueous dilution turned cloudy immediately. What happened?

Diagnosis: This is likely "Crash-out" precipitation.[1][2][3] Cause: The compound is hydrophobic.[1][2][3] When a concentrated DMSO stock is added to an aqueous buffer (especially acidic ones like PBS pH 7.2 or unbuffered water), the solubility limit is exceeded.[1][2][3] Solution:

  • Vortex immediately upon addition.

  • Warm the solution slightly (37°C).

  • Adjust pH: Ensure the buffer is pH 7.4 or higher. The carboxylic acid needs to be deprotonated (ionized) to stay in solution.[1][2][3]

Q2: The DMSO stock solution has turned yellow/orange over time. Is it safe to use?

Diagnosis: Potential Oxidation or Photodegradation.[1][2][3] Cause: Thioethers are generally colorless.[1][2][3] Yellowing suggests the formation of impurities, potentially sulfoxides or pyridine ring degradation products due to light exposure.[1][2][3] Action: Run an LC-MS or TLC. If the molecular weight peak (238.[1][2][3][4]09) is accompanied by a peak at +16 Da (254.09) , oxidation has occurred.[1][3] Discard if purity is <90%.

Q3: Can I use ethanol instead of DMSO?

Answer: Yes, but with caveats. Ethanol is a protic solvent.[1][2][3] While the compound is soluble, long-term storage in ethanol can lead to esterification (formation of the ethyl ester) catalyzed by trace acids.[1][2][3] DMSO is chemically inert toward the carboxylic acid and is preferred for long-term storage.[1][2][3]

Q4: I need to use this in a cell-free enzymatic assay. How do I handle the pH?

Answer: Because this molecule is an acid, adding it at high concentrations (e.g., >100 µM) to a weak buffer can lower the pH of your reaction, leading to false positives (enzyme inhibition due to acidity, not specific binding).[1][2][3] Protocol: Always check the final pH of your assay buffer after adding the compound, or use a strong buffer (e.g., 50 mM HEPES/Tris).[1][2][3]

Degradation Pathway Visualization[1][2][3]

Understanding how the molecule breaks down helps you prevent it.[1][2][3]

DegradationPath Active Active Compound (Thioether) Oxidation Oxidation (Air/Peroxides) Active->Oxidation O2 / Light Esterification Esterification (In MeOH/EtOH) Active->Esterification Alcohol Solvent Sulfoxide Sulfoxide Impurity (+16 Da) Oxidation->Sulfoxide Sulfone Sulfone Impurity (+32 Da) Sulfoxide->Sulfone Prolonged Exposure Ester Methyl/Ethyl Ester (Inactive) Esterification->Ester

Caption: Primary degradation pathways: Thioether oxidation (dominant) and Esterification (solvent-dependent).[1][2][3]

References

  • PubChem. (2025).[1][2][3][5] Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3).[1][2][3][4] National Center for Biotechnology Information.[1][3] Retrieved January 28, 2026, from [Link][1][2][3]

  • Warren, S., & Wyatt, P. (2008).[1][2][3] Organic Synthesis: The Disconnection Approach. Wiley.[1][2][3] (General reference for Thioether/Carboxylic acid reactivity and stability).

  • Sigma-Aldrich. (n.d.).[1][2][3] Handling and Storage of Thioethers and Pyridine Derivatives. Technical Bulletin. (General chemical handling principles applied to structural class).

Sources

Solubility issues of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-26DC-001

Subject: Troubleshooting Solubility Issues for 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in Biological Assays

Executive Summary

You are encountering variability or precipitation with 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3). This compound presents a classic medicinal chemistry paradox: it contains a highly lipophilic "tail" (the dichloropyridine moiety) and a hydrophilic "head" (the carboxylic acid).

In biological assays, this molecule acts as an amphiphilic weak acid . Its solubility is strictly pH-dependent. At physiological pH (7.4), it exists as an anion and is generally soluble. However, in acidic buffers, high-salt environments, or during rapid dilution from DMSO, the lipophilic tail drives rapid aggregation ("crashing out"), leading to false negatives or variable IC50 data.

This guide provides the protocols required to stabilize this compound in solution.

Part 1: The Physicochemical Profile

Understanding why the compound precipitates is the first step to preventing it.

PropertyValue / CharacteristicImplication for Assays
pKa (Acidic) ~2.8 – 3.2 (Estimated)At pH > 4.5, it is negatively charged (soluble). At pH < 3.0, it is protonated (insoluble).
LogP (Lipophilicity) High (due to Cl-Pyridine)The molecule "hates" water when protonated. It will bind avidly to plasticware.
DMSO Solubility High (>50 mM)Easy to make stocks, but dangerous to dilute rapidly into water.
Critical Failure Point The "Mixing Zone" When a droplet of DMSO stock hits aqueous buffer, local concentration spikes. If the buffer is acidic or high-salt, the compound precipitates instantly before mixing.
Part 2: Troubleshooting Guides (FAQ Format)
Q1: My serial dilutions look cloudy or my IC50 curve is flat. What is happening?

Diagnosis: You are likely performing a "Direct Dilution" (100% DMSO stock directly into assay media). This causes "shock precipitation." The Fix: Switch to the Intermediate Dilution Protocol (The "Step-Down" Method).

Protocol: The 3-Step Shift

  • Step 1 (Master Stock): Prepare 10 mM stock in 100% anhydrous DMSO.

  • Step 2 (Intermediate Plate): Dilute the compound 10x or 20x into a buffer-free solvent mix (e.g., 50% DMSO / 50% Water) or a dedicated assay buffer containing 0.01% Triton X-100 or Pluronic F-127.

    • Why? This lowers the compound concentration while maintaining enough organic solvent to prevent aggregation.

  • Step 3 (Final Assay): Transfer from the Intermediate Plate to the Assay Plate (final aqueous media).

    • Result: The compound is already partially hydrated, preventing the "shock" of hitting the water wall.

Q2: I am running an enzymatic assay at pH 5.5. The compound isn't working.

Diagnosis: At pH 5.5, the compound is partially protonated. While the pKa is low, the high lipophilicity of the dichloropyridine ring drives aggregation even when only a fraction of the molecules are neutral. The Fix: Carrier Protein Supplementation.

  • Add BSA: Add 0.1% Bovine Serum Albumin (BSA) or 0.01% CHAPS to your buffer.

  • Mechanism: BSA acts as a "molecular sponge," sequestering the lipophilic tail while keeping the compound in solution and available for the enzyme.

Q3: The compound seems to disappear from the solution over time.

Diagnosis: Plasticware Binding. The dichloropyridine moiety is "sticky" and adheres to polystyrene plates. The Fix:

  • Switch Plates: Use Low-Binding Polypropylene (PP) plates for intermediate steps.

  • Acoustic Dispensing: If available, use an Echo® Liquid Handler to shoot nanoliters of DMSO stock directly into the well after the buffer is present, followed by immediate centrifugation/shaking.

Part 3: Diagnostic Workflow

Use this decision tree to diagnose the specific cause of your solubility failure.

Solubility_Troubleshooting Start Start: Variable Assay Data CheckStock Check DMSO Stock (Is it clear?) Start->CheckStock Sonicate Sonicate & Warm (37°C) Retest CheckStock->Sonicate Cloudy/Precipitate CheckBuffer Check Assay Buffer pH CheckStock->CheckBuffer Clear IsAcidic Is pH < 5.0? CheckBuffer->IsAcidic AddCarrier Add 0.1% BSA or Cyclodextrin IsAcidic->AddCarrier Yes CheckDilution How was it diluted? IsAcidic->CheckDilution No (Neutral/Basic) DirectDilution Direct (DMSO -> Media) CheckDilution->DirectDilution Direct Nephelometry Run Nephelometry (Light Scattering) CheckDilution->Nephelometry Already using Step-Down StepDown Intermediate Step (DMSO -> 50% aq -> Media) DirectDilution->StepDown Switch Protocol Nephelometry->AddCarrier High Scattering

Figure 1: Diagnostic logic flow for identifying solubility bottlenecks.

Part 4: Validated Experimental Protocols
Protocol A: The "Solubility Limit" Test (Nephelometry Surrogate)

Use this if you do not have a laser nephelometer to determine the maximum usable concentration.

  • Preparation: Prepare a 20 mM stock of the compound in DMSO.

  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Buffer: Fill columns 1-10 with 190 µL of your specific assay buffer.

  • Spike: Add 10 µL of DMSO stock to Col 1 (Final: 1 mM). Mix.

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, and repeat across the plate.

  • Readout: Measure Absorbance at 600 nm (OD600) immediately.

    • Interpretation: A soluble compound has an OD600 near 0.0 (baseline). Any spike in OD600 indicates aggregation/precipitation.

    • Threshold: The concentration before the OD spike is your Kinetic Solubility Limit .

Protocol B: Stock Solution Storage
  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested).

  • Container: Amber glass vials with Teflon-lined caps (prevents leaching and light degradation).

  • Storage: -20°C.

  • Thawing: Thaw completely at Room Temperature (RT). Vortex for 30 seconds before opening to ensure any concentration gradient caused by freezing is homogenized.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

  • Screening Unit Guidance. (2021). DMSO concentration in cell culture? Precipitating while PBS is added? ResearchGate.

  • PubChem. (2024).[1] Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[2][3][4] National Library of Medicine.

Sources

Technical Support Center: Minimizing Off-Target Effects of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

[1]

Compound Code: DPTA (CAS: 80542-50-3) Classification: Thioether-based Pyridine Derivative / Chemical Probe Primary Application: Building block for kinase/dehydrogenase inhibitors; Investigational COX inhibitor and apoptosis inducer.[1]

Executive Technical Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) is a valuable chemical scaffold often used in the development of inhibitors for enzymes like PHGDH (Phosphoglycerate dehydrogenase) and LDH (Lactate dehydrogenase), as well as PPAR agonists.[1] However, its structure contains three distinct "warheads" that contribute to significant off-target effects and assay interference:

  • Electrophilic Center (SNAr Reactivity): The 2,6-dichloropyridine ring is electron-deficient.[1] In the presence of biological nucleophiles (e.g., Glutathione, Cysteine residues), the chlorine atoms are susceptible to displacement via Nucleophilic Aromatic Substitution (SNAr), leading to irreversible covalent protein binding.[1]

  • Redox Instability: The thioether (-S-) linkage is prone to oxidation by air or metabolic enzymes (P450s, FMOs) to form sulfoxides and sulfones, which possess drastically different polarity and biological activity.[1]

  • Metal Chelation: The thioacetic acid motif can chelate divalent cations (Zn²⁺, Mg²⁺), potentially inhibiting metalloenzymes non-specifically.[1]

This guide provides the protocols and troubleshooting steps necessary to validate DPTA activity and minimize these specific off-target liabilities.

Troubleshooting Guide & FAQs

Category A: Biological Toxicity & Covalent Binding[1]

Q: We observe time-dependent toxicity in our cell assays that does not correlate with target inhibition. What is happening? A: You are likely observing Glutathione (GSH) depletion or non-specific covalent modification .[1] The 2,6-dichloropyridine core is an electrophile.[1] Over time (incubation >4 hours), intracellular GSH attacks the C-2 or C-6 position, displacing a chlorine atom.[1] This depletes the cell's antioxidant reserve, leading to oxidative stress and cell death unrelated to your specific target.[1]

  • Diagnostic: Pre-treat cells with NAC (N-acetylcysteine) or GSH-ethyl ester.[1] If toxicity is rescued, the mechanism is likely electrophilic stress.[1]

  • Action: Run the GSH Trapping Assay (Protocol 1 below) to quantify the intrinsic reactivity of your batch.[1]

Q: My IC50 values shift significantly when I change the pre-incubation time. Is this normal? A: No, this suggests a slow-binding mechanism or covalent inhibition .[1] If the IC50 decreases (potency increases) with longer pre-incubation, DPTA might be covalently modifying the target or an off-target protein.[1] If the IC50 increases (potency drops), the compound might be degrading (oxidizing) or precipitating.[1]

  • Action: Perform a "Jump-Dilution" experiment to test for reversibility.

Category B: Chemical Stability & Assay Interference

Q: The compound turns slightly yellow in DMSO storage.[1] Can I still use it? A: Do not use it. The yellowing indicates the oxidation of the thioether to a sulfoxide or the formation of disulfides.[1] DPTA is sensitive to oxidative stress.[1]

  • Action: Always store DPTA as a solid powder at -20°C under nitrogen/argon.[1] Make fresh DMSO stocks immediately before use.[1] Do not subject DMSO stocks to freeze-thaw cycles.[1]

Q: We see inhibition of metalloproteases (e.g., MMPs) or dehydrogenases.[1] Is this a real target? A: It is likely a chelation artifact .[1] The carboxylic acid adjacent to the thioether forms a bidentate ligand capable of stripping essential metal cofactors (Zn²⁺, Fe²⁺) from enzyme active sites.[1]

  • Action: Test the compound in the presence of excess metal cofactor (e.g., add 10-50 µM ZnCl₂ to the assay buffer). If inhibition is lost, the effect was due to chelation, not specific binding.[1]

Critical Validation Protocols

Protocol 1: Glutathione (GSH) Trapping Assay

Purpose: To determine if DPTA is acting as a covalent electrophile (SNAr reactivity).[1]

Materials:

  • DPTA (10 mM in DMSO)[1]

  • Reduced Glutathione (GSH) (100 mM in water)[1]

  • Phosphate Buffer (PBS), pH 7.4[1]

  • LC-MS/MS[1]

Procedure:

  • Incubation: Mix DPTA (final 50 µM) with GSH (final 5 mM, 100x excess) in PBS.

  • Controls: Prepare a "DPTA only" (no GSH) and "GSH only" control.

  • Time-Points: Incubate at 37°C. Take aliquots at T=0, 1h, 4h, and 24h.

  • Quenching: Quench aliquots with 0.1% Formic Acid/Acetonitrile.

  • Analysis: Analyze via LC-MS.

    • Look for: Loss of parent mass (M+H: ~237.9 Da).[1]

    • Look for: Appearance of GSH-Adduct mass.[1]

    • Calculation: Mass shift = [Parent - Cl + GSH].[1] (Expect M+H shift of +307 - 35 = +272 Da).[1]

  • Interpretation: >10% adduct formation within 4 hours indicates high covalent reactivity and high risk of off-target toxicity.[1]

Protocol 2: Aggregation Counter-Screen

Purpose: To rule out false positives caused by colloidal aggregation.[1]

Materials:

  • Target Enzyme Assay System

  • Triton X-100 (freshly prepared 0.1% solution)[1]

Procedure:

  • Run the standard dose-response curve for DPTA against your target.[1]

  • Run a parallel dose-response curve with the addition of 0.01% Triton X-100 to the assay buffer.[1]

  • Analysis:

    • If the IC50 remains unchanged: Inhibition is likely specific (or covalent).[1]

    • If the IC50 increases significantly (potency is lost) with detergent: The compound was acting as a "promiscuous aggregator" (sequestering enzyme).[1]

Visualizing the Off-Target Landscape

The following diagram illustrates the three primary mechanisms by which DPTA causes off-target effects.

DPTA_OffTarget_MechanismDPTADPTA(2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid)SNArPathway 1: SNAr Reaction(Nucleophilic Attack)DPTA->SNAr Cl displacementby Cys/GSHOxidationPathway 2: S-Oxidation(Metabolic/Air)DPTA->Oxidation P450s or AirChelationPathway 3: Metal Chelation(Carboxylate/Thioether)DPTA->Chelation Binds Zn2+/Mg2+CovalentAdductCovalent Protein Adducts(Irreversible Inhibition)SNAr->CovalentAdductGSHDepletionGSH Depletion(Cellular Toxicity)SNAr->GSHDepletionSulfoxideSulfoxide/Sulfone Metabolites(Altered Polarity/Activity)Oxidation->SulfoxideMetalloInhibFalse Positive Inhibition(Metalloenzymes)Chelation->MetalloInhib

Figure 1: Mechanistic pathways of DPTA off-target activity.[1] Red path indicates toxicity risks; Yellow indicates stability risks; Green indicates assay interference.[1]

Summary of Key Liabilities

FeatureMechanismRiskMitigation Strategy
2,6-Dichloro-pyridine Nucleophilic Aromatic Substitution (SNAr)Covalent binding to off-target proteins; GSH depletion.[1]GSH Trapping Assay ; Limit incubation time; Use negative control analogs (e.g., dechlorinated variant).
Thioether Linkage OxidationConversion to sulfoxide (inactive or hyper-active metabolite).[1]Fresh DMSO preparation ; Store powder under inert gas; LC-MS purity check before use.
Acetic Acid Tail Metal ChelationFalse positive inhibition of metalloenzymes.[1]Add excess metal cofactor (Zn/Mg) to assay buffer; Check pH dependence.
Lipophilicity Colloidal AggregationNon-specific enzyme sequestration.[1]Add 0.01% Triton X-100 to assay buffer.

References

  • BenchChem. (2024).[1] 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Biological Activity and Properties. Retrieved from [1]

  • Spies, E., et al. (2019).[1] Intracellular Trapping of the Selective Phosphoglycerate Dehydrogenase (PHGDH) Inhibitor BI-4924.[1] Journal of Medicinal Chemistry, 62(17). Retrieved from [1]

  • Baell, J. B., & Holloway, G. A. (2010).[1] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740.[1] (Context: Thioether/acid interference). Retrieved from [1]

  • Traverso, N., et al. (2013).[1] Role of Glutathione in Cancer Progression and Chemoresistance. Oxidative Medicine and Cellular Longevity.[1] (Context: GSH depletion mechanism). Retrieved from [1]

  • Kalgutkar, A. S., et al. (2005).[1] A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. (Context: 2-chloropyridine bioactivation). Retrieved from

Enhancing the bioavailability of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bioavailability Enhancement Guide Topic: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Derivatives Ticket ID: #BA-DPTA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely working with 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) as a scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or anti-inflammatory agents targeting COX/LOX pathways.

The core bioavailability challenge with this scaffold is its "Brick Dust" nature : the 2,6-dichloropyridine moiety confers high lipophilicity (LogP > 3.0) and rigid planarity, leading to high crystal lattice energy. While the carboxylic acid tail provides pH-dependent solubility, it is often insufficient to overcome the intrinsic insolubility of the aromatic core in biological fluids. Furthermore, the thioether linkage introduces metabolic susceptibility (S-oxidation).

This guide provides troubleshooting workflows to overcome these specific barriers.

Module 1: Solubility & Dissolution Troubleshooting

User Issue: "My compound precipitates immediately in pH 1.2 media and shows poor exposure in animal PK studies despite good potency."

Root Cause Analysis

The DPTA scaffold is a weak acid (pKa ~3.5–4.0). In the gastric environment (pH 1.2), it exists in its unionized, insoluble form. If the dose is high, it precipitates. In the intestine (pH 6.8), it ionizes, but the counter-ion effect and the lipophilic "drag" of the dichloropyridine ring may still limit the Dissolution Rate, which is the rate-limiting step for absorption (Class II in DCS/BCS).

Step-by-Step Optimization Protocol

1. The "Spring and Parachute" Strategy (Salt Selection) Do not rely on the free acid. You must disrupt the crystal lattice.

  • Step A: Screen Counter-ions.

    • Sodium (Na+): Standard first choice. Increases saturation solubility (

      
      ) but risks the "common ion effect" in the stomach (rapid precipitation).
      
    • Meglumine (N-methyl-D-glucamine): Recommended. The bulky counter-ion prevents tight crystal packing and maintains a local micro-environmental pH that sustains supersaturation.

    • Tromethamine (Tris): Good alternative if hygroscopicity is an issue with meglumine.

  • Step B: Kinetic Solubility Assay (The "Spring" Test)

    • Objective: Determine if your formulation creates a supersaturated state.

    • Method:

      • Dissolve compound in DMSO (10 mM stock).

      • Spike into FaSSIF (Fasted State Simulated Intestinal Fluid) at 37°C.

      • Measure concentration at T=5, 15, 30, 60 min using HPLC-UV.

      • Success Metric: Concentration > 10x thermodynamic solubility of the free acid for at least 60 mins.

2. Visualizing the Decision Matrix

Solubility_Workflow Start Start: Low Bioavailability Check_pKa Determine pKa (Is it < 5?) Start->Check_pKa Salt_Screen Salt Screen: Na+, K+, Meglumine Check_pKa->Salt_Screen Yes (Acidic) Prodrug Ester Prodrug Strategy Check_pKa->Prodrug No (Neutral) Ksp_Check Check Ksp (Solubility Product) Salt_Screen->Ksp_Check Formulation Amorphous Solid Dispersion (HPMC-AS / PVPVA) Ksp_Check->Formulation High Melting Point? Ksp_Check->Prodrug Hygroscopic Salt?

Figure 1: Decision tree for solubilizing DPTA derivatives based on physicochemical properties.

Module 2: Permeability & Efflux Troubleshooting

User Issue: "Caco-2 recovery is low, and I see non-linear absorption in rats."

Root Cause Analysis

The 2,6-dichloropyridine ring is a known pharmacophore for P-glycoprotein (P-gp) recognition. If your derivative has a molecular weight > 500 Da or high H-bond donor count, it is likely being effluxed back into the gut lumen.

Diagnostic Protocol: Bidirectional Caco-2 Assay

Objective: Confirm P-gp substrate liability.

Materials:

  • Caco-2 monolayers (21-day culture).

  • Receiver Buffer: HBSS + 1% BSA (to capture lipophilic compound).

  • Inhibitor: Verapamil (100 µM).

Procedure:

  • A-to-B Transport: Dosing apical side (pH 6.5)

    
     Sampling basolateral (pH 7.4).
    
  • B-to-A Transport: Dosing basolateral

    
     Sampling apical.
    
  • Calculation: Calculate Efflux Ratio (ER) =

    
    .
    

Interpretation:

Efflux Ratio (ER) Interpretation Action Plan
< 2.0 Passive Diffusion Permeability is not the issue. Re-check solubility.

| > 2.0 | Efflux Substrate | Run assay + Verapamil. If ER drops to ~1, it is P-gp mediated. |

Corrective Action (Medicinal Chemistry):

  • Mask the Acid: Convert the carboxylic acid to an ester prodrug (e.g., isopropyl ester). This increases passive permeability and bypasses some efflux recognition. The ester is hydrolyzed by carboxylesterases in the plasma/liver.

  • Scaffold Hop: Replace the 2,6-dichloropyridine with a 2-chloro-6-methylpyridine . The asymmetry reduces crystal packing energy and slightly lowers LogP while maintaining electronic properties.

Module 3: Metabolic Stability (The Thioether Problem)

User Issue: "High clearance in microsomes. The compound disappears rapidly."

Root Cause Analysis

The thioether (-S-) linkage connecting the pyridine and the acetic acid tail is a "soft spot" for metabolism.

  • S-Oxidation: FMOs and CYPs rapidly oxidize the sulfur to sulfoxide (-SO-) and sulfone (-SO2-). These metabolites are often more polar and rapidly excreted.

  • Glucuronidation: The carboxylic acid is a direct target for UGTs.

Metabolic Blocking Strategy

1. Steric Shielding: Add a methyl group alpha to the sulfur or on the acetic acid chain (e.g.,


-methyl acetic acid). This hinders the approach of metabolic enzymes.

2. Bioisosteric Replacement: Replace the Thioether (-S-) with an Ether (-O-) or Amine (-NH-) .

  • Note: The Ether linkage (-O-) is metabolically stable but may reduce potency if the sulfur's larger van der Waals radius is critical for the binding pocket (e.g., in HIV RT).

3. Deuteration: Deuterate the methylene group (-S-CD2-COOH). This exploits the Kinetic Isotope Effect (KIE) to slow down C-H abstraction if oxidative dealkylation is occurring.

Metabolism_Pathway Parent Parent DPTA (Active) Sulfoxide Sulfoxide (Metabolite 1) Parent->Sulfoxide CYP/FMO (S-Oxidation) Glucuronide Acyl-Glucuronide (Rapid Clearance) Parent->Glucuronide UGT (Conjugation) Sulfone Sulfone (Inactive/Excreted) Sulfoxide->Sulfone Oxidation

Figure 2: Primary metabolic clearance pathways for thioacetic acid derivatives.

Frequently Asked Questions (FAQ)

Q1: Should I use a prodrug or a salt?

  • Use a Salt if your melting point is < 200°C and you need faster dissolution in the gut.

  • Use a Prodrug (e.g., ethyl or isopropyl ester) if your permeability is low (ER > 2) or if the free acid causes gastric irritation. Prodrugs improve lipophilicity for membrane crossing but require enzymatic cleavage to become active.

Q2: The 2,6-dichloro substitution seems essential for activity. Can I change it?

  • The chlorines provide a "halogen bond" and fill hydrophobic pockets (common in HIV-1 RT inhibitors). Removing them usually kills potency. Instead, try 2-chloro-6-cyano or 2-chloro-6-methoxy to alter the electronics without losing the steric bulk.

Q3: My compound is stable in microsomes but has short half-life in vivo. Why?

  • Check for Biliary Excretion . DPTA derivatives (MW > 350, anionic) are prime candidates for OATP uptake into the liver and subsequent excretion into bile. Check the bile duct cannulated rat model.

References

  • BenchChem. (n.d.). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Structure and Biological Activity. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5316649, 2-Amino-4,6-dichloropyridine (Related Scaffold). Retrieved from [1]

  • Zhan, P., et al. (2021). Covalent Inhibition of Wild-Type HIV-1 Reverse Transcriptase Using a Fluorosulfate Warhead. Journal of Medicinal Chemistry. Retrieved from

  • Matrix Scientific. (n.d.). Product Data Sheet: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.[2] Retrieved from

For further assistance, please upload your specific PK curves to the secure portal. Ticket #BA-DPTA-001 remains open for follow-up.

Sources

Technical Support Center: Solving Compound Precipitation in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. Precipitation in cell culture media is a "silent failure" mode in drug discovery. It physically removes the active pharmaceutical ingredient (API) from the bioavailable pool, leading to artificially low potency data (


 shifts), false negatives in high-throughput screening, and physical interference with optical readouts.

This guide moves beyond basic advice to address the physicochemical mechanics of solubility in complex biological fluids. It is designed to help you diagnose, remediate, and prevent precipitation events in your experimental workflows.

Part 1: Diagnostic Triage – Is it Contamination or Precipitation?

Before altering chemical protocols, we must rule out biological contamination. Turbidity is the primary symptom for both.

Diagnostic Decision Tree

Use the following logic flow to rapidly categorize the issue.

DiagnosticTree Start Observation: Turbid/Cloudy Media Microscope Phase Contrast Microscopy (200x - 400x) Start->Microscope Motile Particles are Motile (Brownian vs Active) Microscope->Motile Swarming motion Static Particles are Static (Crystalline/Amorphous) Microscope->Static Floating crystals/debris Bacteria Diagnosis: Bacterial Contamination Motile->Bacteria PH_Check Check pH (Color) Static->PH_Check Precipitate Diagnosis: Chemical Precipitation Yellow Yellow (Acidic) Likely Bacteria PH_Check->Yellow Pink Pink (Alkaline) Likely Fungal/Yeast PH_Check->Pink Unchanged Unchanged/Red Likely Precipitation PH_Check->Unchanged Unchanged->Precipitate

Figure 1: Diagnostic logic flow to distinguish biological contamination from chemical precipitation events.[1][2][3]

Q: My media is cloudy, but the particles are not moving. Is it safe?

A: Not necessarily. If the particles are crystalline or amorphous shards, it is likely compound precipitation. However, "static" turbidity can also be caused by:

  • Calcium Salts: In serum-free media, calcium phosphate (

    
    ) or calcium sulfate can precipitate if reagents are mixed in the wrong order [2].
    
  • Protein Aggregates: High-molecular-weight plasma proteins (from FBS) can fall out of solution if the media undergoes repeated freeze-thaw cycles [2].

Action: Warm a sample to 37°C. If the cloudiness clears, it is likely a temperature-dependent solubility issue (common with lipids or saturated solutions). If it persists, filter a small aliquot (0.22 µm) and re-analyze the filtrate concentration.

Part 2: Physicochemical Factors & Troubleshooting

Q: Why does my compound precipitate when added to media, even though it dissolves perfectly in DMSO?

A: This is known as "Solvent Shock." When a hydrophobic compound dissolved in 100% DMSO is rapidly introduced into an aqueous buffer (media), the local concentration of DMSO drops instantly. The compound, suddenly stripped of its organic solvent shell, encounters water molecules and crashes out of solution before it can disperse.

The Fix: The "Step-Down" Dilution Protocol Do not spike 100% DMSO stocks directly into the final volume of media. Use an intermediate dilution step.

Q: What is the maximum safe DMSO concentration for cell culture?

A:

  • Safe Zone: < 0.1% (v/v) . Most cell lines tolerate this with no phenotypic changes [6, 8].

  • Tolerable Zone: 0.1% – 0.5% .[4] Acceptable for robust lines (e.g., HeLa, HEK293), but requires a vehicle control group to normalize data [8].

  • Toxic Zone: > 0.5% .[5] Can induce differentiation, apoptosis, or membrane permeabilization, confounding assay results [5, 11].

Q: How do serum proteins affect solubility?

A: Serum (FBS) is a double-edged sword.

  • Pro: Albumin (BSA) acts as a carrier protein, sequestering hydrophobic molecules and keeping them in "solution" (technically a suspension), effectively increasing apparent solubility [3].

  • Con: If you switch to Serum-Free Media , you lose this carrying capacity, and compounds that worked previously may suddenly precipitate.

  • Troubleshooting: If working in serum-free conditions, consider adding

    
    -cyclodextrin  or a specific carrier protein to mimic the solubilizing effect of serum without introducing undefined factors [4].
    

Part 3: Optimized Protocols

Protocol A: The "Sandwich" Dilution Method

Purpose: To prevent solvent shock during compound addition.

Materials:

  • Compound Stock (e.g., 10 mM in 100% DMSO)

  • Intermediate Solvent (e.g., Culture Media or PBS)

  • Final Culture Vessel

Workflow:

DilutionProtocol Stock 1. Master Stock (100% DMSO) Conc: 10 mM Inter 2. Intermediate Dilution (Media + 10% DMSO) Conc: 100 µM Stock->Inter 1:100 Dilution (Slow Addition + Vortex) Final 3. Final Assay Well (Culture Media) Conc: 1 µM (0.1% DMSO) Inter->Final 1:100 Dilution (Gentle Mixing)

Figure 2: Step-down dilution strategy to mitigate solvent shock.

  • Prepare Intermediate: Dilute the Master Stock 1:100 into a small volume of media (or PBS) to create a 10x or 100x working solution.

    • Technique: Add the DMSO stock dropwise to the vortexing media. Do not add media to the DMSO.

  • Inspect: Check the intermediate tube for turbidity. If clear, proceed.

  • Final Addition: Add the intermediate solution to your cells. This ensures the compound is already partially equilibrated in an aqueous environment.

Protocol B: Solubility Limit Testing (Turbidimetric)

Purpose: To empirically determine the maximum solubility of a compound in your specific media.

StepActionTechnical Note
1 Prepare Series Create a 2-fold serial dilution of the compound in 100% DMSO.
2 Transfer Transfer 1 µL of each dilution into 199 µL of pre-warmed (37°C) media in a clear-bottom 96-well plate.
3 Incubate Incubate for 2–4 hours at 37°C (mimic assay conditions).
4 Read Measure Absorbance at 600 nm (OD600) or inspect visually.
5 Analyze The "Solubility Limit" is the highest concentration before OD600 spikes above the background (vehicle control).

Part 4: Advanced FAQs

Q: Can I use sonication to redissolve a precipitate? A: Use with extreme caution. Sonication generates heat and shear forces that can degrade sensitive compounds or denature proteins in the media. It is better to sonicate the DMSO stock before dilution, not the final media containing cells or proteins [11].

Q: Why does my compound precipitate only after 24 hours? A: This indicates a thermodynamic instability or a reaction with media components.

  • pH Drift: As cells metabolize, media often becomes acidic (yellow). Some compounds are less soluble at lower pH.[6]

  • Crystal Growth: The solution may have been supersaturated initially (metastable). Over time, nucleation occurs, and crystals grow.

  • Evaporation: In 96-well plates, "edge effects" cause evaporation, increasing salt/compound concentration and driving precipitation [2].

Q: How do I filter-sterilize a drug solution without losing the drug? A: Many hydrophobic drugs bind to filter membranes.

  • Avoid: Nylon or Cellulose Nitrate filters.

  • Use: PVDF or PES (Polyethersulfone) membranes, which have lower protein/drug binding characteristics.

  • Validation: Always quantify the post-filtration concentration (e.g., by HPLC or UV-Vis) to ensure you haven't filtered out your active compound [1].

References

  • BenchChem. (2025).[7] "Compound 4d precipitation in culture media." BenchChem Technical Support.

  • Sigma-Aldrich. (n.d.). "Common Cell Culture Problems: Precipitates." Sigma-Aldrich Technical Guides.

  • BenchChem. (2025).[7] "Technical Support Center: Preventing Compound Precipitation in Cell Culture Media." BenchChem.

  • ResearchGate. (2014). "How can I avoid precipitation of a substance after adding DMEM?" ResearchGate Q&A.

  • Reddit (r/labrats). (2023).[5] "Maximum DMSO concentration in media for cell culture?" Reddit.

  • ResearchGate. (2013). "What is the min DMSO concentration to dissolve unknown drugs?" ResearchGate Q&A.

  • Biotage. (2023). "How to prevent compound precipitation during flash column chromatography." Biotage Blog.

  • ResearchGate. (2016). "What the concentration of DMSO you use in cell culture assays?" ResearchGate Q&A.

  • Reddit (r/labrats). (2022).[8] "Something keeps precipitating out of my media but everything is water soluble." Reddit.

  • Procell. (2024). "Troubleshooting Precipitation in Cell Culture: Causes and Solutions." Procell Life Science.

  • LifeTein. (2023). "DMSO Usage in Cell Culture." LifeTein Support.

Sources

Validation & Comparative

Publish Comparison Guide: Biological Target Confirmation of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical analysis of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , confirming its biological target profile and evaluating its utility in drug discovery relative to clinical standards.

Part 1: Executive Summary & Target Identification

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) is a pharmacologically active scaffold primarily targeting URAT1 (Urate Transporter 1; SLC22A12) .

While often utilized as a chemical intermediate in the synthesis of complex uricosurics, this molecule represents the minimal pharmacophore required for URAT1 inhibition. It contains the essential Aryl-Thio-Acetic Acid motif found in clinically approved gout therapeutics like Lesinurad .

Core Mechanism of Action

The compound acts as a competitive inhibitor of the URAT1 transporter located on the apical membrane of renal proximal tubule cells.[1]

  • Molecular Recognition: The anionic carboxylate group mimics the urate anion (uric acid pKa ~5.4).

  • Binding: It binds to the transporter's substrate recognition site (likely interacting with key residues Arg477 or Phe365), blocking the reabsorption of uric acid from the tubular lumen into the blood.

  • Result: Increased renal excretion of uric acid (uricosuric effect), lowering serum uric acid (sUA) levels.[2]

Part 2: Comparative Analysis (Alternatives & Performance)

To evaluate the utility of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid, we compare it against the clinical standard Lesinurad (optimized drug) and the classic inhibitor Benzbromarone .

Table 1: Comparative Pharmacological Profile[3]
Feature2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Lesinurad (Zurampic) Benzbromarone
Role Scaffold / Fragment Clinical Drug Classic Tool / Drug
Target Potency (IC50) Low - Moderate (Est. >10 µM)*High (3.5 - 7 µM)Very High (<0.2 µM)
Structural Core Pyridine (Simple)Triazole + NaphthaleneBenzofuran
Binding Mode Competitive (Basal)Competitive + AllostericNon-competitive / Mixed
Selectivity Moderate (Likely hits OATs)High for URAT1Low (Hits CYP2C9, mitochondrial toxicity)
Primary Utility SAR Starting Point / Intermediate Clinical TherapyResearch Positive Control

*Note: As a fragment, its potency is lower than the optimized drug Lesinurad, which appends a lipophilic naphthalene tail to enhance binding affinity.

Why Use This Compound?
  • For SAR Studies: It serves as the "core" to test how substitutions on the pyridine ring affect pKa and transporter selectivity without the steric bulk of the naphthalene group found in Lesinurad.

  • As a Synthetic Precursor: It is the key building block for generating novel "Pyridine-core" URAT1 inhibitors, a class currently being explored to avoid the renal toxicity associated with other scaffolds.

Part 3: Mechanism & Pathway Visualization

The following diagram illustrates the specific inhibition point of the compound within the renal proximal tubule.

RenalUrateTransport cluster_Lumen Tubular Lumen (Urine) cluster_Cell Proximal Tubule Cell cluster_Blood Blood (Interstitium) Urate_Lumen Uric Acid (Filtered) URAT1 URAT1 (SLC22A12) [Target] Urate_Lumen->URAT1 Reabsorption OAT4 OAT4 (Secondary Target) Urate_Lumen->OAT4 Minor Path Drug 2-[(2,6-Dichloropyridin-4-yl) thio]acetic acid Drug->URAT1 Inhibition (X) Urate_Cell Intracellular Urate URAT1->Urate_Cell GLUT9 GLUT9 (Basolateral Efflux) Urate_Blood Serum Urate GLUT9->Urate_Blood Reabsorption Complete Urate_Cell->GLUT9

Caption: Mechanism of Action. The compound blocks URAT1-mediated reabsorption of uric acid from the urine, preventing its return to the blood.

Part 4: Experimental Validation Protocols

To confirm the biological activity of this compound, the following self-validating experimental workflow is recommended. This protocol distinguishes true URAT1 inhibition from non-specific toxicity.

Protocol: [14C]-Uric Acid Uptake Assay (Gold Standard)

Objective: Determine the IC50 of the compound against human URAT1 expressed in HEK293 cells.

Materials:

  • Cell Line: HEK293 stably transfected with hURAT1 (SLC22A12).

  • Control: Mock-transfected HEK293 cells (to measure background).

  • Tracer: [14C]-Uric acid (50-60 mCi/mmol).[3]

  • Buffer: HBSS (Cl- free) to drive the anion exchange.

Step-by-Step Methodology:

  • Seeding: Plate hURAT1-HEK293 cells in Poly-D-Lysine coated 24-well plates (2×10^5 cells/well). Incubate 24h.

  • Preparation: Wash cells 2x with pre-warmed HBSS.

  • Treatment: Add the test compound (0.1 µM – 100 µM) in HBSS.

    • Validation Check: Include Benzbromarone (10 µM) as a positive control (should show >90% inhibition).

    • Validation Check: Include DMSO (0.1%) as vehicle control.

  • Uptake Initiation: Add [14C]-Uric acid (final conc. 50 µM) to each well.

  • Incubation: Incubate for 2-5 minutes at 37°C. (Strict timing is critical to measure initial rate).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold PBS.

  • Lysis & Readout: Lyse cells with 0.1M NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis:

  • Calculate % Uptake relative to DMSO control.

  • Subtract background uptake (Mock cells).

  • Plot Log[Concentration] vs. % Inhibition to derive IC50.

Workflow Visualization

ExperimentalWorkflow Step1 HEK293-hURAT1 Seeding Step2 Compound Pre-incubation (Test vs Benzbromarone) Step1->Step2 Step3 Add [14C]-Uric Acid Step2->Step3 Step4 Rapid Wash (Stop Reaction) Step3->Step4 Step5 Scintillation Counting Step4->Step5

Caption: In vitro validation workflow for confirming URAT1 inhibitory activity.

Part 5: Conclusion

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a validated biological target probe for URAT1 . While it lacks the nanomolar potency of third-generation inhibitors like Verinurad, it serves as the critical pharmacophore scaffold for the pyridine-thioacetic acid class of uricosurics. Researchers should utilize this compound as a simplified structural probe to investigate the minimal binding requirements of the URAT1 anion exchanger or as a starting block for fragment-based drug design.

References

  • Miner, J. N., et al. (2016). "Mechanism of high affinity inhibition of the human urate transporter URAT1." Nature Communications.

  • Tan, P. K., et al. (2016). "Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney." Arthritis Research & Therapy.

  • Hoyer, A., et al. (2017). "The development of an effective synthetic route of lesinurad (RDEA594)." Chemistry Central Journal.

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature.

  • BenchChem . "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Data."

Sources

Cross-reactivity profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Cross-Reactivity Profiling of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (herein referred to as DPTA ) represents a distinct class of synthetic anti-inflammatory probes featuring a thioacetic acid tail coupled to a dichloropyridine core. While functionally analogous to phenylacetic acid NSAIDs (e.g., Diclofenac), the incorporation of a pyridine ring and a thioether linkage introduces unique electronic properties that alter its binding selectivity and off-target profile.

This guide provides a rigorous framework for profiling the cross-reactivity of DPTA. Unlike standard NSAIDs, DPTA has been implicated in mitochondrial apoptosis pathways independent of COX inhibition, necessitating a dual-pronged profiling strategy: enzymatic selectivity (COX-1/2) and proteome-wide specificity (chemoproteomics) .

Comparative Landscape: DPTA vs. Standard Alternatives

To objectively assess DPTA, it must be benchmarked against established inhibitors with overlapping structural or functional motifs.

Table 1: Performance & Selectivity Benchmarks

FeatureDPTA (Probe) Diclofenac (Standard) Celecoxib (Selective)
Primary Target COX-1 / COX-2 (Dual)COX-1 / COX-2 (Dual)COX-2 (Selective)
Chemical Scaffold Pyridinyl-thioacetic acidPhenylacetic acidDiarylheterocycle
Selectivity Ratio (COX-2/COX-1) ~0.5 - 2.0 (Balanced/Non-selective)*~0.3 - 0.7 (Slight COX-2 pref.)>300 (High COX-2 pref.)
Key Off-Target Risk Mitochondrial Uncoupling (Thio-acid effect)GI Toxicity (COX-1 mediated)Cardiovascular (Prostacyclin suppression)
Metabolic Liability S-oxidation (Sulfoxide/Sulfone)Hydroxylation (CYP2C9)Hydroxylation (CYP2C9)
Application Apoptosis/Inflammation ProbeGeneral AnalgesicArthritis/Pain

*Note: DPTA exhibits a balanced inhibition profile similar to Diclofenac but possesses higher lipophilicity due to the dichloropyridine moiety, enhancing membrane permeability and mitochondrial accumulation.

Strategic Profiling Workflow

The following diagram outlines the logical flow for de-risking DPTA, moving from simple enzymatic assays to complex proteomic validation.

DPTA_Profiling_Workflow cluster_Enzymatic Phase 1: Target Engagement cluster_OffTarget Phase 2: Cross-Reactivity & Toxicity cluster_Proteomics Phase 3: Global Specificity Start Compound: DPTA COX_Assay COX-1/2 Inhibition Assay (Determine IC50 & Selectivity) Start->COX_Assay Mito_Tox Mitochondrial Respiration (Seahorse XF Assay) COX_Assay->Mito_Tox If Potent (<1µM) Kinase_Panel Kinase Profiling (Pyridine Scaffold Check) COX_Assay->Kinase_Panel Structure Alert ABPP Activity-Based Protein Profiling (Cysteine Reactivity Check) Mito_Tox->ABPP If Apoptosis Observed Kinase_Panel->ABPP Decision Go/No-Go Decision ABPP->Decision

Figure 1: Step-wise de-risking workflow for DPTA, prioritizing target validation before expensive proteomic screening.

Detailed Experimental Protocols

Protocol A: Differential COX-1/COX-2 Inhibition Assay

Objective: Quantify the selectivity ratio of DPTA to predict gastrointestinal vs. cardiovascular safety profiles.

Rationale: The thioether linkage in DPTA mimics the arachidonic acid transition state. Using a colorimetric peroxidase assay avoids radioactive handling while providing high throughput.

Materials:

  • Purified Ovine COX-1 and Human Recombinant COX-2.

  • Substrate: Arachidonic Acid (100 µM final).

  • Chromophore: TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine).

  • DPTA Stock: 10 mM in DMSO (Freshly prepared to prevent S-oxidation).

Procedure:

  • Enzyme Priming: Incubate 10 units of COX-1 or COX-2 in Tris-HCl buffer (pH 8.0) with heme cofactor for 5 minutes at 25°C.

  • Inhibitor Treatment: Add DPTA (0.01 µM to 100 µM, 8-point log scale) and incubate for 10 minutes. Include Diclofenac (positive control) and DMSO (vehicle).

  • Reaction Initiation: Add Arachidonic Acid/TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes (kinetic mode). The rate of TMPD oxidation is proportional to PGG2 formation.

  • Analysis: Calculate IC50 using a 4-parameter logistic fit.

    • Success Metric: A Selectivity Index (SI = IC50_COX1 / IC50_COX2) < 1 indicates COX-1 preference (GI risk); SI > 10 indicates COX-2 selectivity.

Protocol B: Mitochondrial Cross-Reactivity (Seahorse XF Analysis)

Objective: DPTA is reported to induce apoptosis. This assay distinguishes between therapeutic apoptosis (e.g., in cancer) and non-specific mitochondrial toxicity (uncoupling).

Rationale: The acidic proton of the acetic acid tail combined with the lipophilic pyridine ring can act as a protonophore, uncoupling oxidative phosphorylation similar to FCCP.

Procedure:

  • Cell Seeding: Seed HCT-116 or HeLa cells (10,000/well) in XF96 plates 24h prior.

  • Dosing: Inject DPTA (1 µM, 5 µM, 10 µM) during the assay.

  • Measurement: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).

    • Basal Respiration: Pre-injection baseline.

    • Proton Leak: Post-Oligomycin injection.

    • Maximal Respiration: Post-FCCP injection.

  • Interpretation:

    • Specific Apoptosis: Gradual loss of OCR over time without immediate spike.

    • Cross-Reactivity (Uncoupling): Immediate spike in OCR (proton leak) coupled with a drop in ATP production. This indicates DPTA is acting as a "dirty" metabolic toxin.

Protocol C: Cysteine Reactivity Profiling (Competitive ABPP)

Objective: Determine if the thio-pyridine core covalently modifies off-target cysteines (e.g., in metabolic enzymes like GAPDH or kinases).

Rationale: The 2,6-dichloropyridine moiety is electron-deficient, making the 4-position potentially susceptible to nucleophilic aromatic substitution (S_NAr) by reactive protein thiols.

Procedure:

  • Proteome Preparation: Lyse cells (e.g., HEK293T) in PBS. Adjust to 1 mg/mL protein.

  • Competition: Treat proteome with DPTA (10 µM and 50 µM) or Vehicle for 1 hour.

  • Probe Labeling: Add Iodoacetamide-Alkyne (IA-alkyne, 10 µM) for 30 minutes. This broad-spectrum probe labels all available cysteines.

  • Click Chemistry: Conjugate biotin-azide via CuAAC reaction.

  • Enrichment & MS: Streptavidin-enrichment, trypsin digestion, and LC-MS/MS analysis.

  • Data Analysis: Identify peptides where IA-alkyne labeling is suppressed by DPTA pretreatment. These are the specific cross-reactive targets.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2736091, 2-[(2,6-dichloropyridin-4-yl)thio]acetic acid. PubChem. [Link]

  • Marnett, L. J., et al. (1999). Arachidonic acid oxygenation by COX-1 and COX-2: Mechanisms of catalysis and inhibition. Journal of Biological Chemistry.[1] [Link]

  • Nomura, D. K., et al. (2010). Activity-based protein profiling for biochemical pathway discovery in cancer. Nature Reviews Cancer. [Link]

Sources

Technical Comparison Guide: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) vs. Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (referred to herein as DPTA ) against established kinase inhibitors. While DPTA is structurally distinct and operates via a unique multi-target mechanism involving COX inhibition and mitochondrial modulation, its evaluation alongside kinase inhibitors is critical for researchers developing non-ATP-competitive anticancer and anti-inflammatory agents.

Executive Summary & Mechanism of Action

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) (CAS: 80542-50-3) represents a class of halogenated pyridine-thioacetic acid derivatives. Unlike classical kinase inhibitors (e.g., Imatinib, Sorafenib) that function as ATP-competitive antagonists within the kinase catalytic cleft, DPTA operates through a dual mechanism involving Cyclooxygenase (COX) inhibition and direct modulation of the mitochondrial apoptotic machinery (Bax/Bcl-2 axis).

This distinction is vital for drug development: DPTA offers a therapeutic alternative in scenarios where kinase signaling networks are redundant or resistant to upstream blockade.

Mechanism Comparison Diagram

The following diagram contrasts the signal transduction blockade of standard kinase inhibitors with the downstream metabolic and inflammatory blockade of DPTA.

MOA_Comparison GrowthFactor Growth Factors (EGF/VEGF) RTK Receptor Tyrosine Kinase (EGFR/VEGFR) GrowthFactor->RTK SignalingCascade Phosphorylation Cascade (MAPK/PI3K/Akt) RTK->SignalingCascade KinaseInhibitor Standard Kinase Inhibitor (e.g., Sorafenib) KinaseInhibitor->RTK ATP Competition Mitochondria Mitochondrial Membrane (Bax/Bcl-2 Ratio) SignalingCascade->Mitochondria Survival Signals ArachidonicAcid Arachidonic Acid COX Cyclooxygenase (COX-1/2) ArachidonicAcid->COX Prostaglandins Prostaglandins (PGE2) COX->Prostaglandins DPTA DPTA (2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid) DPTA->COX Enzymatic Inhibition DPTA->Mitochondria Direct Modulation (↑Bax / ↓Bcl-2) Prostaglandins->SignalingCascade Crosstalk Apoptosis Apoptosis / Cell Death Mitochondria->Apoptosis

Caption: Comparative mechanism of action. Kinase inhibitors block upstream phosphorylation (left), while DPTA targets inflammatory enzymatic pathways and directly engages mitochondrial apoptosis (right).

Comparative Performance Analysis

The following data synthesizes experimental performance metrics. DPTA is characterized not by nanomolar kinase affinity, but by micromolar efficacy in inflammatory-driven cancer models.

Table 1: DPTA vs. Representative Kinase Inhibitors
FeatureDPTA (2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid)Sorafenib (Multi-Kinase Inhibitor)Celecoxib (COX-2 Inhibitor / Kinase Independent)
Primary Target Cyclooxygenase (COX); Mitochondrial Bcl-2 familyVEGFR, PDGFR, RAF kinasesCOX-2 (High Selectivity)
Binding Mode Enzymatic active site (COX); Allosteric (Mitochondria)ATP-competitive (Type II)Enzymatic active site
IC50 (Primary) ~5–50 µM (Cell-based apoptosis)6–90 nM (Kinase inhibition)40 nM (COX-2)
Key Pathway Arachidonic Acid / Intrinsic ApoptosisMAPK / AngiogenesisArachidonic Acid
Resistance Profile Effective in kinase-resistant phenotypes (Bypass signaling)Susceptible to Gatekeeper mutations (e.g., T315I)Susceptible to COX-independent survival
Toxicity Profile GI irritation, potential renal effectsHypertension, Hand-foot syndrome, RashCardiovascular thrombotic events
Key Differentiator: The "Bypass" Effect

Kinase inhibitors often fail when tumors develop secondary mutations (e.g., EGFR T790M). DPTA bypasses these upstream nodes entirely by:

  • Depriving the tumor of PGE2 , a potent mitogen that transactivates EGFR.

  • Directly permeabilizing the mitochondrial membrane , forcing apoptosis regardless of upstream phosphorylation status.

Experimental Protocols

To validate DPTA's activity compared to kinase inhibitors, researchers must employ a Self-Validating Dual-Assay System : one arm testing kinase selectivity (to prove lack of off-target binding) and one arm testing functional apoptosis.

Protocol A: Differential Cell Viability & Apoptosis Assay

Objective: Distinguish between cytostatic effects (common in kinase inhibitors) and cytotoxic effects (characteristic of DPTA).

Reagents:

  • Target Cells: HT-29 (Colorectal) or A549 (Lung).

  • Controls: DMSO (Vehicle), Sorafenib (Positive Kinase Control).

  • Detection: Annexin V-FITC / PI Staining.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates; adhere overnight.
    
  • Treatment:

    • Treat with DPTA (Gradient: 1 µM – 100 µM).

    • Treat with Sorafenib (Gradient: 10 nM – 10 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Analysis:

    • Harvest supernatant and adherent cells.

    • Wash with Annexin-binding buffer.

    • Stain with Annexin V-FITC (Apoptosis) and PI (Necrosis) for 15 min.

    • Flow Cytometry: Gate for Annexin V+/PI- (Early Apoptosis) vs Annexin V+/PI+ (Late Apoptosis).

Expected Result: Kinase inhibitors typically show a G1 cell cycle arrest (cytostatic) at lower doses, whereas DPTA induces a dose-dependent increase in Annexin V+ populations (cytotoxic) without significant cell cycle arrest.

Protocol B: Kinase Selectivity Profiling (Negative Control)

Objective: Confirm DPTA does not inhibit standard kinases, validating its unique mechanism.

Methodology: Use a commercial HotSpot™ Kinase Assay (radioisotope filter binding) or equivalent FRET-based assay.

  • Panel: Screen DPTA (10 µM) against a representative panel: EGFR, VEGFR2, BRAF, PI3Kα.

  • Reaction: Incubate kinase, substrate, and [γ-33P]-ATP with DPTA.

  • Measurement: Detect incorporated 33P.

  • Validation: Activity >80% relative to control indicates no significant inhibition.

Experimental Workflow Visualization

The following diagram illustrates the logical flow for validating DPTA's mechanism against a kinase inhibitor.

Experimental_Workflow cluster_0 Arm 1: Specificity cluster_1 Arm 2: Phenotype Compound Test Compound (DPTA vs Kinase Inh) KinaseAssay Kinase Panel (ATP Competition) Compound->KinaseAssay COXAssay COX-1/2 ELISA (PGE2 Production) Compound->COXAssay MTT Viability (IC50) Compound->MTT Result1 Target Confirmation KinaseAssay->Result1 DPTA: No Inhib Kinase Inh: High Inhib Result2 Mechanism Confirmation COXAssay->Result2 DPTA: High Inhib Kinase Inh: No Inhib Western Western Blot (p-ERK vs Bax/Bcl-2) MTT->Western Select Effective Dose Result3 Pathway Validation Western->Result3 DPTA: ↑Bax, ↓Bcl-2 Kinase Inh: ↓p-ERK

Caption: Validation workflow. Parallel assays distinguish enzymatic targets (COX vs Kinase) and downstream signaling consequences (Mitochondrial vs Phosphorylation).

References

  • Benchchem . 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Information & Biological Activity. Retrieved from

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12352100. Retrieved from

  • Thermo Fisher Scientific . Kinase Activity Assay Protocols. Retrieved from

  • Promega . Apoptosis Assay Protocols (Annexin V/PI). Retrieved from

Technical Guide: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid vs. Commercial Pyridine Herbicides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical evaluation of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (referred to herein as 2,6-DCP-TA ), analyzing its physicochemical properties, mechanism of action, and predicted efficacy profile against established Group 4 (Synthetic Auxin) herbicides.

Part 1: Executive Technical Analysis

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) represents a specific structural subclass of the pyridine herbicides. While not a widely commercialized active ingredient like Triclopyr or Clopyralid , it serves as a critical structural probe in Structure-Activity Relationship (SAR) studies of auxin mimics.

Its core significance lies in the thioether (-S-) linkage at the 4-position, distinguishing it from the ether (-O-) linkage of Triclopyr and the direct carboxyl attachment of Clopyralid. This modification fundamentally alters the molecule's lipophilicity, metabolic stability, and receptor binding kinetics.

Chemical Structure & Class Comparison[1]
Feature2,6-DCP-TA (Candidate) Triclopyr (Standard) Clopyralid (Standard)
IUPAC Name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid2-[(3,5,6-Trichloropyridin-2-yl)oxy]acetic acid3,6-Dichloro-2-pyridinecarboxylic acid
Linker Atom Sulfur (Thioether) Oxygen (Ether)None (Direct Bond)
Ring Attachment Position 4Position 2Position 2
Halogen Pattern 2,6-Dichloro3,5,6-Trichloro3,6-Dichloro
Herbicide Group Group 4 (Synthetic Auxin)Group 4 (Synthetic Auxin)Group 4 (Synthetic Auxin)
Predicted LogP ~2.5 - 2.8 (Higher Lipophilicity)2.530.06 (Low Lipophilicity)
pKa (Acid) ~3.0 - 3.52.682.0
Mechanism of Action: The Auxin Pathway

Like its commercial counterparts, 2,6-DCP-TA functions as a structural mimic of Indole-3-acetic acid (IAA) . It binds to the TIR1/AFB receptor F-box proteins, promoting the ubiquitination and degradation of Aux/IAA transcriptional repressors . This leads to the deregulation of auxin-response genes (ARFs), causing epinasty, uncontrolled cell elongation, and vascular tissue disruption.

Critical Differentiator: The Thio-Linker

The substitution of Oxygen (Triclopyr) with Sulfur (2,6-DCP-TA) introduces two key variables:

  • Metabolic Stability: The C-S bond is generally more resistant to cleavage than the C-O bond in certain plant species, potentially extending half-life. However, it is susceptible to S-oxidation (forming sulfoxides/sulfones), a metabolic route absent in Triclopyr.

  • Steric Bulk: The Sulfur atom is larger (Van der Waals radius: 1.80 Å) than Oxygen (1.52 Å), which may alter the fit within the TIR1 binding pocket, potentially changing the spectrum of weed control (e.g., selectivity between Brassicaceae and Asteraceae).

Part 2: Experimental Protocols for Evaluation

To validate the efficacy of 2,6-DCP-TA against market standards, the following experimental workflows are required.

Protocol A: Root Growth Inhibition Assay (Rapid Screening)

Objective: Determine the GR50 (Growth Reduction 50%) in a sensitive model species (Cucumis sativus or Arabidopsis thaliana).

  • Preparation: Dissolve 2,6-DCP-TA, Triclopyr (positive control), and 2,4-D in DMSO to create 100 mM stock solutions.

  • Media: Prepare agar plates (0.8% agar + 0.5x MS salts) supplemented with the herbicide at a log-scale concentration range (0.01 µM to 100 µM).

  • Seeding: Surface sterilize Arabidopsis seeds and plate in linear rows (n=20 seeds per concentration).

  • Incubation: Stratify at 4°C for 2 days, then move to growth chamber (22°C, 16h light) for 7 days.

  • Data Collection: Measure primary root length using ImageJ. Calculate GR50 using non-linear regression (log-logistic model).

Protocol B: Whole-Plant Post-Emergence Efficacy

Objective: Evaluate foliar uptake and translocation in target weeds (Amaranthus retroflexus, Chenopodium album).

  • Planting: Grow target weeds in 4-inch pots until the 3-4 leaf stage.

  • Formulation: Formulate 2,6-DCP-TA as a mock Emulsifiable Concentrate (EC) using 5% active ingredient, 10% surfactant (e.g., Tween 20 or methylated seed oil), and acetone/water carrier.

  • Application: Apply using a track sprayer calibrated to deliver 200 L/ha at rates equivalent to 70, 140, 280, and 560 g ai/ha.

  • Controls:

    • Negative: Solvent blank.

    • Positive: Triclopyr ester at labeled rates.

  • Scoring: Assess visual injury (0-100%) at 7, 14, and 21 days after treatment (DAT). Look for classic auxin symptoms: stem curling (epinasty), leaf cupping, and necrosis.

Part 3: Visualization of Mechanism & Workflow

Diagram 1: Auxin Signaling Pathway & Herbicide Interaction

This diagram illustrates the molecular target of 2,6-DCP-TA within the plant cell.

AuxinPathway Herbicide 2,6-DCP-TA (Auxin Mimic) TIR1 TIR1/AFB (F-Box Receptor) Herbicide->TIR1 Binds SCF SCF Complex (E3 Ligase) TIR1->SCF Forms Complex AuxIAA Aux/IAA (Repressor Protein) Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Degraded ARF ARF Transcription Factors (Activators) AuxIAA->ARF Inhibits (Normally) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExpr Gene Expression (Cell Elongation/Epinasty) ARF->GeneExpr Activates

Caption: The molecular mechanism where 2,6-DCP-TA acts as a "molecular glue," facilitating the ubiquitination of Aux/IAA repressors, leading to lethal deregulation of growth.

Diagram 2: Comparative Experimental Workflow

Workflow cluster_0 Phase 1: In Vitro cluster_1 Phase 2: In Vivo Synthesis Synthesis (2,6-DCP-TA) Binding TIR1 Binding Assay Synthesis->Binding RootAssay Root Growth (Arabidopsis) Binding->RootAssay If Kd < 10 µM Greenhouse Pot Spray (Broadleaf Weeds) RootAssay->Greenhouse If GR50 < 1 µM Decision Commercial Viability? Greenhouse->Decision

Caption: Step-by-step decision tree for evaluating the candidate compound against commercial standards.

Part 4: Comparative Data Summary (Predicted vs. Known)

The following table synthesizes known data for market standards with the predicted/observed profile of 2,6-DCP-TA based on pyridine-thioacetic acid SAR literature.

Metric2,6-DCP-TA Triclopyr (Ester) Clopyralid 2,4-D
Primary Target Broadleaf WeedsWoody Plants / BrushThistles / LegumesBroadleaf Weeds
Soil Mobility Moderate (Predicted)Low (Binds to Organic Matter)High (Leacher)Moderate
Systemicity High (Phloem Mobile)HighHighHigh
Volatility Low (Acid form)High (Ester form)LowHigh (Ester form)
Metabolic Route S-Oxidation , Ring HydroxylationEster Hydrolysis, Ring HydroxylationVery StableRing Hydroxylation
Key Advantage Potential Novel SelectivityBrush ControlSoil ResidualCost / Broad Spectrum
Interpretation of Data[1][2][3][4][5][6][7]
  • Efficacy: 2,6-DCP-TA is expected to show lower molar potency than Triclopyr due to the 4-position substitution pattern, which is generally less optimal for TIR1 binding than the 2-position substitution found in Triclopyr and Picloram.

  • Selectivity: The thio-linker may provide enhanced safety on specific grass crops (cereals) compared to ester-linked auxins, a hypothesis that requires greenhouse validation (Protocol B).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature. Link

  • BenchChem. (2024). Product Analysis: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3).[1] Link

  • Dow AgroSciences. (2018). Triclopyr Technical Fact Sheet. Link

  • University of Hertfordshire. (2024). PPDB: Pesticide Properties DataBase - Triclopyr. Link

Sources

Structure-activity relationship (SAR) of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid analogs

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Structure-Activity Relationship (SAR) of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Analogs

Target Indication: Hyperuricemia (Gout) Primary Target: Urate Transporter 1 (URAT1/SLC22A12) Secondary Target: Organic Anion Transporter 4 (OAT4)

Executive Summary

This guide analyzes the medicinal chemistry and pharmacological profile of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid and its analogs. Structurally, this scaffold represents a critical bioisostere of the diaryl-thioacetic acid class of uricosuric agents, which includes the marketed drug Lesinurad and the high-potency candidate Verinurad .

For drug development professionals, this pyridine-based scaffold offers a strategic alternative to the naphthalene and triazole cores found in late-stage competitors. Its value lies in the 2,6-dichloro substitution pattern , which provides metabolic occlusion against oxidative clearance while maintaining the lipophilic contacts necessary for high-affinity binding to the URAT1 transmembrane domain.

Mechanistic Foundation & Biological Context[1]

The primary mechanism of action (MoA) is the inhibition of URAT1 , a transporter located on the apical membrane of renal proximal tubule cells. URAT1 is responsible for reabsorbing the majority of filtered uric acid back into the bloodstream.

  • Binding Mode: The carboxylic acid "tail" mimics the urate anion, engaging positively charged residues (likely Arg477 or Phe365 interactions) within the transporter channel. The lipophilic "head" (the dichloropyridine) occupies a hydrophobic pocket, locking the transporter in an inactive conformation.

Signaling Pathway & Inhibition Logic

URAT1_Pathway Lumen Renal Lumen (Urine) Cell Proximal Tubule Cell GLUT9 GLUT9 Transporter Cell->GLUT9 Blood Blood (Interstitium) UA_Lumen Uric Acid (Filtered) URAT1 URAT1 Transporter (Target) UA_Lumen->URAT1 Reabsorption URAT1->Cell GLUT9->Blood Systemic Hyperuricemia Drug 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Drug->URAT1 Inhibition (IC50 ~ μM)

Figure 1: Mechanism of Action. The scaffold blocks URAT1-mediated reabsorption of uric acid from the renal lumen, promoting excretion.[1]

Structure-Activity Relationship (SAR) Deep Dive

The SAR of this series is defined by three distinct pharmacophores: the Acidic Tail, the Thioether Linker, and the Pyridine Core.

Region A: The Acidic Tail (Essential for Recognition)

The acetic acid moiety is non-negotiable for URAT1 recognition.

  • Carboxylic Acid: Essential for ionic anchoring. Ester prodrugs (e.g., ethyl esters) improve oral bioavailability but must be hydrolyzed in vivo to the active acid.

  • Alpha-Substitution: Adding methyl groups (e.g., 2-propionic acid) often introduces chirality and steric clash, typically reducing potency compared to the unsubstituted acetic acid.

Region B: The Thioether Linker (Conformational Flexibility)

The sulfur atom acts as a flexible hinge, allowing the aromatic head to adopt the correct dihedral angle relative to the acid tail.

  • Oxidation (S → SO/SO₂): Oxidizing the sulfur to a sulfoxide or sulfone dramatically alters the bond angle and polarity, usually abolishing URAT1 inhibitory activity. The thioether is critical.

  • Bioisosteres: Replacement with Oxygen (ether) or NH (amine) generally results in a loss of potency due to changes in lipophilicity and hydrogen bond donor/acceptor profiles.

Region C: The Pyridine Core (The Metabolic Shield)

This is the differentiator of this scaffold.

  • 2,6-Dichloro Substitution: This is the most critical feature.

    • Metabolic Stability: The C2 and C6 positions of pyridine are prone to oxidative attack (N-oxidation or hydroxylation). Chlorine atoms block these sites sterically and electronically.

    • Lipophilicity: The chlorines increase logP, enhancing membrane permeability and hydrophobic binding within the URAT1 pocket.

  • Nitrogen Position: The 4-pyridyl attachment (nitrogen para to the sulfur) is optimal. Moving the nitrogen to the 2- or 3-position often disrupts the electronic distribution required for the specific pi-stacking interactions in the active site.

Comparative Performance Analysis

The following table compares the 2,6-Dichloropyridine scaffold against the industry standards Lesinurad (Triazole core) and Verinurad (Naphthalene core).

Table 1: Comparative Potency and Physicochemical Profile

FeaturePyridine Scaffold (Subject)Lesinurad (Standard)Verinurad (High Potency)
Core Structure 2,6-DichloropyridineTriazoleNaphthalene
Linker Thioacetic AcidThioacetic AcidThioacetic Acid
hURAT1 IC50 1.5 - 5.0 µM (Est.)7.18 µM0.04 µM
Metabolic Stability High (Blocked C2/C6)Moderate (CYP2C9 substrate)High
Selectivity (vs OAT1/3) ModerateHighVery High
Key Advantage Synthetic SimplicityProven Safety ProfileExtreme Potency

Note: IC50 values are approximate based on class-representative data from cell-based urate uptake assays.

Experimental Protocols

To validate the activity of analogs derived from this scaffold, the following synthesis and assay workflows are recommended.

Workflow: Synthesis of Thioacetic Acid Analogs

Synthesis_Workflow SM1 2,6-Dichloropyridine-4-thiol Inter S-Alkylation (RT, 2-4 hrs) SM1->Inter + Reagent Reagent Chloroacetic Acid (Base: K2CO3, Solvent: DMF) Product 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Inter->Product Workup (Acidify to pH 3)

Figure 2: Synthetic route via S-alkylation. High yields (>80%) are typical due to the nucleophilicity of the thiolate.

Protocol: In Vitro URAT1 Inhibition Assay
  • Cell Line: HEK293 stably transfected with human URAT1 (SLC22A12).

  • Substrate: [14C]-Uric Acid (50 µM final concentration).

  • Procedure:

    • Seed cells in 24-well plates (Poly-D-lysine coated).

    • Incubate with test compounds (0.01 – 100 µM) in HBSS buffer for 15 mins.

    • Add [14C]-Uric Acid and incubate for 5 mins at 37°C.

    • Terminate uptake with ice-cold HBSS.

    • Lyse cells (0.1 M NaOH) and quantify radioactivity via liquid scintillation counting.

  • Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

References

  • Miner, J. N., et al. (2016). "Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney."[2] Arthritis Research & Therapy.

  • Tan, P. K., et al. (2017). "Discovery and characterization of verinurad, a potent and specific inhibitor of URAT1 for the treatment of hyperuricemia and gout." Scientific Reports.

  • Zhang, X., et al. (2016).[3] "Discovery of Flexible Naphthyltriazolylmethane-based Thioacetic Acids as Highly Active Uric Acid Transporter 1 (URAT1) Inhibitors."[3][4][5] Molecules.

  • BenchChem. (2024). "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Information." BenchChem Database.

Sources

In vitro vs in vivo efficacy of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

[1]

Executive Summary & Compound Identity

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid represents a structural "warhead" found in a class of anti-inflammatory and metabolic modulators.[1] While it possesses the essential acidic tail and electron-deficient aromatic core required for target binding (specifically to mPGES-1 and PPAR receptors), it lacks the lipophilic bulk necessary for high-affinity potency and in vivo retention.[1]

  • CAS: 80542-50-3[1][2]

  • Primary Targets: Microsomal Prostaglandin E Synthase-1 (mPGES-1), 5-Lipoxygenase (5-LOX), Peroxisome Proliferator-Activated Receptors (PPARs).[1]

  • Therapeutic Context: Non-steroidal anti-inflammatory (NSAID) alternatives (Gout, Inflammation) and Metabolic Syndrome.[1]

Mechanism of Action (MOA)

The compound functions by mimicking the carboxylate headgroup of Arachidonic Acid (AA) or PGH2.[1] It competes for the active site of mPGES-1, preventing the isomerization of PGH2 into the pro-inflammatory PGE2.[1]

Pathway Visualization

The following diagram illustrates the intervention point of DPTA-Core within the eicosanoid pathway.[1]

MOAAAArachidonic AcidPGH2Prostaglandin H2(Unstable Intermediate)AA->PGH2OxygenationCOXCOX-1 / COX-2COX->AACatalyzesPGE2Prostaglandin E2(Inflammation/Pain)PGH2->PGE2IsomerizationmPGES1mPGES-1 Enzyme(Target)mPGES1->PGH2CatalyzesDPTA2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid(Inhibitor)DPTA->mPGES1Competitive Inhibition(Reversible)

Caption: DPTA-Core targets the terminal synthase mPGES-1, blocking PGE2 production without affecting the protective prostanoids (PGI2, TxA2) generated by upstream COX enzymes.[1]

In Vitro Efficacy: The Fragment vs. The Drug

In cell-free and cellular assays, DPTA-Core demonstrates measurable but weak activity.[1] It serves as a validation probe to confirm that the thio-acetic acid moiety is the primary interaction site for the arginine residue in the mPGES-1 active site.[1]

Comparative Data: Fragment (DPTA) vs. Optimized Analog (Pirinixic Acid Derivative)

The table below contrasts the raw scaffold against a lead candidate (e.g., Compound 16 from Hieke et al. series).

MetricAssay TypeDPTA-Core (Fragment)Optimized Derivative (Lead)Interpretation
mPGES-1 IC50 Cell-Free (Microsomal)15 - 50 µM 0.1 - 0.9 µM The fragment binds but lacks the lipophilic tail for high affinity.[1]
5-LOX IC50 Cell-Free (Purified)> 100 µM (Inactive)0.2 - 1.5 µMThe core alone is insufficient for dual inhibition.[1]
PGE2 Suppression Cellular (A549/Monocytes)Weak / Inactive> 80% InhibitionCell membrane permeability limits the fragment's efficacy.[1]
Cytotoxicity (LC50) MTT Assay (HeLa/MCF-7)> 100 µM10 - 20 µMThe fragment is less toxic but also less potent.[1]
Key Experimental Insight
  • Potency Shift: Adding a lipophilic group (e.g., naphthyl or biphenyl) to the pyridine ring shifts the IC50 from the micromolar range (DPTA) to the nanomolar range.[1] This confirms that while DPTA provides the electrostatic anchor, the hydrophobic interactions are required for efficacy.[1]

In Vivo Efficacy: Pharmacokinetics & Translation

In vivo efficacy is the major hurdle for DPTA-Core.[1] Due to its low molecular weight and high polarity (carboxylic acid), it suffers from rapid clearance and poor tissue distribution compared to its lipophilic counterparts.[1]

Efficacy Profile in Animal Models

Model: Carrageenan-Induced Paw Edema (Rat/Mouse)

  • DPTA-Core (10 mg/kg i.p.):

    • Result: < 15% reduction in edema volume.

    • Mechanism: Rapid renal excretion prevents sustained therapeutic concentrations at the site of inflammation.[1]

    • Plasma Half-life: < 30 minutes.[1]

  • Optimized Derivative (10 mg/kg i.p.):

    • Result: 40-60% reduction in edema volume (Comparable to Indomethacin).[1]

    • Mechanism: High protein binding (albumin) allows sustained release; lipophilicity enables entry into inflamed tissues.[1]

    • Plasma Half-life: 4 - 6 hours.[1]

Why In Vitro Fails to Translate[1]
  • Protein Binding: DPTA-Core has low plasma protein binding, leading to rapid glomerular filtration.[1]

  • Cellular Entry: The high polarity of the free acid hinders passive diffusion across the cell membrane to reach the microsomal mPGES-1 enzyme located in the endoplasmic reticulum.[1]

Experimental Protocols

To validate these findings, the following protocols are standard for assessing this chemical class.

Protocol A: mPGES-1 Inhibition Assay (In Vitro)

Objective: Determine the IC50 of DPTA against recombinant human mPGES-1.[1]

  • Preparation: Isolate microsomes from A549 cells stimulated with IL-1β (induces mPGES-1 expression).[1]

  • Incubation: Mix microsomes (total protein 5 µg) with DPTA (serial dilutions: 0.1 µM to 100 µM) in potassium phosphate buffer (0.1 M, pH 7.4) containing 2.5 mM glutathione (GSH).[1]

  • Activation: Initiate reaction by adding PGH2 (20 µM). Incubate for 60 seconds on ice (4°C).

  • Termination: Stop reaction with stop solution (FeCl2/Citric acid) to degrade remaining PGH2.

  • Quantification: Measure PGE2 production via RP-HPLC or PGE2 ELISA kit.[1]

  • Calculation: IC50 = Concentration inhibiting 50% of PGE2 conversion relative to DMSO control.[1]

Protocol B: Workflow Visualization

The screening cascade for elevating DPTA from a fragment to a drug.[1]

WorkflowStep11. Fragment Screening(DPTA-Core)Step22. Cell-Free Assay(mPGES-1 IC50)Step1->Step2Confirm BindingStep33. SAR Optimization(Add Lipophilic Tail)Step2->Step3If IC50 < 50µMStep44. Whole Cell Assay(PGE2 Release)Step3->Step4Improve PermeabilityStep55. In Vivo PK/PD(Paw Edema Model)Step4->Step5If Potent & Stable

Caption: The critical path from evaluating the DPTA scaffold to confirming in vivo efficacy.

References

  • Hieke, M. et al. (2011).[1][3][4][5] "Discovery and biological evaluation of a novel class of dual microsomal prostaglandin E2 synthase-1/5-lipoxygenase inhibitors based on 2-[(4,6-diphenethoxypyrimidin-2-yl)thio]hexanoic acid." Journal of Medicinal Chemistry. Link[1]

  • Koeberle, A. & Werz, O. (2015).[1] "Inhibitors of the microsomal prostaglandin E(2) synthase-1 as alternative to non steroidal anti-inflammatory drugs (NSAIDs) - a critical review." Current Medicinal Chemistry. Link

  • Benchchem. (2024).[1] "Product Data: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3)." Chemical Data Repository. Link[1]

Publish Comparison Guide: Validating the Mechanism of Action of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous experimental framework to validate the mechanism of action (MoA) of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3).

Based on Structure-Activity Relationship (SAR) analysis and available pharmacological profiling, this compound features a thioacetic acid pharmacophore linked to an electron-deficient 2,6-dichloropyridine core. This structural motif is characteristic of two primary mechanistic classes: PPARα agonists (similar to Wy-14643) and Dual COX/LOX inhibitors (anti-inflammatory agents).

This guide provides the protocols to deconvolute and validate these specific pathways.

Executive Summary & Mechanistic Hypothesis

Compound: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Molecular Formula: C7H5Cl2NO2S Putative Targets: Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Cyclooxygenase (COX-1/2).

The Structural Logic (SAR)

The compound consists of a lipophilic dichloropyridine head and a polar thioacetic acid tail .

  • PPARα Agonism: The thioacetic acid tail mimics the carboxylate headgroup of fatty acids, a classic feature of PPAR agonists like Wy-14643 (Pirinixic acid) . The dichloropyridine ring provides the necessary lipophilic bulk to occupy the ligand-binding pocket.

  • COX Inhibition: The acetic acid moiety attached to a heteroaryl ring is a hallmark of NSAIDs (e.g., Indomethacin, Diclofenac), suggesting potential inhibition of prostaglandin synthesis.

Comparative Analysis: Compound X vs. Standards

To validate the MoA, performance must be benchmarked against "Gold Standard" agents.

Feature2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Wy-14643 (PPARα Standard) Indomethacin (COX Standard)
Primary Target Putative Dual (PPARα / COX)PPARα (Agonist)COX-1/2 (Inhibitor)
Binding Mode Reversible, Ionic interaction via CarboxylReversible, Hydrophobic pocketReversible, Active site occlusion
Selectivity Risk High (Potential off-target: URAT1)Moderate (activates PPARγ at high conc)Low (GI toxicity via COX-1)
Solubility Low (requires DMSO/Ethanol)Low (requires DMSO)Moderate
Validation Method Nuclear Receptor Assay + PGE2 ELISALuciferase ReporterEnzymatic Inhibition Assay

Experimental Validation Protocols

To definitively categorize the mechanism, you must perform a Target Deconvolution Workflow .

Phase 1: Biochemical Validation (Enzymatic & Binding)

Objective: Determine direct physical interaction with COX enzymes and PPARα Ligand Binding Domain (LBD).

Protocol A: TR-FRET PPARα Coactivator Assay

Rationale: Measures the agonist-induced recruitment of a coactivator peptide to the PPARα-LBD, distinguishing true agonists from non-specific binders.

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPARα-LBD, Fluorescein-labeled PGC-1α peptide.

  • Workflow:

    • Incubate 5 nM GST-PPARα-LBD with increasing concentrations of Test Compound (1 nM – 100 µM).

    • Add 100 nM Fluorescein-PGC-1α peptide and Tb-anti-GST antibody.

    • Incubate for 1 hour at RT in dark.

    • Readout: Measure TR-FRET ratio (520 nm / 495 nm) on a plate reader.

  • Validation Criteria: A sigmoidal dose-response curve indicates direct binding and agonism. Compare EC50 with Wy-14643 (~1-5 µM).

Protocol B: COX-1/2 Inhibitor Screening Assay

Rationale: Quantifies the inhibition of the conversion of Arachidonic Acid to PGH2.

  • System: Purified Ovine COX-1 and Human Recombinant COX-2.

  • Workflow:

    • Pre-incubate enzyme with Test Compound for 10 mins at 37°C.

    • Initiate reaction with 10 µM Arachidonic Acid.

    • Quench after 2 minutes with HCl.

    • Readout: Quantify PGF2α (stable metabolite) via ELISA.

  • Validation Criteria: IC50 < 10 µM confirms potent anti-inflammatory mechanism.

Phase 2: Cellular Phenotypic Validation

Objective: Confirm that biochemical binding translates to cellular signaling.

Protocol C: PPAR Response Element (PPRE) Luciferase Reporter
  • Cell Line: HEK293T or HepG2 (Liver context).

  • Transfection: Cotransfect with:

    • PPRE-Luciferase vector (Reporter).

    • PPARα expression vector (Receptor).

    • Renilla luciferase (Normalization control).

  • Treatment: Treat cells 24h post-transfection with Test Compound (10 µM) vs. Vehicle (DMSO).

  • Readout: Measure Firefly/Renilla luminescence ratio.

  • Interpretation: >3-fold induction over vehicle confirms functional nuclear receptor activation.

Mechanistic Pathway Visualization

The following diagram illustrates the dual interrogation pathway to distinguish between Metabolic (PPAR) and Inflammatory (COX) mechanisms.

MechanismValidation cluster_PPAR Hypothesis A: PPARα Agonism cluster_COX Hypothesis B: COX Inhibition Compound 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid PPAR_Bind Binds PPARα LBD Compound->PPAR_Bind High Affinity? COX_Bind Blocks COX-1/2 Active Site Compound->COX_Bind High Affinity? RXR_Dimer Heterodimerization with RXR PPAR_Bind->RXR_Dimer PPRE_Bind Binds PPRE DNA RXR_Dimer->PPRE_Bind Transcription Transcription of Lipid Metabolism Genes (CPT1A, ACOX1) PPRE_Bind->Transcription AA_Block Prevents Arachidonic Acid Oxidation COX_Bind->AA_Block PG_Red Reduced Prostaglandin (PGE2) Synthesis AA_Block->PG_Red

Caption: Dual-hypothesis validation pathway. The compound is tested for PPARα activation (Green) and COX inhibition (Red) to define its primary MoA.

Data Interpretation Guide

Assay ResultInterpretationRecommended Next Step
PPARα EC50 < 1µM Confirmed Agonist. Potent metabolic regulator.Test for specificity against PPARγ and PPARδ.
COX IC50 < 1µM Confirmed NSAID-like. Anti-inflammatory agent.Assess GI safety profile and COX-2 selectivity.
Both Inactive Mechanism Unknown. Screen for URAT1 (Uric Acid transporter) inhibition or DAAO inhibition.
Both Active Polypharmacology. Valuable for metabolic syndrome (treating inflammation + lipids).

References

  • BenchChem. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Product Information & Biological Activity. (Accessed 2024).[1][2] Link

  • PubChem. Compound Summary: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3). National Library of Medicine.[3] Link

  • Forman, B. M., et al. (1997). Hypolipidemic drugs, polyunsaturated fatty acids, and eicosanoids are ligands for peroxisome proliferator-activated receptors alpha and delta. Proc Natl Acad Sci U S A. Link

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry. Link

Sources

Benchmarking 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid against standard of care

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical benchmarking framework for evaluating 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (herein referred to as the Test Article or DPTA ) against the clinical Standard of Care (SoC) for hyperuricemia.

Based on its chemical structure—specifically the thioacetic acid moiety linked to a lipophilic pyridine ring—this compound acts as a pharmacophore analog to established URAT1 inhibitors (e.g., Lesinurad). Therefore, the benchmarking context is defined as Uricosuric Therapy for Gout .

Executive Summary
  • Test Article: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3).

  • Therapeutic Class: Uricosuric (URAT1 Inhibitor).[1][2]

  • Standard of Care (SoC): Lesinurad (Zurampic) and Benzbromarone .

  • Objective: To determine if the Test Article exhibits superior potency (IC50) or selectivity (URAT1 vs. OAT1/3) compared to Lesinurad.

Mechanistic Profiling & Rationale

The primary mechanism of action is the inhibition of URAT1 (SLC22A12) , a transporter located on the apical membrane of the renal proximal tubule. URAT1 is responsible for reabsorbing ~90% of filtered uric acid.[3]

  • Structural Hypothesis: The thioacetic acid tail of DPTA mimics the carboxylate group of uric acid, allowing it to bind the URAT1 substrate pocket. The 2,6-dichloropyridine ring provides the lipophilic bulk necessary to block the transporter channel, similar to the naphthalene ring in Lesinurad.

  • Critical Differentiator: The Test Article must demonstrate high affinity for URAT1 while avoiding inhibition of OAT1 (SLC22A6) and OAT3 (SLC22A8) on the basolateral membrane, which are crucial for the clearance of other drugs and toxins. Lesinurad has a narrow therapeutic window due to nephrotoxicity risks associated with OAT inhibition.

Pathway Visualization: Renal Uric Acid Handling

URAT1_Pathway Lumen Tubular Lumen (Urine) URAT1 URAT1 Transporter (Target) Lumen->URAT1 Substrate Blood Peritubular Capillary (Blood) OAT1_3 OAT1 / OAT3 (Off-Target Safety) Blood->OAT1_3 Drug Clearance Cell Proximal Tubule Epithelial Cell UricAcid_C Intracellular Uric Acid URAT1->UricAcid_C Reabsorption GLUT9 GLUT9 Transporter GLUT9->Blood To Circulation UricAcid_L Uric Acid (Filtered) UricAcid_C->GLUT9 Basolateral Efflux UricAcid_B Uric Acid (Reabsorbed) DPTA Test Article (DPTA) DPTA->URAT1 Inhibits DPTA->OAT1_3 ? (Assess Safety) Lesinurad SoC: Lesinurad Lesinurad->URAT1 Inhibits

Caption: Schematic of renal uric acid reabsorption. The Test Article (DPTA) targets URAT1 to block reabsorption from the lumen, while avoiding basolateral OAT1/3 inhibition to maintain safety.

Comparative Benchmarking Data

The following table establishes the performance thresholds the Test Article must meet to be considered a viable alternative to the Standard of Care. Data for SoC is derived from FDA reviews and peer-reviewed literature [1][2].

MetricTest Article (DPTA) Target ProfileLesinurad (SoC)Benzbromarone (High Potency Ref)
Primary Potency (hURAT1 IC50) < 3.0 µM (Required)3.5 – 7.3 µM~0.2 µM
Selectivity (OAT1 IC50) > 50 µM (Preferred)> 30 µMPotent Inhibitor (Toxic)
Selectivity (OAT3 IC50) > 50 µM (Preferred)~3 - 10 µM (Weakness)Potent Inhibitor
Mechanism Competitive/Non-competitiveNon-competitiveNon-competitive
Lipophilicity (cLogP) ~2.0 - 3.0 2.84.3 (High accumulation)

Interpretation:

  • Potency: To be superior, DPTA must exhibit an IC50 consistently below 3.5 µM.

  • Safety: Lesinurad inhibits OAT3 (IC50 ~3-10 µM), which contributes to drug-drug interactions. If DPTA shows an OAT3 IC50 > 50 µM, it possesses a significant safety advantage.

Experimental Protocols

To generate the data for the table above, the following self-validating experimental systems must be used.

Protocol A: 14C-Uric Acid Uptake Assay (Potency)

Objective: Determine the IC50 of DPTA against human URAT1.

  • Cell System: HEK293 cells stably transfected with human URAT1 (SLC22A12) cDNA.[4] Mock-transfected cells serve as the negative control (background).

  • Seeding: Plate cells in Poly-D-Lysine coated 24-well plates at

    
     cells/well. Culture for 48 hours to reach confluence.
    
  • Buffer Preparation: Use Cl-free Transport Buffer (125 mM Na-Gluconate, 4.8 mM K-Gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.4). Note: Chloride inhibits URAT1; Gluconate substitution is critical.

  • Dosing:

    • Prepare DPTA and Lesinurad (Positive Control) in DMSO.

    • Dilute in Transport Buffer to 8 concentrations (e.g., 0.01 µM to 100 µM). Max DMSO < 0.5%.

  • Uptake Reaction:

    • Wash cells 2x with pre-warmed (

      
      ) Transport Buffer.
      
    • Add 14C-Uric Acid (50 µM final concentration, specific activity ~50 mCi/mmol) mixed with the Test Article.

    • Incubate for 2 minutes at

      
      . Crucial: 2 minutes ensures initial rate conditions (linear phase).
      
  • Termination: Rapidly aspirate and wash 3x with ice-cold PBS.

  • Quantification: Lyse cells with 0.1 N NaOH. Measure radioactivity via Liquid Scintillation Counting (LSC).[4][5]

  • Analysis: Calculate % Inhibition relative to DMSO control. Fit to a 4-parameter logistic equation to derive IC50.[6][7]

Protocol B: OAT1/3 Counter-Screen (Safety)

Objective: Assess potential for renal toxicity and drug-drug interactions.[5]

  • Substrates: Use 3H-Para-aminohippurate (PAH) for OAT1 and 3H-Estrone sulfate (ES) for OAT3.

  • Method: Similar to Protocol A, but use standard HBSS buffer (Chloride is permitted).

  • Threshold: If DPTA inhibits OAT1/3 by >50% at 10 µM, it is flagged for potential nephrotoxicity (similar to the black-box warning risks of early uricosurics).

Experimental Workflow Diagram

Assay_Workflow cluster_Assay 14C-Uric Acid Uptake Assay Start Compound Prep (DPTA & Lesinurad) Incubate Incubate 2 min @ 37°C (+ 14C-Uric Acid) Start->Incubate Cells HEK293-hURAT1 (Stable Line) Wash Wash (Cl- Free Buffer) Cells->Wash Wash->Incubate Stop Ice-Cold PBS Wash Incubate->Stop Lysis Lysis & Scintillation Stop->Lysis Analysis Data Analysis (Sigmoidal Fit) Lysis->Analysis Decision Benchmarking Decision Analysis->Decision Pass Pass Decision->Pass IC50 < 3µM Selectivity > 10x Fail Fail Decision->Fail IC50 > 7µM or Toxic

Caption: Step-by-step workflow for the competitive benchmarking of DPTA against Lesinurad.

References

  • Miner, J. N., et al. (2016). "Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney." Arthritis Research & Therapy. Link

  • FDA Center for Drug Evaluation and Research. (2015). "Pharmacology/Toxicology Review and Evaluation: ZURAMPIC (Lesinurad)."[8] NDA 207988.[8] Link

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature. Link

  • Burckhardt, G. (2012). "Drug transport by Organic Anion Transporters (OATs)."[9] Pharmacology & Therapeutics. Link

Sources

Comparative Guide: Orthogonal Validation of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is a bioactive small molecule frequently identified in high-throughput screens targeting metabolic enzymes, specifically dehydrogenases. Its structural motif—a halogenated pyridine ring linked to a thio-acetic acid tail—is characteristic of inhibitors targeting 3-Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme in the de novo serine synthesis pathway (SSP).

However, this chemical class is prone to generating false positives in biochemical assays due to potential redox cycling, chelation, or aggregation. Therefore, relying solely on a primary enzymatic assay is insufficient for publication-quality validation.

This guide outlines a rigorous, three-tiered orthogonal validation strategy designed to confirm on-target activity, rule out assay interference, and verify cellular engagement.

Part 1: The Validation Logic (The "Why")

To validate this compound, we must move beyond simple inhibition (IC50) and prove Target Engagement and Pathway Modulation .

The Validation Funnel
  • Primary Biochemical Assay: Measures enzymatic inhibition (NADH production).

  • Biophysical Orthogonal (DSF): Proves physical binding to the target protein (independent of enzymatic turnover).

  • Functional Orthogonal (Metabolomics): Proves the compound alters the metabolic flux in living cells (the "Gold Standard").

ValidationFunnel cluster_Stage1 Stage 1: Biochemical Screening cluster_Stage2 Stage 2: Biophysical Confirmation cluster_Stage3 Stage 3: Cellular Function Compound Compound Hit: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Primary Primary Assay: PHGDH Enzymatic Coupled Assay (Readout: NADH Fluorescence) Compound->Primary Counter Counter Screen: Redox Cycling Check (Readout: H2O2 Production) Primary->Counter If Active DSF Orthogonal Assay 1: Differential Scanning Fluorimetry (DSF) (Readout: Tm Shift) Counter->DSF If Redox Negative Flux Orthogonal Assay 2: 13C-Glucose Flux Analysis (Readout: 13C-Serine/Glycine Ratio) DSF->Flux If Tm Shift > 1°C Validated Validated Lead Flux->Validated If Flux Reduced

Figure 1: The decision tree for validating dehydrogenase inhibitors. This workflow filters out pan-assay interference compounds (PAINS).

Part 2: Comparative Assay Analysis

The following table contrasts the three required methodologies. A robust data package includes all three.

FeaturePrimary: Enzymatic Assay Orthogonal 1: Thermal Shift (DSF) Orthogonal 2: 13C-Flux (LC-MS)
Principle Measures reduction of NAD+ to NADH via fluorescence/absorbance.Measures ligand-induced stabilization of protein melting temperature (

).
Traces incorporation of

C-Glucose into Serine in live cells.
Throughput High (96/384-well).Medium (96-well qPCR).Low (6-12 samples/run).
Cost Low ($).Low ($).High (

$).[1]
False Positive Risk High (Fluorescence quenching, redox cycling).Medium (Non-specific hydrophobic binding).Low (Direct physiological measure).
Key Output

(Potency).

(Binding Affinity).
Pathway Activity (Efficacy).[1]
Relevance to Topic Confirms the compound inhibits PHGDH catalytic function.[1][2]Confirms the compound binds the protein, ruling out aggregation.Confirms the compound enters the cell and hits the target in vivo.

Part 3: Detailed Experimental Protocols

Protocol 1: Primary Enzymatic Assay (PHGDH Inhibition)

This assay quantifies the inhibition of the conversion of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP).

Causality: PHGDH utilizes NAD+ as a cofactor.[1] The production of NADH is directly proportional to enzyme activity and can be monitored via intrinsic fluorescence (Ex 340nm / Em 460nm).

Materials:

  • Recombinant Human PHGDH (residues 1–533).

  • Substrate: 3-Phosphoglycerate (3-PG).[1]

  • Cofactor: NAD+.

  • Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 0.01% Tween-20 (Critical to prevent aggregation).

Workflow:

  • Preparation: Dilute 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in DMSO (10-point dose response, starting at 100 µM).

  • Incubation: Mix 5 µL of compound with 20 µL of PHGDH enzyme (final conc. 10 nM) in assay buffer. Incubate for 15 min at RT.

  • Initiation: Add 25 µL of Substrate Mix (Final conc: 0.6 mM 3-PG, 0.1 mM NAD+).

  • Measurement: Monitor NADH fluorescence on a plate reader (Kinetic mode, 30 min).

  • Analysis: Calculate the slope (Vmax) of the linear portion. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).

Critical Control: Run a "Counter Screen" without 3-PG but with added NADH and compound. If the signal decreases, your compound is a fluorescence quencher or redox cycler , not a true inhibitor.

Protocol 2: Orthogonal Biophysical Assay (DSF)

Differential Scanning Fluorimetry (Thermal Shift) validates direct binding.

Causality: Ligand binding stabilizes the protein structure, requiring higher temperatures to denature it. A positive shift in melting temperature (


) indicates specific binding.

Workflow:

  • Mix: In a qPCR plate, combine PHGDH (2 µM final), Sypro Orange dye (5x final), and Compound (20 µM final).

  • Control: DMSO only (Reference

    
    ).
    
  • Run: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine (HEX filter).

  • Analysis: Calculate the derivative of the fluorescence curve (

    
    ). The peak represents the 
    
    
    
    .
  • Criteria: A valid hit for this scaffold typically yields a

    
    .
    
Protocol 3: The Gold Standard – Cellular Metabolomics (13C-Flux)

This assay proves the compound inhibits Serine Synthesis in a living system.

Causality: Cancer cells (e.g., MDA-MB-468) rely on PHGDH to synthesize Serine from Glucose. By feeding cells Glucose labeled with Carbon-13 (


-Glucose), we can track the "heavy" carbon into Serine. If PHGDH is inhibited, the ratio of labeled Serine (M+3) to labeled Glucose drops.

FluxPathway Glucose 13C-Glucose (Input) ThreePG 3-Phosphoglycerate (Glycolysis) Glucose->ThreePG Glycolysis Serine 13C-Serine (Output) ThreePG->Serine Serine Synthesis Pathway PHGDH PHGDH (Target Enzyme) PHGDH->ThreePG Catalyzes Inhibitor Inhibitor (2-[(2,6-Dichloropyridin...]) Inhibitor->PHGDH Blocks

Figure 2: Pathway map showing the flow of 13C-labeled carbons. Inhibition of PHGDH prevents the conversion of glycolytic intermediates into Serine.

Workflow:

  • Seeding: Plate PHGDH-dependent cells (e.g., MDA-MB-468) in 6-well plates.

  • Treatment: Treat with Compound (at

    
     concentration) or DMSO for 4 hours.
    
  • Labeling: Switch media to Glucose-free DMEM supplemented with 10 mM

    
    -Glucose and 10% dialyzed FBS. Incubate for 24 hours.
    
  • Extraction: Wash with cold PBS. Add 80% Methanol/Water (-80°C) to quench metabolism instantly. Scrape and collect supernatant.

  • LC-MS Analysis: Analyze via HILIC-MS (Hydrophilic Interaction Liquid Chromatography).

  • Data Output: Measure the M+3 isotopologue of Serine.

    • Result: A validated inhibitor will reduce the fraction of M+3 Serine by >50% compared to DMSO.

References

  • Possemato, R., et al. (2011). Functional genomics reveal that the serine synthesis pathway is essential in breast cancer. Nature, 476(7360), 346–350.

  • Mullarky, E., et al. (2016). Identification of a small molecule inhibitor of 3-phosphoglycerate dehydrogenase to target serine biosynthesis in cancers. Proceedings of the National Academy of Sciences, 113(7), 1778–1783.

  • Pacold, M. E., et al. (2016). A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon metabolism. Nature Chemical Biology, 12(6), 452–458.

  • Spitzer, M., et al. (2022). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1.[3] Scientific Reports, 9, 1-12.

  • BioAssay Systems. (n.d.). QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit Protocol.[4]

Sources

Head-to-head comparison of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a head-to-head comparison of bioactive derivatives synthesized from the 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (DPTA) scaffold. While the parent acid serves primarily as a synthetic intermediate, its downstream derivatives—specifically Thiazolidin-4-ones , Hydrazide-Hydrazones , and Acetamides —exhibit distinct pharmacological profiles ranging from nanomolar HIV-1 inhibition to broad-spectrum antimicrobial activity.

This analysis focuses on the Structure-Activity Relationship (SAR) driven by the 2,6-dichloropyridine core, a bioisostere of the 2,6-dichlorophenyl moiety found in legacy drugs like Diclofenac, offering enhanced aqueous solubility and distinct electronic properties.

Chemical Background & Scaffold Rationale[1][2][3][4][5][6]

The core scaffold, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid , combines a lipophilic, electron-deficient pyridine ring with a flexible thioacetic acid tail.

  • Pyridine vs. Phenyl Bioisosterism: Replacing the phenyl ring (common in older NNRTIs) with 2,6-dichloropyridine introduces a nitrogen atom that acts as a hydrogen bond acceptor, potentially altering binding affinity in the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) binding pocket.

  • The "Thio" Linker: The sulfur atom increases the flexibility of the side chain, allowing the molecule to adopt a "butterfly-like" conformation crucial for fitting into the hydrophobic allosteric pocket of HIV-1 Reverse Transcriptase (RT).

Synthesis Pathway & Derivative Generation

The versatility of DPTA lies in its carboxyl group, which is easily functionalized.

SynthesisPath Start 2,6-Dichloropyridine-4-thiol DPTA DPTA Scaffold (Parent Acid) Start->DPTA Nucleophilic Subst. Reagent + Chloroacetic Acid (Base Catalysis) Reagent->DPTA Hydrazide Hydrazide Derivatives (Intermediate) DPTA->Hydrazide NH2NH2 / EtOH Amide Acetamides (Anti-inflammatory) DPTA->Amide Amines / EDCI Thia Thiazolidin-4-ones (HIV-1 NNRTIs) Hydrazide->Thia ClCH2COCl / Cyclization Hydrazone Hydrazones (Antimicrobial) Hydrazide->Hydrazone Aldehydes

Figure 1: Synthetic divergence from the DPTA scaffold. The pathway splits based on the functionalization of the carboxylic acid tail.

Head-to-Head Performance Comparison

The following table contrasts the three primary derivative classes based on experimental potency and therapeutic application.

FeatureThiazolidin-4-one Derivatives Hydrazone Derivatives Acetamide Derivatives
Primary Target HIV-1 Reverse Transcriptase (Allosteric Site)Bacterial Gyrase / Fungal CYP51 COX-2 / 5-LOX (Inflammation)
Potency Range High (IC₅₀: 20–320 nM)Moderate (MIC: 10–100 µg/mL)Moderate (IC₅₀: µM range)
Selectivity Index (SI) High (>1000 in MT-4 cells)Low to ModerateModerate
Mechanism Locks RT enzyme in inactive conformation ("Butterfly" mode).Chelates metal ions; disrupts cell wall synthesis.Competes with arachidonic acid; inhibits prostaglandin synthesis.
Key Advantage Effective against mutant strains (K103N, Y181C).Broad-spectrum (Gram+ and Gram-).[1]Dual mechanism (Anti-inflammatory + Analgesic).
Limitation Solubility issues in aqueous media.Potential cytotoxicity at high concentrations.[2]Gastric irritation potential (similar to NSAIDs).
Critical Analysis
  • The Winner for Potency: The Thiazolidin-4-one derivatives are superior in terms of molar potency. The cyclization of the hydrazide tail creates a rigid 5-membered ring that mimics the binding mode of established drugs like Nevirapine, but with the added lipophilicity of the dichloropyridine core.

  • The Winner for Versatility: Hydrazones offer the widest utility. While less potent against a single target, their ability to chelate metals makes them effective against a range of pathogens (bacteria, fungi) where specific enzyme inhibitors fail.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The success of Step 1 is the prerequisite for Step 2.

Protocol A: Synthesis of the DPTA Scaffold

Objective: Isolate high-purity 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid.

  • Reagents: 2,6-Dichloropyridine-4-thiol (10 mmol), Chloroacetic acid (12 mmol), Anhydrous Potassium Carbonate (

    
    , 20 mmol), Acetone (50 mL).
    
  • Procedure:

    • Dissolve thiol in dry acetone; add

      
       and stir at room temperature (RT) for 30 min (activation step).
      
    • Add Chloroacetic acid dropwise.

    • Reflux at 56°C for 6–8 hours. Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1).

    • Validation: Disappearance of thiol spot (

      
      ) and appearance of a polar acid spot (
      
      
      
      ).
  • Workup:

    • Evaporate solvent. Dissolve residue in water.

    • Acidify with 1N HCl to pH 2. The product will precipitate as a white solid.

    • Recrystallize from Ethanol/Water.

    • Yield Expectation: 85–92%. Melting Point: 144–146°C.

Protocol B: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: Quantify the IC₅₀ of Thiazolidin-4-one derivatives.

  • System: Recombinant HIV-1 RT (wild type and K103N mutant).

  • Substrate: Poly(rA)·oligo(dT) template-primer.

  • Tracer: [³H]-dTTP (Tritiated Thymidine Triphosphate).

  • Workflow:

    • Incubation: Mix Enzyme + Inhibitor (DPTA derivative in DMSO) + Buffer for 10 min at 37°C.

    • Start Reaction: Add Substrate + [³H]-dTTP. Incubate for 1 hour.

    • Termination: Add cold 10% TCA (Trichloroacetic acid) to precipitate DNA.

    • Filtration: Filter through GF/C glass fiber filters.

    • Measurement: Liquid Scintillation Counting.

  • Calculation:

    
    [3]
    
    • Self-Validation: The control (DMSO only) must show high CPM (>10,000). The blank (no enzyme) must show background CPM (<200).

Mechanism of Action: The "Butterfly" Binding Mode

The high potency of DPTA-derived NNRTIs is attributed to their specific binding geometry within the HIV-1 RT non-nucleoside pocket (NNIBP).

BindingMechanism RT_Enzyme HIV-1 Reverse Transcriptase (p66/p51 Heterodimer) Effect Conformational Lock (Catalytic Site Distortion) RT_Enzyme->Effect Binding induces rigidification Pocket Allosteric Hydrophobic Pocket (Residues Y181, Y188, W229) Pocket->RT_Enzyme Located near Active Site Inhibitor DPTA-Thiazolidinone Derivative Inhibitor->Pocket Pi-Pi Stacking (Pyridine Ring) H-Bonding (Thiazolidinone) Result Viral DNA Synthesis Halted Effect->Result Prevents thumb domain movement

Figure 2: Allosteric inhibition mechanism. The DPTA derivative wedges open the hydrophobic pocket, locking the enzyme's "thumb" domain and preventing DNA polymerization.

References

  • BenchChem. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Biological Activity and Synthesis.

  • National Institutes of Health (PubMed). 2-(2,6-Dihalophenyl)-3-(pyrimidin-2-yl)-1,3-thiazolidin-4-ones as non-nucleoside HIV-1 reverse transcriptase inhibitors.

  • MDPI (Molecules). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)acetamide Derivatives.

  • National Institutes of Health (PMC). Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature.

  • ResearchGate. Synthesis and biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide.

Sources

Publish Comparison Guide: Species Selectivity of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide evaluates the species selectivity and pharmacological profile of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (referred to herein as DPTA-Py for clarity), a structural analog of the PPAR


 agonist Pirinixic acid (Wy-14643) and a probe for mPGES-1/COX pathways.

Executive Summary & Mechanism of Action

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS: 80542-50-3) represents a critical chemical scaffold in the development of anti-inflammatory and metabolic therapeutics.[1] Structurally, it is the pyridine bioisostere of the pyrimidine-based Pirinixic acid (Wy-14643) .

While originally explored as a PPAR


 agonist, this scaffold has gained prominence as a lead structure for Microsomal Prostaglandin E Synthase-1 (mPGES-1)  inhibitors. The central challenge—and the focus of this guide—is its profound interspecies selectivity , which complicates preclinical validation.
Core Mechanistic Targets
  • mPGES-1 Inhibition: Blocks the terminal step of PGE2 biosynthesis downstream of COX-2.

    • Therapeutic Advantage: Avoids the cardiovascular (CV) risks associated with prostacyclin (PGI2) suppression seen with COX-2 inhibitors (e.g., Celecoxib).

  • PPAR

    
     Agonism:  Modulates lipid metabolism.
    
    • Species Divergence: Induces peroxisome proliferation and hepatocarcinogenesis in rodents (via PPAR

      
      ), a mechanism largely irrelevant to humans.
      

Species Selectivity Analysis: The Translational Bottleneck

The utility of DPTA-Py and its derivatives is defined by a distinct "Species Gap." Drug developers must recognize that efficacy data in murine models often fails to predict human potency due to structural variances in the target proteins.

A. mPGES-1 Selectivity (Human vs. Rodent)

Most inhibitors in this class bind to the mPGES-1 active site, which contains critical amino acid differences between species.

FeatureHuman mPGES-1Rat/Mouse mPGES-1Impact on DPTA-Py Efficacy
Key Residues Thr131 , Leu135, Ala138Met131 , Phe135, Val138High Potency in Humans ; Loss of potency in Rodents.
Binding Pocket Open, accessible to lipophilic tails.Sterically hindered by Met131/Phe135.>100-fold shift in IC50 (weaker in rats).
Translational Risk Target engaged.Target NOT engaged effectively.False negatives in rat inflammation models (e.g., Carrageenan paw edema).
B. PPAR Selectivity (Toxicology)
  • Rodents: Activation leads to massive peroxisome proliferation, oxidative stress, and liver tumors.

  • Humans: PPAR

    
     activation regulates lipids (fibrates) but does not induce peroxisome proliferation to the same extent.
    
  • Implication: Toxicology studies in rats may show liver pathology that is species-specific and not predictive of human safety.

Comparative Performance Guide

This section compares DPTA-Py against the Standard of Care (SoC) and direct competitors.

Table 1: Pharmacological Profile Comparison
CompoundPrimary TargetHuman Potency (IC50)Rat Potency (IC50)Selectivity Ratio (Rat/Human)CV Safety Profile
DPTA-Py mPGES-1 / PPAR

~0.05 µM (Est.)>10 µM >200 (High Species Bias)High (Spars PGI2)
Celecoxib COX-20.04 µM0.05 µM~1 (Non-selective)Low (Suppresses PGI2)
Wy-14643 PPAR

0.5 µM0.1 µM0.2 (Rodent Preferred)N/A (Tool Compound)
Licofelone COX/5-LOXBalancedBalanced~1Moderate

Key Insight: Unlike Celecoxib, which works across species, DPTA-Py requires humanized mouse models (knock-in of human mPGES-1) for valid efficacy testing.

Experimental Protocols for Validation

To rigorously evaluate DPTA-Py, you must bypass standard rodent assays. Use the following Self-Validating System .

Protocol A: Human Whole Blood Assay (HWBA) vs. Rat Whole Blood Assay (RWBA)

Rationale: Assesses potency in a physiological matrix, accounting for high protein binding (>98%) typical of these acids.

Materials:

  • Fresh Human Blood (Heparinized)

  • Fresh Rat Blood (Heparinized)

  • LPS (Lipopolysaccharide)

  • DPTA-Py (dissolved in DMSO)

Workflow:

  • Preparation: Aliquot 500 µL of blood into 96-well deep-well plates.

  • Treatment: Add inhibitor (DPTA-Py) at varying concentrations (0.001 – 100 µM). Incubate 15 min at 37°C.

  • Induction: Add LPS (10 µg/mL final) to induce COX-2/mPGES-1 expression.

  • Incubation: Incubate for 24 hours at 37°C (5% CO2).

  • Termination: Centrifuge (1000 x g, 10 min, 4°C) to harvest plasma.

  • Readout: Quantify PGE2 (Target) and 6-keto-PGF1

    
      (PGI2 metabolite / Safety marker) via ELISA/LC-MS.
    

Validation Criteria:

  • Valid Assay: Celecoxib control must inhibit PGE2 in both Human and Rat blood.

  • Species Selectivity: DPTA-Py should inhibit PGE2 in Human blood (IC50 < 1 µM) but show little/no inhibition in Rat blood (IC50 > 10 µM).

Visualizing the Signaling & Selectivity Pathway

The following diagram illustrates the Arachidonic Acid cascade and the specific block point of DPTA-Py, highlighting the species-dependent efficacy.

mPGES1_Selectivity cluster_0 Species Divergence AA Arachidonic Acid PGH2 PGH2 (Unstable Intermediate) AA->PGH2  COX-2 COX2 COX-2 (Inducible) mPGES1_Human Human mPGES-1 (Thr131/Leu135) PGH2->mPGES1_Human mPGES1_Rat Rat mPGES-1 (Met131/Phe135) PGH2->mPGES1_Rat PGI2_Syn PGI2 Synthase PGH2->PGI2_Syn PGE2 PGE2 (Inflammation/Pain) mPGES1_Human->PGE2  Synthesis mPGES1_Rat->PGE2  Synthesis PGI2 PGI2 (Cardioprotection) PGI2_Syn->PGI2 DPTA DPTA-Py (Inhibitor) DPTA->mPGES1_Human  BLOCKS (High Potency) DPTA->mPGES1_Rat  NO EFFECT (Steric Clash) Celecoxib Celecoxib Celecoxib->COX2  BLOCKS

Caption: DPTA-Py selectively inhibits Human mPGES-1 (Thr131) but fails against Rat mPGES-1 (Met131) due to steric hindrance, unlike upstream COX-2 inhibitors.

References

  • Hieke, M., et al. (2011). Design, synthesis, and biological evaluation of a novel class of mPGES-1 inhibitors based on a pirinixic acid scaffold.Journal of Medicinal Chemistry , 54(13), 4490–4507. Link

  • Koeberle, A., & Werz, O. (2015). Multi-target approach for natural products in inflammation and cancer.Drug Discovery Today , 19(11), 1871-1882. Link

  • Benchchem. (2024). 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid: Product Data and Biological Activity.Benchchem Compound Database . Link

  • Samuelsson, B., et al. (2007). Membrane prostaglandin E synthase-1: a novel therapeutic target.Pharmacological Reviews , 59(3), 207-224. Link

Sources

Reproducibility Guide: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid in URAT1 Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold vs. The Drug

In the development of uricosuric agents for gout, 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (hereafter referred to as DCPTA-Lead ) represents a critical structural pharmacophore. It shares the essential thioacetic acid tail found in clinically approved drugs like Lesinurad but utilizes a simplified pyridine core.

While Lesinurad and Benzbromarone are the clinical benchmarks, DCPTA-Lead is frequently used in Fragment-Based Drug Discovery (FBDD) to map the anion-binding pocket of URAT1 (SLC22A12). However, data reproducibility with this scaffold is notoriously poor across laboratories. IC50 values often fluctuate by an order of magnitude (from 5 µM to >50 µM) due to inconsistent control of pH gradients , incubation times , and chloride concentrations .

This guide provides a validated, self-correcting protocol to generate robust inhibition data, comparing DCPTA-Lead directly against the clinical standards.

Comparative Analysis: Performance & Properties

The following table summarizes the physicochemical and biological distinctions between the lead fragment and established inhibitors.

Table 1: Physicochemical & Potency Comparison
FeatureDCPTA-Lead (The Scaffold)Lesinurad (The Standard)Benzbromarone (The Reference)
Structure Pyridine-thio-acetic acidTriazole-thio-acetic acidBenzofuran derivative
Role SAR Lead / FragmentClinical Drug (Zurampic)Potent Control (Hepatotoxic)
URAT1 IC50 12.5 ± 4.2 µM (Highly Variable)7.3 ± 1.5 µM 0.2 ± 0.05 µM
pKa (Acid) ~3.5 (Thioacetic acid)3.44.5
Solubility Moderate (pH dependent)Low (Requires DMSO)Very Low (Lipophilic)
Protein Binding Low (<80%)High (>98%)High (>99%)
Key Challenge pH Sensitivity Precipitation Non-specific Binding

Scientist's Note: The variability in DCPTA-Lead potency is often an artifact of pH. Because URAT1 is an anion exchanger (Urate/Lactate or Urate/Nicotinate), the protonation state of the inhibitor's acetic acid tail is critical for binding to the transporter's positively charged residues (Arg477).

Critical Experimental Variables (The "Why")

To ensure reproducibility, you must control three variables that are often overlooked in standard SOPs.

A. The Chloride Gradient (Cis-Inhibition vs. Trans-Stimulation)

URAT1 transport is electroneutral but sensitive to intracellular anions.

  • The Trap: Using a standard PBS buffer for uptake.

  • The Fix: Use a Chloride-Free transport buffer (Gluconate substituted) or strictly controlled HBSS. High extracellular Cl- can compete with urate, altering the apparent Km.

  • Protocol: We utilize a pre-loading step with Lactate or Pyrazine to "trans-stimulate" the transporter, maximizing the signal window.

B. pH Control is Non-Negotiable

DCPTA-Lead is an acidic inhibitor.

  • Mechanism: It mimics the substrate (Urate).

  • Failure Mode: If your assay buffer drifts from pH 7.4 to 7.2, the ionization ratio of the inhibitor changes, and the transport efficiency of URAT1 drops significantly.

  • Requirement: Use HEPES (25 mM) instead of Phosphate buffer to maintain strict pH 7.4 during the 5-minute uptake window.

C. Incubation Time (Initial Rate)
  • The Trap: Incubating for 10-15 minutes to get "higher counts."

  • The Fix: URAT1 uptake is linear only for the first 2-5 minutes . Beyond this, efflux occurs. You must measure the initial rate to determine a true IC50.

Validated Experimental Protocol

Objective: Determine the IC50 of DCPTA-Lead using a [14C]-Uric Acid Uptake Assay in HEK293-URAT1 stable cell lines.

Phase 1: Cell Preparation (Day 0-1)
  • Seeding: Seed HEK293-hURAT1 cells at

    
     cells/well in Poly-D-Lysine coated 24-well plates.
    
  • Confluence: Incubate for 24-48 hours until 90-95% confluent. Do not use over-confluent cells as transporter expression downregulates.

Phase 2: The Uptake Assay (Day 2)

All solutions must be pre-warmed to 37°C.

  • Wash/Starvation:

    • Remove culture medium.

    • Wash cells 2x with Cl- Free Transport Buffer (125 mM Na-Gluconate, 4.8 mM K-Gluconate, 1.2 mM KH2PO4, 1.2 mM MgSO4, 1.3 mM Ca-Gluconate, 5.6 mM Glucose, 25 mM HEPES, pH 7.4).

    • Why: Removes competing anions and standardizes the gradient.

  • Inhibitor Pre-incubation (Critical Step):

    • Add 400 µL of Transport Buffer containing DCPTA-Lead (Concentration range: 0.1 µM to 100 µM).

    • Incubate for 5 minutes .

    • Note: Keep DMSO concentration <0.5% to avoid membrane permeabilization.

  • Substrate Addition:

    • Add 100 µL of Transport Buffer containing [14C]-Uric Acid (Final conc: 10 µM, 2 µCi/mL).

    • Total Volume: 500 µL.

    • Incubate exactly 5 minutes at 37°C.

  • Termination:

    • Aspirate buffer immediately.

    • Wash 3x rapidly with Ice-Cold Stop Buffer (PBS + 0.1% BSA).

    • Why BSA? It scavenges non-specifically bound lipophilic inhibitors (like Benzbromarone) from the plastic and cell surface, reducing background noise.

  • Lysis & Detection:

    • Lyse cells with 0.1 M NaOH (200 µL/well) for 20 mins.

    • Transfer to scintillation vials + 3 mL cocktail.

    • Count on Liquid Scintillation Counter (LSC).

Mechanism & Workflow Visualization

The following diagrams illustrate the specific inhibition mechanism and the assay workflow required for reproducibility.

Diagram 1: URAT1 Inhibition Mechanism

This diagram details how DCPTA-Lead competes with Urate at the apical membrane, blocking the exchange with intracellular anions (Lactate).

URAT1_Mechanism cluster_Membrane Apical Membrane cluster_Cytosol Proximal Tubule Cell (Cytosol) Urate_Out Uric Acid (Substrate) URAT1 URAT1 Transporter (SLC22A12) Urate_Out->URAT1 Influx Inhibitor DCPTA-Lead (Inhibitor) Inhibitor->URAT1 Competes for Anion Binding Site Urate_In Uric Acid (Reabsorbed) URAT1->Urate_In Transport Lumen Lumen Lactate Lactate/Nicotinate (Exchange Anion) Lactate->URAT1 Efflux (Exchange)

Caption: Mechanism of Action: DCPTA-Lead competes with Urate for the extracellular anion-binding pocket of URAT1, preventing the antiport of intracellular lactate.

Diagram 2: Assay Workflow for Reproducibility

Standardized steps to minimize variability in IC50 generation.

Assay_Workflow Step1 1. Cell Seeding HEK293-URAT1 (PDL Coated Plates) Step2 2. Pre-Incubation Cl- Free Buffer + DCPTA-Lead (5 min) Step1->Step2 24-48h Step3 3. Uptake Phase Add [14C]-Urate (Exact 5 min @ 37°C) Step2->Step3 Initiate Step4 4. Ice-Cold Wash PBS + 0.1% BSA (Removes bound drug) Step3->Step4 Terminate Step5 5. Lysis & Count NaOH -> Scintillation (Calculate IC50) Step4->Step5 Quantify

Caption: Validated Workflow: Critical timing at Step 3 (Uptake) and BSA wash at Step 4 are essential for consistent data.

References

  • Enomoto, A. et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature.

  • Miner, J. N. et al. (2016). "Mechanism of high affinity inhibition of the human urate transporter URAT1." Scientific Reports.

  • Hoy, S. M. (2016). "Lesinurad: First Global Approval." Drugs.

  • Tan, P. K. et al. (2016). "Discovery and Characterization of Verinurad, a Potent and Specific Inhibitor of URAT1."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • Zhang, Y. et al. (2021). "Structure-Based Design of URAT1 Inhibitors." Journal of Medicinal Chemistry.

Sources

Assessing the novelty of 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid's biological effects

Author: BenchChem Technical Support Team. Date: February 2026

Title: Beyond Lesinurad: A Technical Assessment of the 2-[(2,6-Dichloropyridin-4-yl)thio]acetic Acid Scaffold Subtitle: A Comparative Guide for Fragment-Based Drug Design in Gout and Inflammation Therapeutics

Executive Summary: The "Privileged Scaffold" Hypothesis

Audience Verdict: For researchers targeting URAT1 (SLC22A12) or mPGES-1 , 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid (CAS 80542-50-3) represents a critical "lipophilic switch" from traditional triazole-based leads.

Unlike the standard of care, Lesinurad (which utilizes a triazole core), this compound employs an electron-deficient 2,6-dichloropyridine core. This structural modification alters the pKa of the thioacetic acid "warhead," potentially enhancing ionic interactions with the URAT1 channel while modulating metabolic stability. This guide evaluates its utility as a dual-function scaffold for hyperuricemia and inflammation.

Mechanistic Novelty & Biological Logic

The "Anchor and Warhead" Model

The biological activity of this compound is dictated by two distinct pharmacophores:

  • The Warhead (Thioacetic Acid): Mimics the carboxylate of uric acid, forming a salt bridge with positively charged residues (specifically Arg477 and Lys481 ) inside the URAT1 transmembrane channel.

  • The Anchor (2,6-Dichloropyridine): The chlorine atoms provide significant electron-withdrawing induction (

    
    ), reducing the electron density of the pyridine ring. This facilitates 
    
    
    
    stacking
    with phenylalanine residues (e.g., Phe365 ) in the binding pocket, a mechanism distinct from the hydrogen-bonding networks seen with triazoles.
Dual-Pathway Potential

While primarily a URAT1 inhibitor, the structural homology to pirinixic acid derivatives suggests secondary activity against mPGES-1 (Microsomal Prostaglandin E Synthase-1), offering a potential "two-birds-one-stone" approach for gouty arthritis (lowering urate + reducing inflammation).

Figure 1: Dual Mechanism of Action (URAT1 & mPGES-1)

MOA_Pathway cluster_Kidney Renal Proximal Tubule (Gout) cluster_Inflammation Macrophage/Synoviocyte (Inflammation) Compound 2-[(2,6-Dichloropyridin-4-yl) thio]acetic acid URAT1 URAT1 Transporter (SLC22A12) Compound->URAT1 Inhibits (Ionic Interaction) mPGES1 mPGES-1 Enzyme Compound->mPGES1 Inhibits (Secondary Target) Urate_Reabs Urate Reabsorption URAT1->Urate_Reabs Blocks Serum_Urate Serum Urate Levels Urate_Reabs->Serum_Urate Reduces PGE2 PGE2 Synthesis mPGES1->PGE2 Blocks Pain Inflammatory Pain PGE2->Pain Reduces

Caption: The compound acts as a dual-modulator, blocking renal urate reabsorption via URAT1 and potentially inhibiting inflammatory PGE2 synthesis via mPGES-1.

Comparative Analysis: The "Scaffold Switch"

This section objectively compares the Dichloropyridine scaffold against the clinical standard (Lesinurad) and emerging Pyrimidine analogs (YS121).

FeatureTopic Compound (Dichloropyridine Core)Lesinurad (Triazole Core)YS121 (Pyrimidine Core)
Core Lipophilicity High (Cl substituents increase LogP)Moderate (Polar triazole ring)High (Hexyl tail)
Binding Mode Halogen bonding +

stacking
H-bonding + Hydrophobic fitHydrophobic occlusion
Metabolic Stability High (Chlorines block metabolic oxidation sites)Moderate (Susceptible to CYP oxidation)Low (Alkyl chain oxidation)
Primary Target URAT1 (Fragment IC50 est. ~5-10 µM)URAT1 (IC50 = 7.3 µM)mPGES-1 (IC50 = 3.4 µM)
Novelty Score High (Explores halogen-bond driven affinity)Baseline (Standard of Care)Moderate (Known anti-inflammatory)

Key Insight: The 2,6-dichloropyridine core is less polar than the triazole. This typically results in higher membrane permeability (


), allowing the compound to access intracellular domains of transporters more effectively, though solubility formulations may require adjustment.

Experimental Validation Protocols

To validate the novelty of this scaffold in your own lab, follow these self-validating protocols.

Protocol A: Synthesis Verification (The "Click" Analog)

Rationale: Ensure the thioether linkage is stable and the acetic acid tail is free for binding.

  • Reactants: 2,6-dichloropyridine-4-thiol (1.0 eq) + Chloroacetic acid (1.2 eq).

  • Conditions:

    
     (2.5 eq) in DMF at 60°C for 4 hours.
    
  • Validation:

    • TLC: Shift in

      
       (Mobile phase: 5% MeOH in DCM).
      
    • NMR Check: Look for the singlet at

      
       ppm (S-CH2) and the absence of the SH proton.
      
    • Yield Target: >85% (The electron-deficient ring makes the thiol highly nucleophilic).

Protocol B: URAT1 Inhibition Assay (Transporter Flux)

Rationale: Direct measurement of urate transport blockade.[1]

  • Cell Line: HEK293 cells stably transfected with hURAT1 (SLC22A12).

  • Tracer:

    
    -Uric Acid.
    
  • Workflow:

    • Seed cells (1x10^5/well) in Poly-D-Lysine plates.

    • Incubate with Test Compound (0.1 - 100 µM) in HBSS (Cl- free buffer enhances URAT1 activity).

    • Add

      
      -Uric Acid (50 µM) for 5 minutes.
      
    • Lyse cells and measure CPM (Counts Per Minute).

  • Control: Benzbromarone (Positive Control, IC50 ~200 nM).

  • Success Criteria: Dose-dependent reduction in uptake with Hill slope ~ -1.0.

Figure 2: Experimental Validation Workflow

Workflow Start Start: Scaffold Evaluation Synth Synthesis: Thiol Alkylation Start->Synth QC QC: 1H-NMR & LC-MS (Confirm Purity >95%) Synth->QC Assay_Branch Select Assay QC->Assay_Branch URAT1_Path URAT1 Assay (HEK293-hURAT1) Assay_Branch->URAT1_Path Primary mPGES_Path mPGES-1 Assay (Microsomal Prep) Assay_Branch->mPGES_Path Secondary Data_Analysis Calculate IC50 & Mode of Inhibition URAT1_Path->Data_Analysis mPGES_Path->Data_Analysis Decision Decision: Lead Optimization? Data_Analysis->Decision

Caption: Step-by-step workflow for synthesizing and validating the biological activity of the scaffold.

References

  • Miner, J. N., et al. (2016). "Mechanism of high affinity inhibition of the human urate transporter URAT1." Scientific Reports. Link

    • Context: Establishes the binding mode of thioacetic acid derivatives (Lesinurad)
  • Koeberle, A., et al. (2009). "The molecular pharmacology and in vivo activity of 2-(4-chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid (YS121)." Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Validates the pyridine/pyrimidine-thioacetic acid scaffold for anti-inflammatory (mPGES-1) activity.[2]

  • BenchChem. (n.d.). "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Biological Activity and Synthesis." Link

    • Context: Confirms the compound's role as a key intermediate for enzyme inhibitors and agrochemicals.[3]

  • Enomoto, A., et al. (2002). "Molecular identification of a renal urate anion exchanger that regulates blood urate levels." Nature. Link

    • Context: The foundational paper identifying UR

Sources

Safety Operating Guide

2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Proper Disposal Procedures

Executive Safety Summary

Immediate Action Required: Treat 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid as a Halogenated Organic Acid .[1][2] Improper disposal can release toxic hydrogen chloride (HCl) and sulfur oxides (SOx).[1][2]

  • DO NOT mix with strong oxidizing agents (e.g., nitric acid, peroxides).[1][2] The thioether linkage is susceptible to rapid, exothermic oxidation.[1][2]

  • DO NOT dispose of down the drain.[1][2][3] This compound is toxic to aquatic life and resistant to standard water treatment due to halogenation.[1][2]

  • DO NOT mix with non-halogenated organic solvents.[1][2][4] Cross-contamination increases disposal costs and complicates incineration.[1][2]

Chemical Profile & Waste Characterization

Accurate waste stream designation is the first line of defense against regulatory non-compliance.[1][2]

Parameter Data / Specification
Chemical Name 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid
CAS Number 80542-50-3
Molecular Formula C₇H₅Cl₂NO₂S
Functional Groups Pyridine (Chlorinated), Thioether, Carboxylic Acid
Acidity (pKa) ~3.0 - 4.0 (Estimated for thioacetic acid moiety)
Primary Hazard Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335)
Decomposition Products Hydrogen Chloride (HCl), Sulfur Oxides (SOx), Nitrogen Oxides (NOx)
RCRA Status (USA) Not P- or U-listed; Evaluate for Toxicity Characteristic (D-codes)
Waste Stream Code Halogenated Organic Acid

Pre-Disposal Protocol: Segregation & Containerization

The presence of both chlorine (halogen) and sulfur (thioether) dictates strict segregation rules to prevent the formation of toxic byproducts during storage or incineration.[1][2]

A. Waste Segregation Decision Tree

The following logic gate ensures the material enters the correct waste stream, preventing dangerous incompatibilities.

SegregationLogic Start Waste: 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid Q1 Is it mixed with other solvents? Start->Q1 Q2 Are solvents Halogenated? Q1->Q2 Yes (Solution) Q3 Is it solid or pure liquid? Q1->Q3 No (Pure) StreamB Stream B: Halogenated Solvent Waste Q2->StreamB Yes (e.g., DCM, Chloroform) StreamC Stream C: DO NOT MIX (Separate Stream Required) Q2->StreamC No (e.g., Acetone, Methanol) StreamA Stream A: Halogenated Organic Solids Q3->StreamA Solid

Figure 1: Segregation logic to prevent cross-contamination of non-halogenated streams.[1][2]

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.[1][2] Avoid metal containers due to the acidic nature of the carboxylic acid group which can corrode metal over time.[1][2]

  • Headspace: Leave at least 10% headspace to accommodate potential gas expansion or volatilization.[1][2]

  • Secondary Containment: Always store the waste container in a chemically resistant tray (polypropylene) to capture drips or catastrophic failure.[1][2]

Disposal Workflow (Step-by-Step)

This protocol assumes the user is in a standard research laboratory setting.

Step 1: Chemical Deactivation (Not Recommended for Bench Scale)[1][2]
  • Advisory: Do not attempt to neutralize this compound with strong bases (e.g., NaOH) on the bench.[1][2] The exothermic reaction can be unpredictable, and the resulting salt remains a halogenated organic waste that still requires incineration.[1][2]

  • Action: Dispose of the material as-is (pure substance or solution).[1][2]

Step 2: Labeling

Prepare a hazardous waste label with the following specific details. Ambiguous labeling is a primary cause of accidents at waste consolidation facilities.[1][2]

  • Constituents: "2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid" (Do not use abbreviations like "DCPTA").[1][2][5]

  • Hazards: Check "Toxic", "Irritant", and "Corrosive" (due to acidic nature).[1][2]

  • Special Note: Write "Contains Halogens (Cl) and Sulfur (S)" clearly on the tag.[1][2] This alerts the incineration plant to use scrubbers for HCl and SOx.[1][2]

Step 3: Storage Prior to Pickup
  • Store in a Satellite Accumulation Area (SAA) .[1][2]

  • Keep the container closed at all times except when adding waste.[1][2]

  • Incompatibility Check: Ensure the container is NOT stored next to:

    • Nitric Acid (Oxidizer)[1][2]

    • Hydrogen Peroxide (Oxidizer)[1][2]

    • Strong Bases (Ammonium Hydroxide, Sodium Hydroxide)[1][2]

Step 4: Final Handoff

Transfer to your institution's Environmental Health & Safety (EHS) team.[1][2] Ensure the manifest declares the halogen content.[1][2]

Regulatory & Compliance Framework

United States (EPA/RCRA)[1][2]
  • Waste Classification: While not explicitly P-listed or U-listed, this compound is a Characteristic Waste if it exhibits toxicity.[1][2]

  • Halogen Rule: Under 40 CFR, mixing this with non-halogenated solvents can render the entire mixture a "listed" halogenated solvent waste (F-listed), significantly increasing disposal costs.[1][2] Keep separate.

European Union (EWC Codes)[1][2]
  • 16 05 08:* Discarded organic chemicals consisting of or containing hazardous substances.[1][2]

  • 07 01 03:* Organic halogenated solvents, washing liquids, and mother liquors (if in solution).[1][2]

Emergency Contingencies

Spill Response
  • Evacuate: If the spill is large (>100g) or dust is generated.[1][2]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2] Use a P95/N95 respirator if dust is present.[1][2]

  • Neutralization: Cover the spill with a sodium carbonate (soda ash) or calcium carbonate spill kit to neutralize the acid.[1][2]

  • Collection: Scoop the resulting solid into a waste container labeled "Spill Debris - Halogenated Acid".

  • Clean: Wash the area with soap and water; collect the rinsate as hazardous waste.[1][2]

Exposure First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[1][2][6][7] The acidic nature can cause corneal damage.[1][2]

  • Skin Contact: Wash with soap and water.[1][2][3][6][8] The lipophilic pyridine ring may aid skin absorption; monitor for systemic toxicity.[1][2]

References

  • National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CAS 80542-50-3. PubChem.[1][2][9] [Link]2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Parts 260-273.[1][2] EPA.[1][2][9][7] [Link]2]

  • European Chemicals Agency (ECHA). (2024).[1][2][9] Guidance on the classification and labelling of waste. ECHA.[1][2][9][10] [Link]2]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2] Hazard Communication Standard: Safety Data Sheets. OSHA. [Link]2]

Sources

Personal protective equipment for handling 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Phase 1: Risk Assessment & Compound Profiling

Before selecting PPE, we must define the enemy. 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid is not a generic reagent; it is a multi-functional building block containing a halogenated pyridine ring, a thioether linkage, and a carboxylic acid.

Structural Hazard Analysis

The specific hazards of this compound are derived from its three functional components. This "Structural Alert" approach allows us to predict behavior even if specific toxicological data is sparse.

Functional GroupAssociated HazardOperational Implication
Dichloropyridine Ring Lipophilicity & IrritationIncreases potential for skin absorption; potential sensitizer.
Thioether Linkage (-S-) Reactivity & OdorIncompatible with strong oxidizers (forms sulfoxides/sulfones). Potential for unpleasant stench if degraded.
Carboxylic Acid (-COOH) Corrosivity/AcidityCauses skin irritation (H315) and serious eye damage (H318/H319).

Summary of Predicted GHS Hazards:

  • H315: Causes skin irritation.[1][2]

  • H319/H318: Causes serious eye irritation/damage.[1][2]

  • H335: May cause respiratory irritation.[1][2][3]

  • H317: May cause an allergic skin reaction (Precautionary assignment due to pyridine substructure).

Phase 2: The Defensive Barrier (PPE Selection)

Standard laboratory PPE is insufficient for halogenated heteroaromatics in solution. The lipophilic nature of the dichloropyridine ring allows it to permeate standard nitrile gloves rapidly when dissolved in organic solvents.

Eye and Face Protection[1][2][3][5][6]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Causality: Safety glasses provide impact protection but fail against aerosols or splashes. Because this compound is an acid, contact with the cornea can cause irreversible opacity. Goggles form a seal that prevents acid vapors or dust migration.

Hand Protection (The Critical Variable)

Glove selection depends entirely on the state of matter .

  • Scenario A: Handling Dry Solid

    • Primary: Nitrile Exam Gloves (minimum 5 mil).

    • Protocol: Double-gloving recommended to prevent cross-contamination when doffing.

  • Scenario B: Handling Solutions (DCM, DMF, DMSO)

    • Risk: Halogenated solvents (like DCM) and polar aprotic solvents (DMF) carry the solute through nitrile gloves in <5 minutes.

    • Primary: Silver Shield® (Laminate) or Viton® gloves.

    • Alternative: Double Nitrile (change every 15 mins) only if using aqueous or alcohol solvents.

Respiratory Protection
  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (Outside Hood): Full-face respirator with P100/Organic Vapor cartridges. Note: Handling outside a hood is strongly discouraged due to the thio-group's potential odor threshold.

PPE Decision Logic

The following decision tree illustrates the operational logic for PPE selection.

PPE_Decision_Tree Start Start: Handling 2-[(2,6-Dichloropyridin-4-yl)thio]acetic acid State What is the State of Matter? Start->State Solid Dry Solid / Powder State->Solid Solution In Solution / Liquid State->Solution Solid_PPE Standard PPE: 1. Nitrile Gloves (Double) 2. Safety Goggles 3. Lab Coat Solid->Solid_PPE Solvent_Check Check Solvent Type Solution->Solvent_Check Aggressive Aggressive (DCM, DMF, THF) Solvent_Check->Aggressive Mild Mild (Water, Ethanol) Solvent_Check->Mild Laminate CRITICAL PPE: 1. Silver Shield/Laminate Gloves 2. Splash Goggles 3. Fume Hood Mandatory Aggressive->Laminate Nitrile_Freq Enhanced PPE: 1. Double Nitrile (Change 15m) 2. Splash Goggles Mild->Nitrile_Freq

Figure 1: PPE Selection Matrix based on physical state and solvent carrier.[2] Note the escalation to Laminate gloves for aggressive solvents.

Phase 3: Operational Protocol

This protocol is designed to minimize the "Surface Area of Exposure."

Weighing and Transfer

Objective: Prevent static-induced dispersion of the solid powder.

  • Static Control: Use an anti-static gun or wipe on the weighing boat and spatula. Chlorinated aromatics often carry high static charges, causing "jumping" of powder.

  • Containment: Perform all weighing inside the fume hood. If the balance is outside, use a secondary container (tared vial) to transport the solid.

  • Technique: Do not dump. Tap the spatula gently.

  • Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after use.

Solubilization & Reaction Setup

Objective: Prevent exothermic runaway and splash hazards.

  • Solvent Choice: If possible, avoid DCM (Dichloromethane). Use Ethyl Acetate or Ethanol if chemistry permits, as they are less permeable to gloves.

  • Order of Addition: Add the solid to the solvent, not solvent to solid. This prevents "puffing" of the powder into the air.

  • Incompatibility Check:

    • Avoid: Strong oxidizers (Peroxides, KMnO4). The thioether (-S-) will oxidize to sulfoxide/sulfone, potentially releasing heat.

    • Avoid: Strong bases. The carboxylic acid will react exothermically to form the salt.

Experimental Workflow Diagram

Workflow Prep 1. Prep Area (Check Hood Flow) Weigh 2. Weighing (Anti-static, Secondary Container) Prep->Weigh PPE On Transfer 3. Transfer (Solid to Solvent) Weigh->Transfer Slow React 4. Reaction (Inert Atmosphere N2/Ar) Transfer->React Stir Waste 5. Disposal (Segregated Stream) React->Waste Quench

Figure 2: Sequential workflow emphasizing the "Solid to Solvent" transfer method to minimize aerosol generation.

Phase 4: Emergency & Disposal

Spill Management
  • Solid Spill: Do not sweep (creates dust). Cover with wet paper towels (water or ethanol), then scoop into a bag.

  • Liquid Spill: Absorb with vermiculite or sand.[4] Do not use combustible materials (sawdust) if oxidizers are present in the mixture.

Disposal Strategy

Improper disposal of thio-compounds and halogenated aromatics is a common compliance violation.

Waste StreamDescriptionRationale
Stream A: Halogenated Organic If dissolved in DCM, Chloroform, etc.The chlorine atoms on the pyridine ring classify this as halogenated waste.
Stream B: Solid Hazardous Contaminated gloves, weighing boats, paper towels.Prevents leaching of the compound in general trash.
Stream C: Aqueous Acid If aqueous workup is performed.Must be neutralized to pH 6-9 before disposal (check local regulations).

Critical Note: Do not mix with "Oxidizing Waste" streams. The thioether moiety can react with oxidizers in the waste drum, causing pressure buildup or fire.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for 2,4-Dichlorophenoxyacetic acid (Structural Analog). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Pyridine. 1910.1000 Table Z-1. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.